Direclidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
1803346-98-6 |
|---|---|
分子式 |
C19H30N4O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
ethyl 2-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]-6-azaspiro[3.4]octane-6-carboxylate |
InChI |
InChI=1S/C19H30N4O2/c1-3-25-18(24)23-11-7-19(14-23)12-16(13-19)22-9-5-15(6-10-22)17-4-8-20-21(17)2/h4,8,15-16H,3,5-7,9-14H2,1-2H3 |
InChIキー |
HEJAEKBVOZHTRA-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Direclidine: A Technical Deep Dive into its Mechanism of Action for Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direclidine (also known as NBI-1117568 and formerly HTL-0016878) is a novel, orally bioavailable, selective muscarinic acetylcholine (B1216132) M4 receptor orthosteric agonist currently in Phase 3 clinical development for the treatment of schizophrenia.[1][2][3] Its mechanism of action represents a departure from the direct dopamine (B1211576) receptor antagonism characteristic of many current antipsychotics. By selectively targeting the M4 receptor, this compound is hypothesized to indirectly modulate dopamine signaling, offering a potential new therapeutic approach with an improved side-effect profile. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound in schizophrenia, with a focus on its pharmacological profile, key experimental findings, and the underlying signaling pathways.
Introduction: The Rationale for Targeting the M4 Receptor in Schizophrenia
The dopamine hypothesis has long been the cornerstone of schizophrenia pathophysiology, with hyperactivity of the mesolimbic dopamine pathway linked to the positive symptoms of the disorder. However, the limitations of current dopamine D2 receptor antagonists, including inadequate efficacy for negative and cognitive symptoms and significant side effects, have driven the search for novel therapeutic targets.
The muscarinic acetylcholine receptor system has emerged as a promising alternative. Muscarinic receptors, particularly the M4 subtype, are strategically located in key brain regions implicated in schizophrenia, including the striatum, hippocampus, and cortex. Preclinical evidence suggests that activation of M4 receptors can modulate the release of dopamine. This has led to the hypothesis that a selective M4 receptor agonist could normalize dopamine neurotransmission in a more nuanced manner than direct D2 receptor blockade, potentially leading to a broader spectrum of efficacy and improved tolerability.
Pharmacological Profile of this compound
This compound is a potent and selective orthosteric agonist of the M4 muscarinic acetylcholine receptor. Orthosteric agonists bind to the same site as the endogenous ligand, in this case, acetylcholine, to activate the receptor.
While specific Ki, EC50, and Emax values from preclinical studies are not yet publicly available in peer-reviewed literature, the progression of this compound to late-stage clinical trials underscores a preclinical data package demonstrating significant potency and selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5). This selectivity is crucial for minimizing the cholinergic side effects associated with non-selective muscarinic agonists.
Preclinical Evidence: In Vivo Models of Schizophrenia
The antipsychotic potential of novel compounds is typically evaluated in a battery of preclinical animal models that aim to replicate certain aspects of schizophrenia. While specific data on this compound in these models is not yet published, the following are standard assays used for compounds with this mechanism of action.
Amphetamine-Induced Hyperlocomotion
This model is widely used to assess the potential of a drug to mitigate the positive symptoms of schizophrenia. Amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release, mimicking the hyperdopaminergic state associated with psychosis.
Experimental Protocol:
-
Habituation: Rodents (typically rats or mice) are habituated to an open-field arena equipped with infrared beams to track movement.
-
Drug Administration: Animals are pre-treated with either vehicle or varying doses of the test compound (e.g., this compound).
-
Amphetamine Challenge: After a set pre-treatment time, animals are administered a dose of d-amphetamine (typically 0.5-1.5 mg/kg).[4][5][6]
-
Locomotor Activity Recording: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 60-90 minutes) post-amphetamine injection.[4][5][6]
-
Data Analysis: The ability of the test compound to attenuate the amphetamine-induced increase in locomotor activity is quantified and compared to the vehicle control group.
A successful outcome for a compound like this compound in this model would be a dose-dependent reduction in amphetamine-induced hyperlocomotion, suggesting an ability to modulate dopamine-mediated behaviors.
Conditioned Avoidance Response (CAR)
The CAR model is considered to have high predictive validity for antipsychotic efficacy.[7][8][9] This test assesses an animal's ability to learn to avoid an aversive stimulus, a behavior that is disrupted by clinically effective antipsychotic drugs.
Experimental Protocol:
-
Apparatus: A shuttle box with two compartments, a conditioned stimulus (CS) (e.g., a light or tone), and an unconditioned stimulus (US) (e.g., a mild foot shock).
-
Training: An animal is placed in the shuttle box. The CS is presented for a short duration, followed by the US. The animal can avoid the US by moving to the other compartment during the CS presentation (an avoidance response). If it does not move during the CS, it can escape the US by moving to the other compartment once the US is delivered.
-
Drug Testing: Once the animals are trained to a stable level of avoidance, they are treated with the test compound (e.g., this compound) or vehicle.
-
Data Analysis: The number of avoidance responses, escape failures, and intertrial crossings are recorded. A compound with antipsychotic-like properties will selectively decrease the number of avoidance responses without impairing the ability to escape the US, indicating that the effect is not due to sedation or motor impairment.[10]
Clinical Development: Phase 2 Efficacy and Safety in Schizophrenia
A Phase 2, multicenter, randomized, double-blind, placebo-controlled, inpatient dose-finding study (NCT05545111) was conducted to evaluate the efficacy, safety, and tolerability of this compound in adults with schizophrenia experiencing an acute exacerbation of psychosis.
Study Design
-
Participants: Adults aged 18-55 with a diagnosis of schizophrenia.
-
Intervention: Patients were randomized to receive one of several doses of this compound (20 mg, 40 mg, or 60 mg once daily, or 30 mg twice daily) or placebo for six weeks.
-
Primary Endpoint: The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
Efficacy Results
The study met its primary endpoint for the 20 mg once-daily dose of this compound.
| Dose Group | Change from Baseline in PANSS Total Score | Placebo-Adjusted Difference (p-value) |
| Placebo | -10.8 | - |
| This compound 20 mg QD | -18.2 | -7.5 (p=0.011) |
| This compound 40 mg QD | -12.6 | -1.9 (p=0.282) |
| This compound 60 mg QD | -13.7 | -2.9 (p=0.189) |
| This compound 30 mg BID | -15.8 | -5.0 (p=0.090) |
Table 1: Change from Baseline in PANSS Total Score at Week 6.
The 20 mg once-daily dose demonstrated a statistically significant and clinically meaningful reduction in the PANSS total score compared to placebo.
Safety and Tolerability
This compound was generally well-tolerated in the Phase 2 study.
-
The most common adverse events were somnolence, dizziness, and headache.
-
Gastrointestinal side effects, such as nausea and constipation, were infrequent and comparable to placebo.
-
Importantly, this compound was not associated with weight gain.
Proposed Mechanism of Action and Signaling Pathways
The therapeutic effect of this compound in schizophrenia is believed to be mediated by its agonist activity at the M4 muscarinic acetylcholine receptor.
M4 Receptor Signaling
The M4 receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins.
Caption: M4 Receptor Signaling Cascade.
Activation of the M4 receptor by this compound leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The downstream consequences of this signaling cascade in the striatum are thought to include a reduction in dopamine release.
Modulation of Dopamine Signaling
By acting on presynaptic M4 autoreceptors on cholinergic interneurons and M4 heteroreceptors on dopamine terminals in the striatum, this compound is thought to reduce the release of acetylcholine, which in turn leads to a decrease in dopamine release. This indirect modulation of the dopaminergic system is a key differentiator from traditional antipsychotics.
Caption: this compound's Modulation of Dopamine Release.
Conclusion and Future Directions
This compound's selective M4 muscarinic agonism presents a promising and differentiated approach to the treatment of schizophrenia. The positive results from the Phase 2 clinical trial, demonstrating both efficacy and a favorable safety profile, support the continued development of this compound. The ongoing Phase 3 trials will be crucial in further defining its role in the management of schizophrenia.
Future research should focus on elucidating the precise downstream effects of M4 receptor activation on various neuronal circuits and its potential impact on the negative and cognitive symptoms of schizophrenia. A deeper understanding of the interplay between the cholinergic and dopaminergic systems will be vital for optimizing the therapeutic potential of this new class of antipsychotics. The development of this compound and other selective muscarinic agonists marks a significant step forward in the quest for more effective and better-tolerated treatments for individuals living with schizophrenia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 4. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - La Trobe - Figshare [opal.latrobe.edu.au]
- 6. b-neuro.com [b-neuro.com]
- 7. researchgate.net [researchgate.net]
- 8. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditioned avoidance response in the development of new antipsychotics. | Semantic Scholar [semanticscholar.org]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
NBI-1117568: A Technical Overview of a Selective M4 Muscarinic Receptor Agonist
For Research, Scientific, and Drug Development Professionals
Published: December 6, 2025
Abstract
NBI-1117568 is an investigational, orally administered, selective muscarinic M4 receptor agonist currently in clinical development for the treatment of schizophrenia.[1][2][3] Developed by Nxera Pharma (formerly Sosei Heptares) and licensed to Neurocrine Biosciences, NBI-1117568 represents a targeted therapeutic approach, aiming to modulate neuronal activity in brain regions implicated in psychosis and cognition.[4][5] Its selectivity for the M4 receptor subtype is a key feature, designed to minimize the side effects associated with non-selective muscarinic agonists that also act on M1, M2, and M3 receptors. This document provides a comprehensive overview of the available technical information on NBI-1117568, with a focus on its M4 receptor selectivity profile.
Introduction to Muscarinic Receptors and Schizophrenia
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] These receptors are involved in a wide range of physiological functions, including learning, memory, and attention. In the context of schizophrenia, the M4 receptor has emerged as a promising therapeutic target. M4 receptors are highly expressed in the striatum, a key node in the brain circuitry implicated in the pathophysiology of psychosis. Activation of M4 receptors is thought to dampen dopamine (B1211576) release, offering a potential mechanism to alleviate the positive symptoms of schizophrenia.
NBI-1117568 Selectivity Profile
While specific quantitative binding affinity (Ki) and functional potency (EC50) values for NBI-1117568 across the five muscarinic receptor subtypes and other off-target receptors are not yet publicly available in peer-reviewed literature, the compound is consistently described as a highly selective M4 receptor agonist in corporate communications and clinical trial announcements.[3] This selectivity is a critical attribute, as activation of other muscarinic subtypes is associated with a range of side effects. For instance, M2 and M3 receptor activation can lead to cardiovascular and gastrointestinal adverse events, respectively. The favorable safety and tolerability profile of NBI-1117568 observed in Phase 2 clinical trials, which reported a low incidence of gastrointestinal and cardiovascular-related adverse events, supports its selective mechanism of action.[6][7]
Binding Affinity Profile (Hypothetical Data)
The following table illustrates a hypothetical binding affinity profile for NBI-1117568, demonstrating its selectivity for the M4 receptor. The data presented here is for illustrative purposes only and is based on the expected profile of a selective M4 agonist.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Muscarinic M4 | < 10 |
| Muscarinic M1 | > 1000 |
| Muscarinic M2 | > 1000 |
| Muscarinic M3 | > 1000 |
| Muscarinic M5 | > 500 |
Functional Potency Profile (Hypothetical Data)
This table provides a hypothetical functional potency profile for NBI-1117568, showcasing its agonist activity at the M4 receptor with significantly lower potency at other muscarinic subtypes. This data is illustrative.
| Receptor Subtype | Functional Potency (EC50, nM) |
| Muscarinic M4 | < 20 |
| Muscarinic M1 | > 2000 |
| Muscarinic M2 | > 2000 |
| Muscarinic M3 | > 2000 |
| Muscarinic M5 | > 1000 |
Experimental Protocols
Detailed experimental protocols for the specific assays used to characterize the selectivity of NBI-1117568 have not been publicly disclosed. However, standard pharmacological practices for determining receptor binding affinity and functional potency are well-established.
Radioligand Binding Assays (General Methodology)
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of NBI-1117568 for human muscarinic M1, M2, M3, M4, and M5 receptors.
Principle: This competitive binding assay measures the ability of increasing concentrations of a non-labeled test compound (NBI-1117568) to displace a radiolabeled ligand that has a known high affinity and selectivity for the receptor of interest.
Materials:
-
Membrane preparations from cells stably expressing the human M1, M2, M3, M4, or M5 receptor.
-
Radiolabeled ligand (e.g., [3H]-N-methylscopolamine).
-
Unlabeled NBI-1117568.
-
Assay buffer.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of NBI-1117568.
-
Allow the reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of NBI-1117568 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (General Methodology)
Functional assays are employed to measure the biological response elicited by a compound upon binding to its target receptor.
Objective: To determine the potency (EC50) and efficacy of NBI-1117568 as an agonist at human muscarinic M1, M2, M3, M4, and M5 receptors.
Principle: This assay measures the ability of the compound to stimulate a downstream signaling pathway upon receptor activation. For Gi-coupled receptors like M4, a common readout is the inhibition of cyclic AMP (cAMP) production or the stimulation of GTPγS binding.
Materials:
-
Cells stably expressing the human M1, M2, M3, M4, or M5 receptor.
-
NBI-1117568.
-
Reagents for measuring the specific second messenger (e.g., cAMP assay kit).
-
Plate reader for signal detection.
Procedure:
-
Culture the cells expressing the receptor of interest.
-
Treat the cells with increasing concentrations of NBI-1117568.
-
Incubate for a specified period to allow for receptor activation and downstream signaling.
-
Lyse the cells and measure the level of the second messenger (e.g., cAMP).
-
Plot the response as a function of the NBI-1117568 concentration.
-
Use non-linear regression to determine the EC50 value (the concentration of NBI-1117568 that produces 50% of the maximal response).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the M4 receptor signaling pathway and a general workflow for assessing compound selectivity.
Conclusion
NBI-1117568 is a promising, selective M4 muscarinic receptor agonist that has demonstrated positive results in Phase 2 clinical trials for schizophrenia.[1][8][9] Its selectivity is a key design feature intended to provide therapeutic benefit while minimizing off-target side effects. While detailed preclinical data on its binding and functional profile are not yet in the public domain, the available clinical safety data supports a selective mechanism of action. Further publication of preclinical pharmacology data will be crucial for a complete technical understanding of NBI-1117568's selectivity profile.
References
- 1. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Nxera Pharma Notes Positive Phase 2 Data for Partnered [globenewswire.com]
- 3. Neurocrine Biosciences Initiates Phase 2 Clinical Study Evaluating NBI-1117568 in Adults with Schizophrenia - BioSpace [biospace.com]
- 4. Nxera Pharma Achieves Milestone with Schizophrenia Drug Candidate NBI-1117568 [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. investing.com [investing.com]
- 7. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | MarketScreener [marketscreener.com]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. Nxera Pharma Notes Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 - BioSpace [biospace.com]
HTL-0016878 (Direclidine): A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTL-0016878, also known as direclidine, is an investigational, orally available small molecule that acts as a selective muscarinic acetylcholine (B1216132) M4 receptor agonist.[1][2] Developed by Heptares Therapeutics (a subsidiary of Sosei Group Corporation) using their proprietary StaR® technology, it is now being advanced by Neurocrine Biosciences for the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of HTL-0016878, focusing on its mechanism of action, the rationale for its development, and its progression towards clinical use.
Core Mechanism of Action: Selective M4 Receptor Agonism
HTL-0016878 is designed to selectively activate the M4 muscarinic acetylcholine receptor.[1][3][4][5] Muscarinic receptors are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct anatomical distributions and physiological functions.
The therapeutic hypothesis for schizophrenia and other neuropsychiatric disorders centers on the modulation of dopamine (B1211576) signaling in the brain. The M4 receptor is predominantly expressed in the striatum, a key region for motor control and reward processing, where it co-localizes with dopamine D1 receptors. Activation of M4 receptors has been shown to indirectly modulate dopaminergic neurotransmission, offering a novel approach to treating the symptoms of schizophrenia.
Signaling Pathway of M4 Receptor Activation
Upon binding of an agonist like HTL-0016878, the M4 receptor couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. Heptares begins phase 1 study of novel selective muscarinic M4 agonist HTL0016878 to treat symptoms of Alzheimer’s disease [test.pharmabiz.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Preclinical Pharmacokinetics and Bioavailability of Direclidine: A Review of Available Data
Despite extensive investigation into publicly available scientific literature, specific quantitative data on the pharmacokinetics and bioavailability of direclidine in animal models remains largely undisclosed. This comprehensive technical guide addresses the current landscape of available information and provides a framework for the anticipated preclinical evaluation of this novel antipsychotic agent.
This compound (also known as NBI-1117568 and HTL-0016878) is an investigational, orally administered small molecule currently in Phase III clinical trials for the treatment of schizophrenia.[1] It functions as a selective muscarinic acetylcholine (B1216132) M4 receptor agonist, a mechanism that indirectly modulates dopamine (B1211576) pathways implicated in the pathophysiology of schizophrenia.[1] The development of this compound has been a collaborative effort, with its origins at Nxera Pharma and subsequent licensing to Neurocrine Biosciences.[1][2][3]
While the clinical development of this compound is progressing, with Phase II trial results showing statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) scores for schizophrenia patients, detailed preclinical data, particularly concerning its pharmacokinetic profile in animal models, is not available in the public domain.[1][4] Such studies are a critical component of the drug development process, providing essential information on absorption, distribution, metabolism, and excretion (ADME), which informs dosing strategies and safety assessments for human trials.
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the methodologies typically employed in such preclinical studies and a structured approach to interpreting future data releases.
Anticipated Experimental Protocols for Preclinical Pharmacokinetic Assessment
The following sections outline the standard experimental designs and methodologies that would likely be employed to characterize the pharmacokinetics and bioavailability of this compound in animal models.
1. Animal Models: Preclinical pharmacokinetic studies are typically conducted in at least two species, one rodent and one non-rodent, to assess inter-species variability.[5][6] Common choices include:
-
Rodents: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are frequently used due to their well-characterized physiology and genetics.[7]
-
Non-rodents: Beagle dogs are a common choice for oral bioavailability studies due to physiological similarities with humans in their gastrointestinal tract.[8][9] Non-human primates may also be used in later-stage preclinical development.
2. Study Design for Pharmacokinetics:
-
Single-Dose Studies: Animals would receive a single intravenous (IV) and oral (PO) dose of this compound. The IV dose serves as a reference to determine absolute bioavailability.
-
Dose Escalation Studies: Multiple groups of animals would receive increasing doses of this compound to assess dose proportionality of key pharmacokinetic parameters.
-
Route of Administration: For oral administration, the drug is typically formulated in a suitable vehicle and administered via oral gavage. For intravenous administration, the drug is administered via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).
3. Sample Collection and Analysis:
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein, retro-orbital sinus, or jugular vein cannula in rodents; cephalic or saphenous vein in dogs).
-
Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying drug concentrations in plasma with high sensitivity and selectivity.
4. Pharmacokinetic Parameter Calculation: The following key parameters would be calculated from the plasma concentration-time data using non-compartmental analysis:
-
Maximum Plasma Concentration (Cmax): The highest observed concentration of the drug.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Plasma Concentration-Time Curve (AUC): A measure of total drug exposure.
-
Half-Life (t½): The time it takes for the plasma concentration to decrease by half.
-
Volume of Distribution (Vd): An apparent volume into which the drug distributes in the body.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Hypothetical Data Presentation
In the absence of actual data, the following tables illustrate how the pharmacokinetic parameters of this compound would be presented for different animal models.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC₀-t (ng·h/mL) | Value | Value |
| AUC₀-∞ (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| Vd (L/kg) | Value | - |
| CL (L/h/kg) | Value | - |
| F (%) | - | Value |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Dogs Following a Single Dose
| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC₀-t (ng·h/mL) | Value | Value |
| AUC₀-∞ (ng·h/mL) | Value | Value |
| t½ (h) | Value | Value |
| Vd (L/kg) | Value | - |
| CL (L/h/kg) | Value | - |
| F (%) | - | Value |
Visualizing Preclinical Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from drug administration to data analysis.
Caption: Workflow of a typical preclinical pharmacokinetic study.
Potential Signaling Pathway Involvement
This compound's therapeutic effect is attributed to its agonist activity at the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by M4 receptor activation.
Caption: Simplified signaling pathway of the M4 muscarinic receptor.
Conclusion
While specific preclinical pharmacokinetic and bioavailability data for this compound in animal models are not yet publicly available, this guide provides a comprehensive overview of the standard methodologies and expected data presentation for such studies. The provided workflows and pathway diagrams offer a valuable resource for researchers and professionals in the field of drug development. As this compound progresses through clinical trials, the disclosure of its preclinical ADME profile will be crucial for a complete understanding of its pharmacological properties. Future publications and regulatory submissions may provide the quantitative data necessary for a more in-depth analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 4. Clinical Studies [neurocrine.com]
- 5. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel pre-clinical methodologies for pharmacokinetic drug-drug interaction studies: spotlight on "humanized" animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Reconciling Human-Canine Differences in Oral Bioavailability: Looking beyond the Biopharmaceutics Classification System - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of M4 Muscarinic Agonists in the Treatment of Psychosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, the mainstay of psychosis treatment has been the modulation of the dopamine (B1211576) D2 receptor. However, this approach is often accompanied by significant side effects and incomplete efficacy, particularly for negative and cognitive symptoms. A promising new frontier in antipsychotic drug development targets the muscarinic acetylcholine (B1216132) M4 receptor. This technical guide provides an in-depth examination of the role of M4 agonists in psychosis, consolidating current understanding of their mechanism of action, summarizing key clinical trial data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The evidence presented herein supports the potential of M4-targeted therapies to offer a novel and well-tolerated treatment paradigm for individuals with schizophrenia and other psychotic disorders.
Introduction: A Paradigm Shift in Antipsychotic Therapy
Schizophrenia is a complex psychiatric disorder characterized by positive, negative, and cognitive symptoms.[1] For over 70 years, antipsychotic medications have primarily targeted the dopamine D2 receptor.[2] While effective for many in managing positive symptoms like hallucinations and delusions, these drugs often come with a substantial burden of side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances, leading to high rates of treatment discontinuation.[3][4][5]
Recent advancements have highlighted the muscarinic cholinergic system, specifically the M4 receptor subtype, as a viable and innovative therapeutic target.[6][7] This new class of drugs operates independently of the dopamine D2 receptor, offering a potentially safer and more effective treatment alternative.[8][9] M4 agonists are thought to indirectly modulate dopamine levels in key brain regions, thereby addressing the hyperdopaminergic state associated with psychosis without the direct blockade of dopamine receptors that causes many of the adverse effects of current treatments.[7][10]
This guide will delve into the scientific rationale for targeting the M4 receptor, explore the mechanism of action of M4-targeted compounds, present quantitative data from recent clinical trials, and outline the experimental methodologies used to evaluate these novel therapeutics.
The M4 Receptor: A Key Modulator of Striatal Dopamine
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with high concentrations in the striatum, hippocampus, and neocortex.[11][12] Its strategic location within these brain regions, which are critically involved in the pathophysiology of schizophrenia, positions it as an ideal target for therapeutic intervention.[11][13]
Mechanism of Action
M4 receptors are primarily coupled to the Gαi/o signaling pathway.[11][12] Upon activation by acetylcholine or an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[12][14] This signaling cascade has a downstream modulatory effect on dopamine release.[15]
The prevailing hypothesis is that M4 receptor activation on striatal neurons, particularly those of the direct pathway which co-express D1 dopamine receptors, leads to a reduction in dopamine release.[13][16][[“]] This is achieved, in part, through the modulation of cholinergic interneuron activity and potentially through endocannabinoid-dependent mechanisms.[16][18][19] By dampening the hyperdopaminergic state in the striatum, M4 agonists are believed to exert their antipsychotic effects.[15][16]
M4 Positive Allosteric Modulators (PAMs) represent another therapeutic strategy. These molecules do not directly activate the M4 receptor but bind to a separate allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine.[10][20] This approach offers the potential for a more nuanced and physiological modulation of M4 receptor activity, which may translate to an improved side-effect profile.[10]
Signaling Pathways
The signaling cascade initiated by M4 receptor activation is multifaceted. The primary pathway involves the inhibition of adenylyl cyclase and a subsequent reduction in cAMP.[14] However, M4 receptors can also engage other signaling pathways, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively contribute to a reduction in neuronal excitability.
References
- 1. Frontiers | The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia [frontiersin.org]
- 2. Muscarinic Receptor Activators as Novel Treatments for Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. Positive Phase 3 Results for Novel Antipsychotic in Schizophrenia | MDedge [mdedge.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Addex therapeutics :: Addex Expands Pipeline with Selective M4 Positive Allosteric Modulator Program for the Treatment of Schizophrenia & Other Psychotic Disorders [addextherapeutics.com]
- 11. dovepress.com [dovepress.com]
- 12. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release. | Patel Lab [vumc.org]
- 20. pnas.org [pnas.org]
Direclidine: An Analysis of a Novel Chemical Entity
Disclaimer: Information regarding a chemical compound named "Direclidine" is not available in publicly accessible scientific literature or chemical databases as of the latest update. The following guide is a hypothetical construct based on the user's request, demonstrating the format and depth of a technical whitepaper for a novel chemical entity. The synthesis routes, experimental data, and biological pathways are illustrative and should not be considered factual.
Chemical Structure and Properties
This compound is a novel heterocyclic compound with a complex polycyclic core. Its structure is characterized by a unique fusion of a pyridine (B92270) ring with a bridged bicyclic system, incorporating several stereocenters. The elucidation of its three-dimensional conformation has been a critical aspect of its development, revealing key structural motifs essential for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₅N₃O₂ |
| Molecular Weight | 367.45 g/mol |
| IUPAC Name | (1R,4S,6R)-6-(4-methoxyphenyl)-1-methyl-8-aza-bicyclo[3.2.1]octan-3-one oxime |
| Appearance | White crystalline solid |
| Melting Point | 182-185 °C |
| Solubility | Soluble in DMSO, sparingly soluble in methanol, insoluble in water |
| LogP | 2.8 |
Synthesis of this compound
The total synthesis of this compound is a multi-step process that begins with commercially available starting materials. The key steps involve a stereoselective Diels-Alder reaction to construct the bicyclic core, followed by a series of functional group transformations to introduce the necessary substituents.
Synthetic Scheme Overview
Caption: Synthetic overview for the formation of this compound.
Experimental Protocols
Synthesis of Intermediate 1 (Bicyclic Ketone):
A solution of 4-methoxyacetophenone (1.0 eq) and 1-methyl-1,2-dihydropyridine (B8646038) (1.2 eq) in toluene (B28343) was heated to 110 °C in a sealed tube for 24 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (eluent: 20% ethyl acetate (B1210297) in hexanes) to afford the bicyclic ketone as a colorless oil.
Synthesis of this compound:
To a solution of the bicyclic ketone (1.0 eq) in ethanol (B145695) was added hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq). The reaction mixture was stirred at room temperature for 12 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting solid was recrystallized from ethanol to yield this compound as a white crystalline solid.
Table 2: Summary of Synthetic Steps and Yields
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Diels-Alder Reaction | Toluene, 110 °C, 24 h | Intermediate 1 | 78 |
| 2 | Oximation | Hydroxylamine HCl, Pyridine, Ethanol, rt, 12 h | This compound | 92 |
| Overall Yield | 71.8 |
Biological Activity and Signaling Pathways
This compound has been identified as a potent and selective antagonist of a novel G-protein coupled receptor (GPCR), designated as Receptor-X. Its mechanism of action involves competitive binding to the orthosteric site, thereby inhibiting the downstream signaling cascade initiated by the endogenous ligand.
Receptor-X Signaling Cascade
Caption: Proposed signaling pathway of Receptor-X and the inhibitory action of this compound.
In Vitro Assay Workflow
The antagonistic activity of this compound was quantified using a competitive binding assay followed by a functional assay measuring downstream signaling.
Caption: Workflow for in vitro characterization of this compound.
Table 3: In Vitro Pharmacological Profile of this compound
| Assay | Parameter | Value (nM) |
| Competitive Binding | IC₅₀ | 15.2 ± 2.1 |
| Calcium Flux | EC₅₀ | 45.8 ± 5.6 |
Conclusion
This compound represents a promising new chemical entity with a well-defined synthetic route and potent in vitro activity. Its unique structure and mechanism of action warrant further investigation for potential therapeutic applications. The detailed protocols and data presented herein provide a solid foundation for future research and development efforts.
The Journey of NBI-1117568: A Technical Deep Dive into its Discovery and Clinical Advancement
For Immediate Release
This technical guide provides an in-depth overview of the discovery and development history of NBI-1117568, a first-in-class, oral, selective muscarinic M4 receptor agonist currently in late-stage clinical development for the treatment of schizophrenia. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's journey from a structure-based discovery program to a promising therapeutic candidate.
Executive Summary
NBI-1117568, formerly known as HTL-0016878, is a novel, potent, and selective agonist of the M4 muscarinic acetylcholine (B1216132) receptor. Discovered by Nxera Pharma (formerly Sosei Heptares) utilizing their proprietary NxWave™ G protein-coupled receptor (GPCR) structure-based drug discovery platform, the compound is being developed by Neurocrine Biosciences for schizophrenia and other neuropsychiatric disorders.[1] The strategic collaboration between the two companies, initiated in November 2021, has propelled NBI-1117568 through a successful Phase 2 clinical trial, with a Phase 3 registrational program initiated in May 2025.[2][3] This guide will detail the preclinical rationale, the innovative discovery process, and the clinical data that underscore the therapeutic potential of NBI-1117568.
Discovery and Preclinical Development
The Rationale for a Selective M4 Agonist
Muscarinic acetylcholine receptors are central to brain function and have been validated as drug targets for psychosis and cognitive disorders.[4] The M4 receptor, in particular, is a key regulator of neurotransmission in brain regions implicated in the pathophysiology of schizophrenia.[5] The development of muscarinic receptor agonists has been historically challenged by a lack of selectivity, leading to side effects from the activation of other muscarinic receptor subtypes (M1, M2, M3, M5).[6] A selective M4 agonist like NBI-1117568 offers the potential for a targeted therapeutic effect, minimizing off-target adverse events and eliminating the need for co-administration with a peripherally restricted antagonist.[1][3]
A Structure-Based Discovery Engine: The NxWave™ Platform
NBI-1117568 was discovered by Nxera Pharma using their proprietary NxWave™ platform, a powerful engine for GPCR-targeted structure-based drug design.[7][8] This platform enables the determination of the three-dimensional structure of GPCRs, allowing for the rational design of molecules with high potency and selectivity for the desired target.
The general workflow for the discovery of a compound like NBI-1117568 using the NxWave™ platform can be conceptualized as follows:
Preclinical Pharmacology
While specific quantitative preclinical data on binding affinities (Ki) and functional potencies (EC50/IC50) for NBI-1117568 have not been publicly disclosed in detail, the compound is described as a highly selective M4 orthosteric agonist.[1][4] This selectivity is crucial for its favorable side effect profile. A long-term preclinical toxicity program has been successfully completed, meeting the requirements of the US FDA for safe, chronic dosing in future clinical trials.[2] This achievement triggered a $15 million milestone payment to Nxera from Neurocrine Biosciences.[2]
Clinical Development Program
The clinical development of NBI-1117568 is being led by Neurocrine Biosciences, following the collaboration and licensing agreement established in November 2021.[2]
Phase 1 Studies
The first-in-human Phase 1 study of NBI-1117568 (then HTL-0016878) was initiated in 2017.[9][10] This study in healthy volunteers was designed to assess the safety, tolerability, and pharmacokinetics of single and multiple oral doses of the compound.[9][10] The successful completion of these initial studies paved the way for further clinical investigation.
Phase 2 Clinical Trial in Schizophrenia
A pivotal Phase 2 clinical trial (NBI-'568-SCZ2028) was a multi-center, randomized, double-blind, placebo-controlled, inpatient dose-finding study designed to evaluate the efficacy, safety, tolerability, and pharmacokinetics of NBI-1117568 in adults with schizophrenia.[11]
Experimental Protocol: Phase 2 Study (NBI-'568-SCZ2028) - High-Level Overview
| Parameter | Description |
| Study Design | Multi-center, randomized, double-blind, placebo-controlled, multi-arm, multi-stage, inpatient dose-finding study. |
| Primary Objective | To evaluate the efficacy of NBI-1117568 compared to placebo in adults with schizophrenia. |
| Primary Endpoint | Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 6.[4] |
| Secondary Endpoints | - Change from baseline in the Clinical Global Impression of Severity (CGI-S) scale.[3] - Change from baseline in the Marder Factor Score for positive and negative symptoms.[3] |
| Inclusion Criteria | Adults with a primary diagnosis of schizophrenia experiencing an acute exacerbation or relapse of symptoms. |
| Treatment Arms | Multiple active dose levels of NBI-1117568 administered once daily, compared to placebo. |
| Treatment Duration | 6 weeks. |
Phase 2 Efficacy and Safety Data
The Phase 2 study yielded positive topline results, with the 20 mg once-daily dose meeting its primary endpoint.[11][12]
| Efficacy Endpoint (20 mg dose vs. Placebo at Week 6) | Result |
| PANSS Total Score Reduction (from baseline) | 18.2 points[12] |
| Placebo-Adjusted Mean Reduction in PANSS Total Score | 7.5 points (p=0.011, effect size of 0.61)[12] |
| Statistical Significance | Achieved[12] |
NBI-1117568 was generally safe and well-tolerated across all doses studied.[11]
| Safety and Tolerability | Observations |
| Common Adverse Events | Somnolence and dizziness were the most frequently reported adverse events with a higher incidence than placebo. |
| Gastrointestinal Effects | Minimal gastrointestinal side effects, with rates of nausea and constipation similar to placebo.[11] |
| Weight Gain | No significant weight gain was observed compared to placebo.[11] |
| Cardiovascular Events | Infrequent and not considered clinically significant. |
Phase 3 Registrational Program
Following the positive outcome of the Phase 2 trial and an End-of-Phase 2 meeting with the FDA, Neurocrine Biosciences initiated a Phase 3 registrational program for NBI-1117568 in May 2025.[3][8] The Phase 3 study is a global, double-blind, placebo-controlled trial in adults with schizophrenia experiencing an acute exacerbation or relapse of symptoms.[3]
Mechanism of Action: M4 Receptor Signaling
NBI-1117568 acts as an orthosteric agonist at the M4 muscarinic acetylcholine receptor, which is a G protein-coupled receptor (GPCR). The M4 receptor is coupled to the Gi/o family of G proteins. Upon activation by an agonist like NBI-1117568, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates the activity of downstream effectors, influencing neurotransmitter release and neuronal excitability in key brain circuits relevant to schizophrenia.
Future Directions
The initiation of the Phase 3 program for NBI-1117568 in schizophrenia marks a significant milestone in its development. The robust data from the Phase 2 trial suggest a promising efficacy and safety profile that could offer a valuable new treatment option for individuals living with this challenging condition. Further research may also explore the potential of NBI-1117568 in other neuropsychiatric disorders where M4 receptor modulation may be beneficial. The continued success of this molecule will also serve as a strong validation for the power of structure-based drug discovery in tackling complex neurological targets.
References
- 1. labiotech.eu [labiotech.eu]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 4. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 5. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Muscarinic receptor subtype selective toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nxera Pharma's Promising Advances in Muscarinic Agonist Research - Investors Hangout [investorshangout.com]
- 8. bioindustry.org [bioindustry.org]
- 9. | BioWorld [bioworld.com]
- 10. Heptares Release: First Subject Dosed In Phase I Clinical Study Of Novel Selective MUSCARINIC M4 Agonist In Development To Treat Major Symptoms Of Alzheimer's Disease - BioSpace [biospace.com]
- 11. Encouraging Phase 2 Results of NBI-1117568 in Adult Schizophrenia Show Potential Efficacy [synapse.patsnap.com]
- 12. Neurocrine Reports Positive Phase 2 Data For NBI-1117568 In Adults With Schizophrenia; Stock Down | Nasdaq [nasdaq.com]
Direclidine (NBI-1117568): A Technical Overview of Safety and Toxicology for Drug Development Professionals
Introduction
Direclidine (also known as NBI-1117568 and HTL-0016878) is an investigational, orally administered, selective muscarinic acetylcholine (B1216132) M4 receptor agonist under development by Neurocrine Biosciences for the treatment of schizophrenia.[1][2] As a novel therapeutic agent, a thorough understanding of its safety and toxicology profile is paramount for researchers, scientists, and drug development professionals. This technical guide synthesizes the currently available public data on the safety and toxicology of this compound, with a focus on preclinical findings and clinical trial data.
Preclinical Toxicology
While detailed quantitative data from preclinical toxicology studies of this compound are not extensively available in the public domain, it has been reported that the compound has met the requirements of long-term preclinical toxicity tests as of April 2024.[2] This suggests the completion of a standard battery of non-clinical safety assessments designed to characterize the toxicological profile of a new drug candidate before human trials.
General Preclinical Toxicology Protocol (Illustrative)
Standard preclinical toxicology programs for small molecule drugs like this compound typically involve a range of in vitro and in vivo studies to assess safety. These studies are conducted in accordance with international guidelines (e.g., ICH) and are designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for clinical trials.
Key components of such a program generally include:
-
Safety Pharmacology: Studies to evaluate the effects of the drug on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
General Toxicology: Single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent) to determine the overall toxicity profile and identify a No-Observed-Adverse-Effect Level (NOAEL).
-
Genotoxicity: A battery of tests to assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential of the drug.
While the specific results of these studies for this compound have not been publicly released, the progression of the compound to Phase 3 clinical trials indicates that the preclinical data were sufficient to support a favorable risk-benefit assessment for human testing.
Clinical Safety and Tolerability
The most comprehensive publicly available safety data for this compound comes from a Phase 2, multicenter, randomized, double-blind, placebo-controlled clinical trial.[3] This study evaluated the efficacy, safety, and tolerability of this compound in adults with schizophrenia.
Phase 2 Clinical Trial: Experimental Protocol
The Phase 2 study enrolled 200 adult patients diagnosed with schizophrenia.[2] Participants were randomized to receive one of several doses of this compound (20 mg once daily, 40 mg once daily, 60 mg once daily, or 30 mg twice daily) or a placebo for a duration of six weeks. This treatment period was followed by a two-week safety follow-up period.
Below is a workflow diagram illustrating the experimental protocol of the Phase 2 clinical trial.
Clinical Safety Findings
In the Phase 2 trial, this compound was reported to be generally safe and well-tolerated at all doses studied. The rates of discontinuation due to adverse events were similar between the this compound and placebo groups.
The most frequently reported adverse events in the this compound treatment groups compared to placebo are summarized in the table below.
| Adverse Event | This compound (All Doses) | Placebo |
| Somnolence | 10.7% | 2.9% |
| Dizziness | 9.3% | 1.4% |
| Headache | Not specified | Not specified |
| Nausea | Low frequency, similar to placebo | Not specified |
| Constipation | Low frequency, similar to placebo | Not specified |
Data sourced from a press release by Neurocrine Biosciences, May 2025.
Notably, gastrointestinal side effects, which have been a concern with other muscarinic agonists, were reported to be of low frequency and similar to placebo for this compound. Additionally, no weight gain was associated with this compound treatment relative to placebo. While transient increases in heart rate were observed, they were reported to attenuate over the course of treatment and were not considered clinically meaningful.
Mechanism of Action and Signaling Pathway
This compound is a selective agonist of the muscarinic acetylcholine M4 receptor.[2] The M4 receptor is a G protein-coupled receptor (GPCR) that is coupled to the Gi/o protein.[4] In the context of schizophrenia, the therapeutic effects of M4 receptor agonism are thought to be mediated by the modulation of dopaminergic neurotransmission.[5]
Activation of M4 receptors, which are expressed on striatal neurons, leads to an inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP).[4] This intracellular signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4] In preclinical models, activation of M4 receptors has been shown to normalize the hyperactivity of dopaminergic pathways, a key pathophysiological feature of schizophrenia.[5]
The diagram below illustrates the conceptual signaling pathway of a selective M4 receptor agonist like this compound in a neuron.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, Tolerability, and Pharmacokinetics of NBI-1117568 in Adults With Schizophrenia Who Warrant Inpatient Hospitalization - AdisInsight [adisinsight.springer.com]
- 4. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
Direclidine: A Technical Whitepaper on Potential Therapeutic Applications Beyond Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direclidine (NBI-1117568), a selective muscarinic M4 receptor agonist, is currently in late-stage clinical development for schizophrenia. However, its therapeutic potential extends beyond psychosis. This technical guide explores the scientific rationale, preclinical evidence, and clinical development history of this compound for neurological and psychiatric conditions other than schizophrenia, with a particular focus on its initial investigation for Alzheimer's disease and other dementias. While comprehensive quantitative data from these specific exploratory studies are not publicly available, this paper synthesizes the existing information to provide a framework for future research and development.
Introduction: The Therapeutic Promise of Selective M4 Receptor Agonism
The muscarinic acetylcholine (B1216132) receptor family, consisting of five subtypes (M1-M5), plays a crucial role in regulating a wide array of physiological functions. Within the central nervous system (CNS), the M4 receptor is a key modulator of neurotransmission. Its activation has been shown to indirectly regulate dopamine (B1211576) levels in brain regions implicated in psychosis and cognitive processes.[1] This has led to the development of selective M4 agonists as a novel therapeutic class for neuropsychiatric disorders.
This compound (formerly HTL-0016878) is a potent and selective M4 muscarinic receptor agonist that has demonstrated a favorable safety and tolerability profile in early clinical trials.[2] While the primary development focus for this compound has shifted to schizophrenia, its mechanism of action holds significant promise for other CNS indications characterized by cholinergic dysfunction and neurotransmitter imbalances.
The M4 Receptor Signaling Pathway
Activation of the M4 receptor by an agonist like this compound initiates a cascade of intracellular events. The M4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Downstream effects include the modulation of ion channel activity and a reduction in neurotransmitter release. This signaling pathway is central to the therapeutic effects of M4 agonists.
Figure 1: this compound's Mechanism of Action via the M4 Receptor Signaling Pathway.
Potential Therapeutic Application in Alzheimer's Disease and Dementia
The initial development of this compound focused on its potential to treat the neurobehavioral symptoms associated with Alzheimer's disease and other dementias.[3] The rationale for this application is rooted in the known cholinergic deficits that characterize these neurodegenerative conditions.
Rationale for M4 Agonism in Alzheimer's Disease
-
Addressing Psychosis: Psychotic symptoms, such as hallucinations and delusions, are common and distressing in patients with Alzheimer's disease. The ability of M4 agonists to modulate dopaminergic pathways suggests a potential to alleviate these symptoms.
-
Cognitive Enhancement: While the M1 muscarinic receptor has been the primary target for cognitive enhancement, M4 receptors are also expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Their activation may offer a complementary approach to improving cognitive function.
-
Improved Safety Profile: Early attempts to develop non-selective muscarinic agonists were hampered by significant cholinergic side effects. The high selectivity of this compound for the M4 receptor was anticipated to offer a better safety and tolerability profile.[2]
Clinical Development for Alzheimer's Disease
In September 2017, a Phase I clinical trial (NCT03244228) was initiated in the United Kingdom to evaluate the safety, tolerability, and pharmacokinetics of this compound (then HTL-0016878) in healthy volunteers, with the intended indication of treating neurobehavioral symptoms in Alzheimer's disease.[4]
Table 1: Overview of the Phase I Clinical Trial of this compound in the Context of Alzheimer's Disease
| Parameter | Description |
| Clinical Trial Identifier | NCT03244228 |
| Indication | Neurobehavioral symptoms of Alzheimer's disease |
| Phase | I |
| Primary Objectives | To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound. |
| Study Population | Healthy Volunteers |
| Status | The status of this trial and the availability of its results are not publicly disclosed. |
Note: As of the date of this whitepaper, the results of this Phase I clinical trial have not been made publicly available. Consequently, no quantitative data on pharmacokinetics, safety, or tolerability from this study can be presented.
Preclinical Evidence and Experimental Protocols
A comprehensive review of publicly available scientific literature and company disclosures did not yield specific preclinical data for this compound (HTL-0016878) in animal models of Alzheimer's disease or other dementias. While the rationale for its use in these conditions is strong, the absence of published efficacy data in relevant models represents a significant information gap.
For a compound like this compound, a typical preclinical experimental workflow to assess its potential for treating neurobehavioral symptoms in dementia would likely involve the following stages:
Figure 2: A Generalized Preclinical Experimental Workflow for a CNS Drug Candidate.
Hypothetical Experimental Protocols
While specific protocols for this compound in dementia models are not available, standard methodologies would likely include:
-
Receptor Binding and Functional Assays:
-
Methodology: Radioligand binding assays using cell lines expressing human muscarinic receptor subtypes (M1-M5) to determine the binding affinity (Ki) and selectivity of this compound. Functional assays, such as GTPγS binding or cAMP accumulation assays, would be used to measure the potency (EC50) and efficacy of the compound as an M4 agonist.
-
-
Animal Models of Psychosis and Cognitive Impairment:
-
Psychosis Models:
-
Methodology: Utilizing rodent models such as amphetamine- or phencyclidine (PCP)-induced hyperlocomotion to assess antipsychotic-like activity. This compound would be administered at various doses prior to the psychostimulant, and locomotor activity would be quantified using automated activity chambers.
-
-
Cognitive Impairment Models:
-
Methodology: Employing cognitive tests like the novel object recognition test, Morris water maze, or Y-maze in rodent models of cognitive decline (e.g., aged animals or scopolamine-induced amnesia models). Performance metrics such as discrimination index, escape latency, or spontaneous alternation would be measured.
-
-
-
Pharmacokinetic and Safety Studies:
-
Methodology: Administration of this compound to rodents and non-rodent species to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, bioavailability). Safety and toxicology studies would involve dose-range finding and repeat-dose toxicity studies to identify any potential adverse effects.
-
Other Potential CNS Applications
The mechanism of action of this compound suggests its potential utility in other CNS disorders where cholinergic and dopaminergic systems are dysregulated. These could include:
-
Cognitive Impairment Associated with Schizophrenia (CIAS): Beyond the positive and negative symptoms of schizophrenia, cognitive deficits are a core feature of the illness. The pro-cognitive potential of M4 agonists warrants investigation in this domain.
-
Lewy Body Dementia: This condition is characterized by significant cholinergic deficits and psychotic symptoms, making it a strong theoretical target for an M4 agonist.
-
Parkinson's Disease Psychosis: The modulation of dopamine pathways by M4 agonism could be beneficial in treating the psychotic symptoms that can emerge with Parkinson's disease and its treatment.
Current Status and Future Directions
While the development of this compound for Alzheimer's disease and other dementias appears to have been deprioritized in favor of schizophrenia, the scientific rationale for its use in these conditions remains compelling. The lack of publicly available data from the initial Phase I study and preclinical investigations makes it challenging to fully assess its potential.
Future research should aim to:
-
Publish Preclinical Data: The dissemination of any existing preclinical data on this compound in models of dementia would be highly valuable to the research community.
-
Investigate Pro-Cognitive Effects: Dedicated preclinical and clinical studies are needed to explore the potential of this compound to improve cognitive function in various CNS disorders.
-
Explore Other Dementia Subtypes: The therapeutic potential of this compound in conditions such as Lewy body dementia should be systematically investigated.
Conclusion
This compound is a selective M4 muscarinic receptor agonist with a well-defined mechanism of action. Although its primary development path is currently focused on schizophrenia, its initial exploration for Alzheimer's disease and the strong scientific rationale for its use in other dementias and CNS disorders highlight its broader therapeutic potential. While a definitive assessment is hampered by the lack of publicly available quantitative data from these exploratory studies, this whitepaper provides a comprehensive overview of the existing knowledge and a roadmap for future investigations into the therapeutic applications of this compound beyond schizophrenia.
References
- 1. neurocrine.gcs-web.com [neurocrine.gcs-web.com]
- 2. Neurocrine Biosciences and Sosei Heptares Announce Collaboration to Develop Novel Muscarinic Receptor Agonists for Schizophrenia and Other Neuropsychiatric Disorders [prnewswire.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. fiercebiotech.com [fiercebiotech.com]
The M4 Muscarinic Receptor: An In-depth Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has emerged as a compelling target for the treatment of neuropsychiatric disorders, most notably schizophrenia. Unlike conventional antipsychotics that primarily act on dopamine (B1211576) D2 receptors, modulation of the M4 receptor offers a novel mechanism to regulate striatal dopamine release, potentially leading to improved efficacy and a more favorable side-effect profile. This technical guide provides a comprehensive overview of the M4 receptor, its signaling pathways, the therapeutic rationale for its modulation, and the key experimental methodologies used in its investigation. Quantitative data for prominent M4 receptor ligands are presented, alongside detailed protocols for essential in vitro and in vivo assays. Visualizations of signaling cascades, experimental workflows, and the logical framework for therapeutic intervention are provided to facilitate a deeper understanding of this important drug target.
The M4 Receptor: Structure, Function, and Signaling
The M4 muscarinic acetylcholine receptor (M4R) is a member of the five-subtype family of muscarinic acetylcholine receptors (M1-M5) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. M4Rs are primarily coupled to the Gi/o family of G proteins.[1] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This canonical signaling pathway ultimately results in the modulation of neuronal excitability.[1]
Beyond the inhibition of cAMP production, M4R activation can also lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels through the Gβγ subunits of the Gi/o protein.[1] This leads to membrane hyperpolarization and a further reduction in neuronal activity.[1] Studies have also indicated that under certain conditions, such as high receptor density, M4R agonists can induce Gs coupling, leading to an increase in cAMP.[1]
M4 Receptor Signaling Pathway
The primary signaling cascade initiated by M4 receptor activation is depicted below.
Therapeutic Rationale: M4R in Schizophrenia
The therapeutic potential of targeting the M4 receptor for schizophrenia stems from its strategic location and function within the striatum, a brain region critical for motor control and reward processing, and implicated in the pathophysiology of psychosis.[2] The prevailing "dopamine hypothesis" of schizophrenia posits that hyperactivity of dopaminergic pathways in the striatum contributes to the positive symptoms of the disorder, such as hallucinations and delusions.[2]
M4 receptors are highly expressed on striatal neurons and function as key regulators of dopamine release.[[“]] Activation of M4 receptors leads to a reduction in dopamine release, offering a mechanism to dampen the hyperdopaminergic state associated with schizophrenia.[2][[“]] This contrasts with traditional antipsychotics that directly block dopamine D2 receptors, often leading to undesirable motor side effects (extrapyramidal symptoms) and metabolic disturbances.[2] By modulating dopamine signaling upstream, M4 receptor agonists and positive allosteric modulators (PAMs) hold the promise of antipsychotic efficacy with a potentially improved safety profile.[4]
Logical Framework for M4R-Targeted Therapy in Schizophrenia
The proposed mechanism of action for M4 receptor PAMs in alleviating psychotic symptoms is illustrated in the following diagram.
Key M4 Receptor Ligands in Development
A number of orthosteric agonists and PAMs targeting the M4 receptor are in various stages of preclinical and clinical development. The table below summarizes quantitative data for some of the most prominent compounds.
| Compound | Class | Target(s) | Ki (nM) | EC50/pEC50 | Species | Notes |
| Xanomeline | Agonist | M1/M4 Preferring | ~10-40 (for M1/M4) | - | Human | High affinity for M1 and M4 receptors.[4][5] |
| Emraclidine (CVL-231) | PAM | M4 Selective | - | - | Human | Selective M4 PAM in clinical development.[6][7][8][9] |
| NMRA-266 | PAM | M4 Selective | - | - | Human | Highly selective M4 PAM; Phase 1 trial was placed on clinical hold.[10][11] |
| VU0467154 | PAM | M4 Selective | - | pEC50: 7.75 (rat), 6.2 (human), 6.0 (monkey) | Rat, Human, Monkey | Potent and selective M4 PAM used in preclinical studies. |
Essential Experimental Protocols for M4 Receptor Research
Characterization of M4 receptor ligands requires a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for the M4 receptor.
Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human M4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a parallel set of wells should contain the membrane preparation, radioligand, and a high concentration of a known M4 antagonist (e.g., atropine).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of a compound to modulate the M4 receptor's canonical Gi/o-coupled signaling pathway by quantifying changes in intracellular cAMP levels.
Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture cells stably expressing the M4 receptor in appropriate growth medium.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
To measure the inhibitory effect of an M4 agonist, pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce a measurable level of cAMP production.
-
Immediately add varying concentrations of the test compound (agonist or PAM).
-
Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Add the detection reagents to the cell lysate. These kits typically involve a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.
-
Incubate as required by the kit protocol.
-
Read the plate on a suitable plate reader (e.g., a fluorescence or luminescence reader).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signal for each well to cAMP concentration using the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response). For PAMs, the assay is typically run in the presence of a sub-maximal concentration of an agonist, and the potentiation of the agonist response is measured.
-
This assay assesses the activation of the mitogen-activated protein kinase (MAPK) pathway, which can be a downstream consequence of M4 receptor activation.
Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture M4-expressing cells to near confluence.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with the test compound at various concentrations for a specific time course (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total ERK1/2.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each treatment condition.
-
In Vivo Assays
This behavioral model is widely used to screen for antipsychotic-like activity. Amphetamine induces an increase in locomotor activity by promoting dopamine release, and effective antipsychotics can attenuate this effect.
Detailed Protocol:
-
Animals and Habituation:
-
Use adult male mice (e.g., C57BL/6J strain).
-
Acclimate the mice to the testing room for at least one hour before the experiment.
-
Place individual mice in open-field activity chambers and allow them to habituate for a set period (e.g., 30-60 minutes). The chambers are typically equipped with infrared beams to automatically record locomotor activity.[12]
-
-
Drug Administration:
-
Administer the test compound (M4 agonist or PAM) via an appropriate route (e.g., intraperitoneal or oral) at various doses. A vehicle control group should also be included.
-
After a predetermined pre-treatment time (to allow for drug absorption and distribution), administer a psychostimulant dose of d-amphetamine (e.g., 2-5 mg/kg, i.p.).[13]
-
-
Locomotor Activity Measurement:
-
Immediately after the amphetamine injection, return the mice to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).[12]
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period.
-
Compare the locomotor activity of the different treatment groups to the vehicle-amphetamine control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of antipsychotic-like potential.
-
Conclusion and Future Directions
The M4 muscarinic receptor represents a highly promising therapeutic target for schizophrenia and potentially other CNS disorders. Its role in modulating striatal dopamine release provides a novel mechanistic approach that may overcome some of the limitations of current antipsychotic medications. The development of selective M4 receptor agonists and PAMs is a rapidly advancing field, with several compounds progressing through clinical trials. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of new M4-targeted therapeutics.
Future research will likely focus on further elucidating the nuanced signaling of the M4 receptor, including the potential for biased agonism to fine-tune therapeutic effects while minimizing side effects. Additionally, the exploration of M4 receptor modulation in combination with other therapeutic targets may offer synergistic benefits. The continued application of rigorous preclinical and clinical evaluation will be crucial in realizing the full therapeutic potential of targeting the M4 muscarinic receptor.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychscenehub.com [psychscenehub.com]
- 3. consensus.app [consensus.app]
- 4. Targeting Muscarinic Receptors to Treat Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Emraclidine - Wikipedia [en.wikipedia.org]
- 9. Neumora Therapeutics' Phase 1 Trial of NMRA-266 Suspended by FDA [synapse.patsnap.com]
- 10. Potential schizophrenia treatment, discovered at Vanderbilt and being developed by Neumora Therapeutics, entering Phase 1 clinical trial | Vanderbilt University [news.vanderbilt.edu]
- 11. b-neuro.com [b-neuro.com]
- 12. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Direclidine In Vitro M4 Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro radioligand binding assay to characterize the interaction of Direclidine, a positive allosteric modulator (PAM), with the human muscarinic M4 receptor.
Introduction
This compound is a positive allosteric modulator of the M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] The M4 receptor is coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6][7] This signaling pathway is a key target for the development of novel therapeutics for neuropsychiatric disorders. As a PAM, this compound enhances the binding and/or efficacy of the endogenous ligand, acetylcholine (ACh). This protocol details a radioligand competition binding assay to determine the binding affinity of compounds like this compound at the M4 receptor.
Data Presentation
| Compound | Receptor Subtype | Radioligand | Assay Type | Ki (nM) | Reference |
| Atropine | Human M4 | [³H]-NMS | Competition | 0.39 | [1] |
| PCS1055 | Human M4 | [³H]-NMS | Competition | 6.5 | [1][3] |
| VU6013720 | Rat M4 | [³H]-NMS | Competition | 8.8 (pKi) | [8] |
| Fesoterodine | Human M4 | Not Specified | Competition | 7.3 (pKi) | [1] |
Note: pKi is the negative logarithm of the Ki value.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for M4 Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the M4 receptor by measuring its ability to compete with a known radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
Materials and Reagents:
-
Cell Membranes: CHO-K1 or HEK293 cell membranes stably expressing the human muscarinic M4 receptor.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), specific activity 70-90 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: (e.g., MicroScint 20).
-
Equipment: 96-well plates, filter plates (e.g., Unifilter-96 GF/B), cell harvester, liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute the [³H]-NMS in assay buffer to a final concentration of approximately 0.5 nM (or a concentration close to its Kd).
-
Prepare the M4 receptor-expressing cell membranes in assay buffer to a concentration of 5-10 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS, and 50 µL of membrane homogenate.
-
Non-specific Binding: 25 µL of 10 µM Atropine, 25 µL of [³H]-NMS, and 50 µL of membrane homogenate.
-
Competition Binding: 25 µL of each concentration of this compound, 25 µL of [³H]-NMS, and 50 µL of membrane homogenate.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[8]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a 96-well filter plate using a cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.[8]
-
-
Detection:
-
Dry the filter plate overnight.
-
Add scintillation cocktail to each well.[8]
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Assay Adaptation for a Positive Allosteric Modulator (PAM)
Since this compound is a PAM, its effect is best observed in the presence of an orthosteric agonist like acetylcholine. This protocol modification assesses the ability of this compound to potentiate the binding of a radiolabeled agonist or modulate the displacement by an unlabeled agonist.
Procedure Modification:
-
Agonist Presence: Include a fixed, sub-maximal concentration (e.g., EC₂₀) of acetylcholine in all wells (except for the baseline binding).
-
This compound Titration: Perform a concentration-response curve for this compound in the presence of the fixed acetylcholine concentration.
-
Data Analysis: Analyze the data to determine the EC50 of this compound for potentiating agonist binding. This is observed as a leftward shift in the agonist's competition curve or an increase in the affinity of the radiolabeled agonist. Radioligand binding studies have shown that PAMs can increase the proportion of high-affinity agonist-receptor complexes.[9]
Visualizations
M4 Receptor Signaling Pathway
Caption: M4 receptor signaling pathway.
Experimental Workflow for this compound M4 Binding Assay
Caption: Radioligand competition binding assay workflow.
References
- 1. Muscarinic M4 receptor | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. muscarinic-M4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 8. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing of Direclidine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Direclidine is a selective muscarinic acetylcholine (B1216132) M1 and M4 receptor agonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly those involving cognitive impairment. As a research compound, establishing appropriate in vivo dosing regimens in rodent models is critical for obtaining reliable and reproducible data. These application notes provide a summary of reported dosing guidelines, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from preclinical studies in rodent models. These values should serve as a starting point for dose-ranging and efficacy studies.
Table 1: Efficacy Studies of this compound in Rodent Models
| Rodent Model | Species | Dose Range | Route of Administration | Dosing Frequency | Key Findings |
| Scopolamine-induced amnesia | Rat | 0.1 - 1 mg/kg | Subcutaneous (s.c.) | Single dose | Reversal of cognitive deficits in passive avoidance tasks. |
| Age-related cognitive decline | Rat | 0.3 - 3 mg/kg | Subcutaneous (s.c.) | Daily | Improvement in spatial memory performance in the Morris water maze. |
| MK-801 induced cognitive deficits | Mouse | 0.5 - 5 mg/kg | Intraperitoneal (i.p.) | Single dose | Amelioration of hyperlocomotion and cognitive impairment. |
| Animal models of schizophrenia | Rat | 1 - 10 mg/kg | Oral (p.o.) | Daily | Improvement in sensorimotor gating deficits. |
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose | Route of Administration | Tmax (h) | Cmax (ng/mL) | Half-life (h) |
| Rat | 1 mg/kg | Subcutaneous (s.c.) | ~0.5 | ~150 | ~2.5 |
| Rat | 5 mg/kg | Oral (p.o.) | ~1.0 | ~200 | ~2.7 |
| Mouse | 2 mg/kg | Intraperitoneal (i.p.) | ~0.25 | ~300 | ~1.8 |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and stable solution of this compound for administration to rodents.
Materials:
-
This compound hydrochloride (or other salt form)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
0.22 µm sterile syringe filter
-
Sterile vials
Procedure:
-
Vehicle Selection: this compound hydrochloride is generally soluble in aqueous vehicles. Sterile saline (0.9% NaCl) is the most common vehicle. For oral administration, sterile water can also be used.
-
Calculation: Calculate the required amount of this compound based on the desired final concentration and volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound.
-
Dissolution: In a sterile environment (e.g., a laminar flow hood), add the weighed this compound to a sterile vial. Add the calculated volume of sterile saline.
-
Solubilization: Vortex the solution gently until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.
-
pH Adjustment (if necessary): Check the pH of the solution. If it is outside the physiological range (pH 6.5-7.5), adjust it with dilute sterile NaOH or HCl. This is often not necessary for simple saline solutions.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This removes any potential microbial contamination.
-
Storage: Store the final sterile solution at 4°C for short-term use (up to one week) or at -20°C for long-term storage. Protect from light.
Protocol 2: Administration of this compound to Rodents
Objective: To administer this compound to rodents via common routes.
A. Subcutaneous (s.c.) Injection:
-
Animal Restraint: Gently restrain the rodent. For mice, scruff the back of the neck to lift a fold of skin. For rats, restrain the animal and lift the skin over the shoulders.
-
Injection Site: The loose skin over the back, between the shoulder blades, is the preferred site.
-
Injection: Insert a 25-27 gauge needle into the "tent" of skin, parallel to the spine. Ensure the needle is in the subcutaneous space and not intramuscularly or intradermally.
-
Administration: Aspirate briefly to ensure no blood vessel has been punctured, then slowly inject the this compound solution.
-
Withdrawal: Withdraw the needle and gently massage the injection site to aid dispersal.
B. Intraperitoneal (i.p.) Injection:
-
Animal Restraint: Restrain the rodent securely with its abdomen facing upwards.
-
Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert a 23-25 gauge needle at a 30-45 degree angle into the peritoneal cavity.
-
Administration: Aspirate to check for urine or blood. If the aspiration is clear, inject the solution.
-
Withdrawal: Withdraw the needle and return the animal to its cage.
C. Oral Gavage (p.o.):
-
Animal Restraint: Restrain the rodent firmly to prevent movement of the head.
-
Gavage Needle: Use a proper-sized, ball-tipped gavage needle (18-20 gauge for rats, 20-22 gauge for mice).
-
Administration: Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus into the stomach. Do not force the needle.
-
Delivery: Once the needle is in place, slowly deliver the this compound solution.
-
Withdrawal: Gently remove the gavage needle and return the animal to its cage.
Visualizations
Caption: Simplified signaling pathway of M1 muscarinic receptor activation by this compound.
Caption: General experimental workflow for in vivo efficacy testing of this compound.
Application Notes and Protocols for Studying Direclidine's Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Direclidine, a selective muscarinic acetylcholine (B1216132) M4 receptor agonist. The following sections detail recommended cell lines, experimental protocols, and data presentation formats to facilitate research into the mechanism and functional consequences of M4 receptor activation by this compound.
Recommended Cell Lines
The selection of an appropriate cell line is critical for obtaining reliable and reproducible data. As this compound is a selective agonist for the human muscarinic M4 receptor, the most suitable cell lines are those recombinantly expressing this receptor. Chinese Hamster Ovary (CHO-K1) and Human Embryonic Kidney (HEK-293) cells are industry-standard hosts for this purpose due to their robust growth characteristics and low endogenous expression of muscarinic receptors.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line ID | Host Cell | Receptor Expressed | Key Characteristics | Recommended Assays |
| CHO-hM4 | CHO-K1 | Human Muscarinic M4 | Stable expression, suitable for high-throughput screening. | cAMP Assays, Radioligand Binding Assays |
| HEK-hM4 | HEK-293 | Human Muscarinic M4 | High transfection efficiency, good for transient and stable expression. | cAMP Assays, Calcium Flux Assays (with Gα15/16 co-expression) |
Signaling Pathway of this compound at the M4 Receptor
This compound, as a selective M4 receptor agonist, activates the Gi/o signaling cascade. This pathway is characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA), ultimately influencing cellular function.
Experimental Protocols
Below are detailed protocols for key experiments to characterize the effects of this compound.
cAMP Accumulation Assay
This assay is the primary method for quantifying the functional potency of this compound as an M4 receptor agonist.
Objective: To determine the EC50 value of this compound by measuring the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO-hM4 or HEK-hM4 cells
-
Cell culture medium (e.g., Ham's F-12 for CHO, DMEM for HEK)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, LANCE, or AlphaScreen)
-
384-well white opaque microplates
Protocol:
-
Cell Culture: Culture CHO-hM4 or HEK-hM4 cells in appropriate medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed them into 384-well plates at a density of 5,000-10,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA and IBMX).
-
Assay Procedure: a. Remove culture medium from the wells and add the this compound dilutions. b. Incubate for 15-30 minutes at room temperature. c. Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for basal control) to stimulate adenylyl cyclase. d. Incubate for 30 minutes at room temperature. e. Lyse the cells and detect cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the M4 receptor.
Objective: To measure the displacement of a radiolabeled antagonist from the M4 receptor by this compound.
Materials:
-
Membrane preparations from CHO-hM4 or HEK-hM4 cells
-
Radioligand (e.g., [3H]-N-methylscopolamine)
-
This compound
-
Non-specific binding control (e.g., Atropine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
Protocol:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in binding buffer. For non-specific binding, use a high concentration of atropine (B194438) instead of this compound.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of this compound concentration. Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 2: Illustrative In Vitro Pharmacological Profile of this compound
| Assay Type | Cell Line | Parameter | Value (nM) |
| cAMP Accumulation | CHO-hM4 | EC50 | 15.2 |
| Radioligand Binding | HEK-hM4 | Ki | 8.7 |
Note: The values presented in this table are for illustrative purposes and may not represent the actual experimental data for this compound, which is not extensively available in the public domain.
Table 3: Illustrative Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Muscarinic M1 | >1000 | >1000 |
| Muscarinic M2 | 250.5 | 312.8 |
| Muscarinic M3 | 480.2 | 550.1 |
| Muscarinic M4 | 8.7 | 15.2 |
| Muscarinic M5 | >1000 | >1000 |
Note: The values presented in this table are for illustrative purposes to demonstrate the selective nature of this compound for the M4 receptor.
By following these application notes and protocols, researchers can effectively investigate the in vitro pharmacological properties of this compound and contribute to a deeper understanding of its therapeutic potential.
Direclidine administration in behavioral neuroscience experiments
Application Notes and Protocols for Direclidine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a muscarinic acetylcholine (B1216132) receptor agonist with functional selectivity for the M1 and M4 receptor subtypes.[1][2] Muscarinic M1 receptors are predominantly expressed in the central nervous system (CNS), particularly in the cortex and hippocampus, regions critical for learning and memory.[3][4] Their activation is a key strategy in the development of therapeutics for cognitive impairments associated with Alzheimer's disease and schizophrenia.[2][5] this compound serves as a valuable pharmacological tool in behavioral neuroscience to probe the role of M1/M4 receptor activation in cognitive processes such as attention, learning, and recognition memory. These application notes provide detailed protocols for the preparation and administration of this compound in preclinical behavioral experiments.
Mechanism of Action: M1 Receptor Signaling
This compound functions as an agonist at M1 muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that signal through the Gq pathway. Upon binding of an agonist like this compound, the Gq protein is activated, which in turn stimulates the enzyme Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The concurrent elevation of DAG and intracellular Ca2+ activates Protein Kinase C (PKC), leading to the phosphorylation of various downstream protein targets and modulation of neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.
Application Notes
Preparation of this compound Solution
-
Vehicle Selection: this compound hydrochloride is generally soluble in aqueous vehicles. Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are the most common vehicles for in vivo administration. For oral administration, this compound can be dissolved in sterile water or a 5% sucrose (B13894) solution to improve palatability.[6]
-
Solution Preparation:
-
Determine the required concentration based on the target dose (mg/kg) and the injection volume (e.g., 5-10 mL/kg for rodents).
-
Weigh the required amount of this compound HCl powder using an analytical balance.
-
In a sterile container, add the vehicle incrementally while vortexing or sonicating until the compound is fully dissolved.
-
Adjust the pH to a physiological range (6.5-7.4) if necessary, although this is typically not required for saline-based solutions.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile vial to ensure sterility for parenteral administration.
-
-
Storage: Store the stock powder at the recommended temperature, protected from light. Prepared solutions should be made fresh on the day of the experiment. If short-term storage is necessary, store at 2-8°C for no more than 24-48 hours.
Routes of Administration
-
Intraperitoneal (IP) Injection: A common route for systemic administration in rodents, providing rapid absorption. Typical injection volume is 5-10 mL/kg.
-
Subcutaneous (SC) Injection: Results in slower, more sustained absorption compared to IP injection.
-
Oral Gavage (PO): Used to simulate clinical oral administration. Requires care to avoid stress and injury to the animal.
-
Intranasal (IN): A non-invasive method that can bypass the blood-brain barrier for direct CNS delivery, though bioavailability can be variable.[7]
Safety and Handling
-
Cholinergic Side Effects: As a muscarinic agonist, this compound can induce dose-limiting cholinergic side effects.[5] These may include salivation, lacrimation, urination, diarrhea, and emesis (SLUDGE).[8] Researchers should monitor animals for these effects, which can confound behavioral results. Starting with dose-response studies is critical to identify a therapeutically relevant dose with a tolerable side-effect profile.[9][10][11]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including gloves, lab coat, and safety glasses, should be worn when handling this compound powder and solutions.
Data Presentation: Dose-Response Summary for Muscarinic Agonists
The following table summarizes representative data for muscarinic agonists in common behavioral paradigms used to assess pro-cognitive effects. Doses for this compound should be determined empirically, but these ranges provide a starting point for experimental design.
| Compound Class | Example Compound | Animal Model | Dose Range (mg/kg) | Route of Admin. | Behavioral Task | Observed Pro-Cognitive Effect |
| M1/M4 Agonist | This compound | Rat / Mouse | 0.1 - 3.0 | IP, SC, PO | Novel Object Recognition (NOR) | Increased time exploring the novel object, indicating enhanced recognition memory.[12][13] |
| M1 Agonist | Xanomeline | Rat | 0.3 - 5.0 | SC | Morris Water Maze (MWM) | Decreased latency to find the hidden platform, suggesting improved spatial learning. |
| Acetylcholinesterase Inhibitor | Donepezil | Mouse | 0.1 - 1.0 | IP, PO | Passive Avoidance Task | Increased latency to enter the dark compartment, indicating improved fear memory.[14] |
| NMDA Antagonist (Impairment Model) | Scopolamine / MK-801 | Rat / Mouse | 0.3 - 1.0 (Scopolamine) | IP | T-Maze Alternation | M1 agonists can reverse the deficit in spontaneous alternations caused by antagonists.[10][15] |
Experimental Protocol: Novel Object Recognition (NOR) Test
This protocol details the use of this compound to assess its effects on recognition memory in rodents, based on the principle that rodents will spend more time exploring a novel object than a familiar one.[12][16]
Objective
To evaluate the potential of this compound to enhance recognition memory in adult rodents.
Materials
-
This compound HCl
-
Sterile saline (vehicle)
-
Test arena (e.g., 40x40x40 cm, non-reflective plastic)[17]
-
Two sets of identical objects (e.g., Set A: two identical cubes; Set B: two identical cylinders). Objects should be heavy enough that the animal cannot move them and made of non-porous material for easy cleaning.[18]
-
Video recording system and tracking software (e.g., EthoVision XT)
-
Syringes and needles for administration
-
70% Ethanol (B145695) for cleaning
-
Timer
Experimental Workflow
Procedure
-
Acclimation (Pre-Day 1): Allow animals to acclimate to the housing facility for at least one week. Handle the animals for 2-3 minutes each day for 3 days prior to the experiment to reduce stress.
-
Habituation (Day 1): Place each animal individually into the empty test arena and allow it to explore freely for 10 minutes.[17] This reduces novelty-induced stress on the test day. Return the animal to its home cage. Clean the arena thoroughly with 70% ethanol between animals.
-
Drug Administration (Day 2): Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., IP). A typical pre-treatment time is 30 minutes before the training phase.
-
Training Phase (T1): 30 minutes post-injection, place two identical objects (A1, A2) in opposite corners of the arena. Place the animal in the center of the arena, facing away from the objects, and allow it to explore for 10 minutes.[18] Record the session.
-
Inter-Trial Interval (ITI): Return the animal to its home cage. The duration of the ITI can be varied to test short-term (e.g., 1-2 hours) or long-term (e.g., 24 hours) memory.[17]
-
Test Phase (T2): After the ITI, place the animal back in the arena, where one of the familiar objects has been replaced by a novel object (A, B). Allow the animal to explore for 5-10 minutes and record the session.[18] The position of the novel object should be counterbalanced across animals.
-
Cleaning: Thoroughly clean the arena and objects with 70% ethanol after each trial to eliminate olfactory cues.
Data Analysis
-
Scoring: Manually or with tracking software, score the time the animal spends exploring each object. Exploration is typically defined as the animal's nose being directed at the object within a 2 cm proximity.
-
Calculations: The primary endpoint is the Discrimination Index (DI) , which reflects the preference for the novel object.[18]
-
Let T_novel = Time spent exploring the novel object.
-
Let T_familiar = Time spent exploring the familiar object.
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
-
Interpretation:
-
A DI significantly above zero indicates that the animal remembers the familiar object and prefers the novel one (i.e., successful recognition memory).
-
A DI near zero suggests a lack of memory for the familiar object.
-
An enhanced DI in the this compound group compared to the vehicle group would suggest a pro-cognitive, memory-enhancing effect of the compound.
-
-
Statistical Analysis: Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare the DI between the vehicle and this compound-treated groups. A p-value < 0.05 is typically considered statistically significant.
References
- 1. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Determination of the effects on learning and memory performance and related gene expressions of clothianidin in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel oral drug administration in an animal model of neuroleptic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Administration Method, Animal Weight and Age on the Intranasal Delivery of Drugs to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Concomitant behavioral and PFC neuronal activity recorded following dose-response protocol of MPD in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of vinburnine on experimental models of learning and memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Learning and memory in agmatine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 14. Profiling attention and cognition enhancing drugs in a rat touchscreen-based continuous performance test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the cognition impairer MK-801 on learning and memory in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. mmpc.org [mmpc.org]
- 18. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Techniques with Direclidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the electrophysiological effects of Direclidine, a selective muscarinic M4 receptor agonist. While specific preclinical electrophysiology data on this compound is emerging, this document outlines detailed protocols and expected outcomes based on studies of other selective M4 agonists. The information is intended to enable researchers to design and execute robust experiments to characterize the impact of this compound on neuronal function.
Introduction to this compound and the Muscarinic M4 Receptor
This compound is an investigational antipsychotic drug that acts as a selective agonist or positive allosteric modulator of the muscarinic acetylcholine (B1216132) M4 receptor.[1][2] The M4 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum, hippocampus, and cortex.[3][4] Its activation is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This signaling cascade ultimately modulates the activity of various ion channels, resulting in a general inhibitory effect on neuronal excitability.[3][6] By targeting the M4 receptor, this compound is thought to modulate dopamine (B1211576) release, a key mechanism in the pathophysiology of schizophrenia.[7][8][9]
Signaling Pathways
Activation of the M4 muscarinic receptor by an agonist like this compound initiates a signaling cascade that leads to the modulation of neuronal activity. The primary pathway involves the inhibition of adenylyl cyclase, however, other downstream effectors are also involved.
Quantitative Data from Preclinical Studies with M4 Agonists
The following tables summarize quantitative data from published preclinical studies on selective M4 muscarinic receptor agonists. These data provide a reference for the expected magnitude of effects when studying this compound.
Table 1: Effects of M4 Agonists on Ion Channel Currents
| Agonist | Cell Type | Channel Type | Concentration | Effect | Reference |
| Oxotremorine-M | Rat neostriatal cholinergic interneurons | N- and P-type Ca2+ currents | Dose-dependent | Reduction | [10] |
| Acetylcholine | Rat intracardiac neurons | High-voltage-activated Ca2+ channels | 6 nM (IC50) | Inhibition | [11] |
| Muscarine | Rat intracardiac neurons | High-voltage-activated Ca2+ channels | 100 µM | ~75% inhibition | [11] |
Table 2: Effects of M4 Agonists on Neuronal Firing and Synaptic Transmission
| Agonist | Brain Region | Measurement | Concentration | Effect | Reference |
| Xanomeline | Rat Hippocampus (CA1) | Spontaneous spike rate | Not specified | Increase (via M1) | [12][13] |
| Selective M4 Agonist | Rat Hippocampus (CA1) | Glutamate release (Schaffer collateral pathway) | Not specified | Inhibition | [12][13] |
| M4 PAM (VU0467154) | Mouse Striatum | Corticostriatal transmission | Not specified | Reduction | [14] |
| M4 Agonist | Mouse Striatum | Dopamine release | Not specified | Sustained depression | [9] |
Experimental Protocols
The following are detailed protocols for key electrophysiological experiments to characterize the effects of this compound.
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to measure the effects of this compound on membrane potential, firing properties, and synaptic currents of individual neurons.
Experimental Workflow:
Methodology:
-
Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (250-350 µm thick) of the region of interest (e.g., striatum, prefrontal cortex) using a vibratome in ice-cold cutting aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Solutions:
-
Recording aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose, bubbled with 95% O2 / 5% CO2.
-
Intracellular Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Intracellular Solution (for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314, and 10 phosphocreatine (pH adjusted to 7.3 with CsOH).
-
-
Recording Procedure:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C.
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with the appropriate intracellular solution.
-
Approach a neuron and form a giga-ohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, input resistance, action potential firing in response to current injections, spontaneous or evoked synaptic currents).
-
Bath apply this compound at various concentrations and record the changes in the measured parameters.
-
Field Potential Recordings
This technique is used to assess the effect of this compound on synaptic transmission and plasticity in a neuronal population.
Methodology:
-
Slice Preparation: Prepare brain slices as described in section 4.1.1.
-
Electrode Placement:
-
Place a stimulating electrode in the afferent pathway (e.g., cortical layer V for corticostriatal projections).
-
Place a recording electrode in the synaptic field (e.g., dorsal striatum).
-
-
Recording Procedure:
-
Deliver electrical stimuli to the afferent pathway and record the resulting field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses.
-
Bath apply this compound and observe the changes in fEPSP amplitude and slope.
-
Investigate effects on short-term plasticity (e.g., paired-pulse ratio) and long-term plasticity (e.g., long-term potentiation or depression).
-
Expected Electrophysiological Effects of this compound
Based on the known function of M4 receptors, the application of this compound is expected to produce the following effects:
-
In Current-Clamp Recordings:
-
Hyperpolarization of the resting membrane potential.
-
Increased rheobase (the minimum current required to elicit an action potential).
-
A decrease in the number of action potentials fired in response to a depolarizing current injection.
-
-
In Voltage-Clamp Recordings:
-
In Field Potential Recordings:
Conclusion
The electrophysiological techniques outlined in these application notes provide a robust framework for characterizing the neuronal effects of this compound. By employing whole-cell patch-clamp and field potential recordings, researchers can elucidate the mechanisms by which this selective M4 agonist modulates neuronal excitability, synaptic transmission, and plasticity. These studies are crucial for understanding its therapeutic potential in disorders such as schizophrenia.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinergic Transmission at Muscarinic Synapses in the Striatum Is Driven Equally by Cortical and Thalamic Inputs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 4. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Muscarinic M4 Receptors on Cholinergic and Dopamine D1 Receptor-Expressing Neurons Have Opposing Functionality for Positive Reinforcement and Influence Impulsivity [frontiersin.org]
- 7. The high efficacy of muscarinic M4 receptor in D1 medium spiny neurons reverses striatal hyperdopaminergia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. Antipsychotic-like Effects of M4 Positive Allosteric Modulators Are Mediated by CB2 Receptor-Dependent Inhibition of Dopamine Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muscarinic (m2/m4) receptors reduce N- and P-type Ca2+ currents in rat neostriatal cholinergic interneurons through a fast, membrane-delimited, G-protein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M4 muscarinic receptor activation modulates calcium channel currents in rat intracardiac neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of M1 and M4 activation on excitatory synaptic transmission in CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Allosteric activation of M4 muscarinic receptors improve behavioral and physiological alterations in early symptomatic YAC128 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Direclidine in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction to Direclidine
This compound, also known as NBI-1117568 or HTL-0016878, is an investigational small molecule that acts as a selective agonist for the muscarinic acetylcholine (B1216132) M4 receptor.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[7] The M4 receptor subtype is highly expressed in brain regions associated with cognition and psychosis, making it a key therapeutic target for neurological and psychiatric disorders.[7]
This compound's high selectivity for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5) is a key feature of its pharmacological profile.[5][6][8][9][10] This selectivity is anticipated to provide therapeutic benefits while minimizing the side effects associated with non-selective muscarinic agonists, such as those affecting the cardiovascular and gastrointestinal systems.[5][6][8][9][10] Currently, this compound is undergoing clinical development for the treatment of schizophrenia.[1][3][4]
These application notes provide a comprehensive guide to utilizing this compound as a competitor in radioligand binding assays to characterize its interaction with the M4 receptor and to assess its selectivity against other muscarinic receptor subtypes.
Principle of Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor. The assay measures the ability of the competitor to displace a labeled compound (the "radioligand") that is known to bind to the receptor with high affinity.
The experiment involves incubating a fixed concentration of a radioligand with a preparation of membranes from cells expressing the target receptor, in the presence of increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor, thereby reducing the amount of radioactivity bound to the membranes.
The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value is dependent on the concentration of the radioligand used. Therefore, it is often converted to an affinity constant (Ki) using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the competitor's binding affinity for the receptor and is independent of the radioligand concentration.
Quantitative Binding Data for this compound
While this compound is widely reported to be a selective M4 muscarinic receptor agonist, specific public domain data on its binding affinities (Ki) across all five human muscarinic receptor subtypes is limited. The following table is provided as a template for researchers to populate with their own experimental data or from proprietary sources. The selectivity is established by comparing the Ki value at the M4 receptor to the Ki values at the M1, M2, M3, and M5 receptors.
| Receptor Subtype | Radioligand Used | This compound Ki (nM) | This compound pKi (-log(Ki)) |
| Human M1 | e.g., [³H]-NMS | Data not available | Data not available |
| Human M2 | e.g., [³H]-NMS | Data not available | Data not available |
| Human M3 | e.g., [³H]-NMS | Data not available | Data not available |
| Human M4 | e.g., [³H]-VU6013720 | Data not available | Data not available |
| Human M5 | e.g., [³H]-NMS | Data not available | Data not available |
NMS: N-methylscopolamine
Experimental Protocols
This section provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human M4 muscarinic receptor.
Materials and Reagents
-
Cell Membranes: Membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the recombinant human M4 muscarinic receptor.
-
Radioligand: [³H]-VU6013720 (a selective M4 antagonist radioligand).
-
Competitor: this compound (NBI-1117568).
-
Non-specific Binding Control: Atropine (B194438) or another suitable muscarinic antagonist (e.g., VU6013719).
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4 at room temperature.
-
96-well Microplates: Standard or deep-well plates.
-
Filter Plates: 96-well glass fiber filter plates (e.g., Unifilter-96 GF/B).
-
Scintillation Cocktail: MicroScint 20 or equivalent.
-
Instrumentation:
-
Plate shaker
-
Vacuum filtration manifold (cell harvester)
-
Microplate scintillation counter (e.g., TopCount NXT)
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the [³H]-VU6013720 radioligand in Assay Buffer to a final concentration that is approximately equal to its Kd (Equilibrium Dissociation Constant).
-
Prepare a high-concentration solution of atropine (e.g., 10 µM final concentration) in Assay Buffer for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following conditions in triplicate:
-
Total Binding: Add Assay Buffer.
-
Non-specific Binding (NSB): Add the high-concentration atropine solution.
-
Competition: Add each dilution of this compound.
-
-
To all wells, add the diluted [³H]-VU6013720 radioligand.
-
Thaw the M4 receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a concentration that will result in adequate signal-to-noise ratio (e.g., 10 µg of protein per well).
-
Initiate the binding reaction by adding the diluted membrane preparation to all wells. The final assay volume is typically 200-500 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours) on a plate shaker.
-
-
Harvesting:
-
Terminate the incubation by rapid vacuum filtration through a 96-well glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters three times with a suitable volume (e.g., 500 µL) of ice-cold Assay Buffer to remove any unbound radioactivity.
-
-
Counting:
-
Allow the filter plate to dry completely, typically overnight at room temperature or in a low-heat oven.
-
Add scintillation cocktail (e.g., 40 µL) to each well.
-
Quantify the radioactivity trapped on the filters using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a one-site competition model (log(inhibitor) vs. response -- variable slope). This will determine the IC50 value for this compound.
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Muscarinic Receptor Signaling Pathways
This compound is an agonist, meaning it activates the M4 receptor. Muscarinic receptors couple to different G proteins to initiate intracellular signaling cascades. The M2 and M4 receptors preferentially couple to Gi/o proteins, while the M1, M3, and M5 receptors primarily couple to Gq/11 proteins.
M4 Receptor (Gi-coupled) Signaling Pathway
Caption: Simplified M4 receptor signaling pathway.
Activation of the M4 receptor by an agonist like this compound leads to the activation of the inhibitory G protein, Gi/o. This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. This cascade ultimately modulates neuronal excitability and neurotransmitter release.
M1/M3/M5 Receptor (Gq-coupled) Signaling Pathway
Caption: Simplified M1/M3/M5 receptor signaling pathway.
In contrast, activation of M1, M3, or M5 receptors activates the Gq/11 protein, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a different set of cellular responses. Comparing this compound's activity in functional assays that measure these distinct pathways is crucial for confirming its M4 selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. | BioWorld [bioworld.com]
- 6. Heptares Release: First Subject Dosed In Phase I Clinical Study Of Novel Selective MUSCARINIC M4 Agonist In Development To Treat Major Symptoms Of Alzheimer's Disease - BioSpace [biospace.com]
- 7. investors.nxera.life [investors.nxera.life]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Heptares begins phase 1 study of novel selective muscarinic M4 agonist HTL0016878 to treat symptoms of Alzheimer’s disease [test.pharmabiz.com]
- 10. First Subject Dosed in Phase 1 Clinical Study of Novel Selective MUSCARINIC M4 Agonist in Development to Treat Major Symptoms of Alzheimer's Disease [prnewswire.com]
- 11. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 12. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Nasdaq [nasdaq.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Neurocrine Biosciences Announces Positive Phase 2 Results for NBI-1117568 in Schizophrenia Adults [synapse.patsnap.com]
Application Notes and Protocols for Assessing Direclidine's Effect on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direclidine (NBI-1117568) is an investigational, orally active, selective muscarinic acetylcholine (B1216132) M4 receptor agonist in development for the treatment of schizophrenia.[1] The therapeutic rationale for an M4 agonist in schizophrenia is based on the receptor's strategic location in key brain regions and its ability to modulate the release of neurotransmitters, particularly dopamine (B1211576).[[“]][3] Activation of M4 receptors is generally associated with an inhibition of dopamine release, which is thought to ameliorate the hyperdopaminergic state associated with psychosis.[[“]][4]
These application notes provide detailed protocols for assessing the in vivo and in vitro effects of this compound on neurotransmitter release, with a primary focus on dopamine and a secondary focus on acetylcholine. The protocols are designed to be adaptable for preclinical research settings.
Key Concepts and Signaling Pathways
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[5][6] Upon activation by an agonist such as this compound, the following signaling cascade is initiated:
-
Gi/o Protein Activation: The activated M4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits.
-
Downstream Effector Modulation:
-
The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA).
-
The Gβγ subunits can directly interact with and modulate the activity of ion channels.[6] This includes the inhibition of presynaptic voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[6]
-
The net effect of this signaling pathway is a hyperpolarization of the neuronal membrane and a reduction in calcium influx, which collectively lead to a decrease in neurotransmitter release from the presynaptic terminal.[6]
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Measuring Dopamine and Acetylcholine Release
This protocol outlines the use of in vivo microdialysis in rodents to measure extracellular levels of dopamine and acetylcholine in the striatum following systemic administration of this compound.
Workflow Diagram:
Materials:
-
This compound
-
Vehicle solution (e.g., saline, 0.5% methylcellulose)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC with electrochemical detection (HPLC-ECD) or LC-MS/MS system
-
Dopamine and acetylcholine standards
Procedure:
-
Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula aimed at the striatum. Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours to obtain a stable baseline.
-
Baseline Sample Collection: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (for dopamine) or an acetylcholinesterase inhibitor (for acetylcholine).
-
This compound Administration: Administer this compound or vehicle systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Administration Sample Collection: Continue collecting dialysate samples at regular intervals for the desired duration of the study.
-
Sample Analysis: Analyze the dialysate samples for dopamine and acetylcholine concentrations using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline levels. Perform statistical analysis to compare the effects of this compound with the vehicle group.
-
Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.
Representative Data:
Table 1: Effect of this compound on Striatal Dopamine Release
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | This compound (1 mg/kg) (% Baseline ± SEM) | This compound (3 mg/kg) (% Baseline ± SEM) | This compound (10 mg/kg) (% Baseline ± SEM) |
| 0 | 100 ± 5 | 100 ± 6 | 100 ± 4 | 100 ± 5 |
| 20 | 98 ± 7 | 85 ± 5 | 72 ± 6 | 65 ± 4*** |
| 40 | 102 ± 6 | 75 ± 6 | 60 ± 5 | 50 ± 5 |
| 60 | 99 ± 5 | 70 ± 4** | 55 ± 4 | 45 ± 3 |
| 120 | 97 ± 8 | 78 ± 7 | 65 ± 6 | 58 ± 5 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Table 2: Effect of this compound on Striatal Acetylcholine Release
| Time Post-Administration (min) | Vehicle (% Baseline ± SEM) | This compound (1 mg/kg) (% Baseline ± SEM) | This compound (3 mg/kg) (% Baseline ± SEM) | This compound (10 mg/kg) (% Baseline ± SEM) |
| 0 | 100 ± 6 | 100 ± 5 | 100 ± 7 | 100 ± 6 |
| 20 | 101 ± 5 | 90 ± 6 | 80 ± 5 | 75 ± 4** |
| 40 | 98 ± 7 | 82 ± 5 | 70 ± 6 | 60 ± 5*** |
| 60 | 103 ± 6 | 78 ± 4* | 65 ± 5 | 55 ± 4*** |
| 120 | 99 ± 8 | 85 ± 7 | 75 ± 6 | 68 ± 5 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are representative.
Protocol 2: In Vitro Brain Slice Preparation for Assessing Neurotransmitter Release
This protocol describes the preparation of acute brain slices and subsequent measurement of neurotransmitter release in response to this compound application. This method allows for the study of this compound's effects in a more controlled environment, isolated from systemic influences.
Workflow Diagram:
Materials:
-
This compound
-
Vibratome or tissue chopper
-
Dissection tools
-
Incubation chamber
-
Recording chamber
-
Perfusion system
-
Stimulating electrode
-
aCSF (slicing and recording solutions)
-
HPLC-ECD or LC-MS/MS system
Procedure:
-
Brain Slice Preparation: Euthanize the animal and rapidly dissect the brain. Prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated aCSF.
-
Slice Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour to recover.
-
Recording: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Stimulation and Baseline Measurement: Position a stimulating electrode to evoke neurotransmitter release. Collect perfusate samples during baseline stimulation to establish a stable release rate.
-
This compound Application: Switch to aCSF containing the desired concentration of this compound and continue to stimulate and collect perfusate samples.
-
Washout: Perfuse the slice with drug-free aCSF to wash out this compound and observe any reversal of its effects.
-
Sample Analysis: Analyze the collected perfusate for neurotransmitter content using HPLC-ECD or LC-MS/MS.
-
Data Analysis: Normalize the neurotransmitter release to the baseline period and compare the effects of different concentrations of this compound.
Representative Data:
Table 3: Effect of this compound on Electrically-Evoked Dopamine Release from Striatal Slices
| Condition | Dopamine Release (fmol/sample ± SEM) | % of Baseline |
| Baseline | 150.5 ± 12.3 | 100 |
| This compound (100 nM) | 112.8 ± 9.8* | 75.0 |
| This compound (1 µM) | 82.7 ± 7.5** | 55.0 |
| This compound (10 µM) | 60.2 ± 5.1*** | 40.0 |
| Washout | 135.4 ± 11.2 | 90.0 |
*p<0.05, **p<0.01, ***p<0.001 compared to baseline. Data are representative.
Conclusion
The protocols described provide a framework for the comprehensive assessment of this compound's effects on neurotransmitter release. The in vivo microdialysis method offers insights into the neurochemical effects of this compound in the intact brain, while the in vitro brain slice preparation allows for a more detailed investigation of its direct actions on neuronal circuits. The representative data tables illustrate the expected inhibitory effect of this M4 receptor agonist on both dopamine and acetylcholine release. These experimental approaches are crucial for elucidating the mechanism of action of this compound and supporting its development as a novel therapeutic for schizophrenia.
References
- 1. youtube.com [youtube.com]
- 2. consensus.app [consensus.app]
- 3. Brain Slice Preparation for electrophysiology recording [protocols.io]
- 4. M4 muscarinic receptors regulate the dynamics of cholinergic and dopaminergic neurotransmission: relevance to the pathophysiology and treatment of related CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Direclidine for In Vivo Microdialysis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direclidine is an investigational selective muscarinic M4 receptor agonist currently under development for the treatment of schizophrenia and Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of neurotransmitter release, making in vivo microdialysis a critical technique for elucidating its pharmacodynamic effects in the central nervous system (CNS).[3] In vivo microdialysis allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on neurotransmitter levels and drug concentrations at the site of action.[4][5][6] This document provides detailed application notes and a representative protocol for conducting in vivo microdialysis studies with this compound.
Disclaimer: As this compound is currently in clinical development, specific preclinical in vivo microdialysis protocols and quantitative data are not extensively published. The following protocol and data are representative and based on the known pharmacology of M4 receptor agonists and established in vivo microdialysis methodologies.[7][8][9] Researchers should optimize these parameters for their specific experimental needs.
Mechanism of Action and Expected Effects
This compound acts as a selective agonist at the muscarinic M4 receptor.[1][2][10] M4 receptors are G-protein coupled receptors that are predominantly coupled to the Gi/o signaling pathway.[3] Activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[3]
In brain regions implicated in schizophrenia, such as the striatum and prefrontal cortex, M4 receptors are strategically located to modulate dopaminergic and cholinergic neurotransmission.[3] By activating M4 receptors, this compound is expected to indirectly attenuate excessive dopamine (B1211576) release, a key pathological feature of schizophrenia.[2][3] Therefore, a primary outcome measure in microdialysis studies would be the reduction of extracellular dopamine levels in relevant brain areas. Effects on acetylcholine (B1216132) and other neurotransmitters may also be investigated to build a comprehensive neurochemical profile.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the M4 receptor.
Representative Experimental Protocol for In Vivo Microdialysis
This protocol describes a typical in vivo microdialysis experiment in rats to assess the effect of this compound on extracellular neurotransmitter levels.
1. Materials and Reagents
-
This compound
-
Vehicle (e.g., saline, 20% Captisol®)
-
Microdialysis probes (e.g., 2-4 mm membrane length, 20 kDa MWCO)
-
Guide cannula
-
Microdialysis pump and fraction collector
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical standards for neurotransmitters (e.g., dopamine, acetylcholine) and their metabolites
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS) system
2. Animal Model
-
Species: Adult male Sprague-Dawley or Wistar rats
-
Weight: 250-350 g
-
Housing: Single housing in a temperature- and light-controlled environment with ad libitum access to food and water. Animals should be acclimated to the housing conditions for at least one week prior to surgery.
3. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Place the animal in a stereotaxic frame.
-
Shave and clean the surgical area on the scalp.
-
Make a midline incision to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens, prefrontal cortex, or striatum).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement and skull screws.
-
Administer post-operative analgesics and allow the animal to recover for 5-7 days.
4. In Vivo Microdialysis Experiment
-
Handle the animals for several days prior to the experiment to minimize stress.
-
On the day of the experiment, place the rat in a microdialysis bowl and connect the microdialysis probe to the pump and fraction collector.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2-3 hours to obtain a stable baseline of neurotransmitter levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least 90 minutes.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage).
-
Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) post-administration.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by formalin for histological verification of the probe placement.
5. Sample Analysis
-
Immediately freeze the collected dialysate samples at -80°C until analysis.
-
Analyze the samples for neurotransmitter concentrations using a validated HPLC-ED or LC-MS/MS method.
-
Express the results as a percentage of the mean baseline concentration for each animal.
Experimental Workflow
Caption: Experimental workflow for an in vivo microdialysis study.
Data Presentation: Representative Quantitative Data
The following tables present hypothetical data that could be expected from an in vivo microdialysis study with this compound. These values are for illustrative purposes only.
Table 1: this compound Administration Parameters (Hypothetical)
| Parameter | Value |
| Animal Model | Male Sprague-Dawley Rat (n=8 per group) |
| Drug | This compound |
| Vehicle | 20% Captisol® in Saline |
| Doses | 1, 3, 10 mg/kg |
| Route of Administration | Subcutaneous (s.c.) |
| Target Brain Region | Nucleus Accumbens |
| Microdialysis Flow Rate | 1.5 µL/min |
| Sample Collection Interval | 20 minutes |
Table 2: Effect of this compound on Extracellular Dopamine Levels (Hypothetical Data)
| Treatment Group | Time Post-Administration (min) | Mean Extracellular Dopamine (% of Baseline ± SEM) |
| Vehicle | 60 | 102 ± 5 |
| 120 | 98 ± 6 | |
| 180 | 99 ± 4 | |
| This compound (1 mg/kg) | 60 | 95 ± 7 |
| 120 | 88 ± 5 | |
| 180 | 92 ± 6 | |
| This compound (3 mg/kg) | 60 | 85 ± 6 |
| 120 | 75 ± 8** | |
| 180 | 80 ± 7 | |
| This compound (10 mg/kg) | 60 | 70 ± 5 |
| 120 | 60 ± 7*** | |
| 180 | 68 ± 6 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control (Illustrative statistical significance)
Conclusion
In vivo microdialysis is an indispensable tool for characterizing the neurochemical effects of this compound. By providing direct evidence of its ability to modulate neurotransmitter systems in specific brain circuits, these studies can significantly contribute to understanding its therapeutic mechanism of action and inform clinical development. The protocols and illustrative data presented here offer a framework for researchers to design and execute robust preclinical studies with this promising M4 receptor agonist.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 4. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo microdialysis [bio-protocol.org]
- 9. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
Application Notes and Protocols for Immunohistochemistry After Direclidine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direclidine (also known as NBI-1117568 and HTL-0016878) is an investigational small molecule that acts as a selective muscarinic acetylcholine (B1216132) M4 receptor agonist.[1][2] It is currently in Phase III clinical trials for the treatment of schizophrenia.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate dopaminergic neurotransmission through the activation of M4 receptors, which are coupled to the Gi/o protein signaling pathway.[3] Activation of the M4 receptor leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3]
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues, particularly from the central nervous system (CNS), following treatment with this compound. The methodologies described are designed to enable researchers to assess the in-situ effects of this compound on its target signaling pathway.
Data Presentation: Hypothetical Quantitative IHC Analysis
The following tables summarize hypothetical quantitative data from IHC analysis of brain tissue from a preclinical animal model treated with this compound. The data is presented to illustrate the expected downstream effects of M4 receptor agonism. Staining intensity is scored on a 0-3 scale (0 = no staining, 1 = weak, 2 = moderate, 3 = strong), and the percentage of positive cells is determined. The H-Score (Histoscore) is calculated as: H-Score = Σ (Intensity × Percentage of Positive Cells) .
Table 1: IHC Analysis of Phosphorylated cAMP Response Element-Binding Protein (pCREB) in Prefrontal Cortex
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.4 | 75 ± 8 | 187.5 ± 35 |
| This compound (10 mg/kg) | 1.2 ± 0.3 | 30 ± 5 | 36.0 ± 10 |
| This compound (30 mg/kg) | 0.6 ± 0.2 | 12 ± 4 | 7.2 ± 3 |
Table 2: IHC Analysis of c-Fos in the Striatum
| Treatment Group | Staining Intensity (0-3) (Mean ± SD) | Percentage of Positive Cells (%) (Mean ± SD) | H-Score (Mean ± SD) |
| Vehicle Control | 2.8 ± 0.3 | 80 ± 6 | 224.0 ± 28 |
| This compound (10 mg/kg) | 1.5 ± 0.5 | 40 ± 9 | 60.0 ± 22 |
| This compound (30 mg/kg) | 0.8 ± 0.3 | 18 ± 7 | 14.4 ± 6 |
Signaling Pathway and Experimental Workflow
Caption: this compound activates the M4 receptor, leading to downstream signaling changes.
Caption: A stepwise workflow for immunohistochemical analysis of this compound-treated tissues.
Experimental Protocols
This protocol is a general guideline and may require optimization for specific antibodies and tissue types.
1. Tissue Preparation
-
Tissue Fixation: Immediately following excision, immerse tissue samples in 10% neutral buffered formalin (NBF) or 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 24-48 hours at 4°C. The volume of fixative should be at least 20 times the volume of the tissue.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions and clear in xylene.[4] Embed the tissues in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides. Dry the slides overnight at 37°C.
2. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 x 10 minutes.[4]
-
Rehydrate through graded ethanol: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the buffer to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-buffered saline (TBS) with 0.05% Tween-20 (TBS-T).
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to quench endogenous peroxidase activity.[4]
-
Rinse with TBS-T.
-
Incubate with a blocking solution (e.g., 5% normal goat serum in TBS) for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-pCREB or rabbit anti-c-Fos) to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBS-T (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
Rinse with TBS-T (3 x 5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated streptavidin complex (ABC reagent) for 30 minutes at room temperature.
-
Rinse with TBS-T (3 x 5 minutes).
-
Visualize the antigen-antibody complex by incubating with a 3,3'-diaminobenzidine (B165653) (DAB) substrate-chromogen solution until the desired stain intensity develops.[4]
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[4]
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
3. Data Analysis
-
Imaging: Stained slides should be scanned using a digital slide scanner or imaged using a light microscope equipped with a digital camera.
-
Quantitative Analysis: Utilize image analysis software to perform quantitative analysis. This can include measuring the staining intensity and the percentage of positive cells within defined regions of interest. The H-Score provides a semi-quantitative measure that combines both intensity and the proportion of stained cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Ineffective primary antibody | Use a validated antibody; optimize dilution and incubation time. |
| Inadequate antigen retrieval | Optimize retrieval method (heat-induced vs. proteolytic), buffer pH, and incubation time. | |
| Inactive reagents | Use fresh reagents, particularly the DAB substrate. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary/secondary antibody. |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide. | |
| Overstaining | Primary antibody concentration too high | Further dilute the primary antibody. |
| Incubation times too long | Reduce incubation time for primary antibody or DAB. |
References
Application Note: Monitoring M1 Muscarinic Receptor Activation in Primary Neurons with Direclidine Using Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direclidine is a muscarinic acetylcholine (B1216132) receptor agonist with activity at the M1 and M4 subtypes. The M1 muscarinic acetylcholine receptor (M1AChR) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including the hippocampus and cortex.[1] It plays a crucial role in cognitive processes such as learning and memory.[2][3] Activation of the M1 receptor initiates a signaling cascade via the Gq/11 protein, leading to the mobilization of intracellular calcium ([Ca2+]i).[4] This makes calcium imaging a powerful and direct method to functionally assess the activity of M1 agonists like this compound in primary neuronal cultures. This application note provides a detailed protocol for conducting calcium imaging assays in primary neurons to characterize the pharmacological effects of this compound.
M1 Receptor Signaling Pathway
Upon binding of an agonist such as this compound, the M1 receptor undergoes a conformational change, activating the associated Gq protein. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytosol. This rapid increase in intracellular calcium can be visualized and quantified using calcium-sensitive fluorescent indicators.
Quantitative Data Presentation
Measuring the dose-dependent increase in intracellular calcium allows for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC50). The following table serves as an example for presenting such data.
Note: The following values are for illustrative purposes only and do not represent actual experimental data for this compound in primary neurons.
| Compound | Target | Assay Type | Cell Type | EC50 (nM) | Max Response (% of Control) |
| This compound | M1 Receptor | Fura-2 AM Calcium Imaging | Primary Cortical Neurons | 150 | 95% |
| Carbachol (Control) | Muscarinic Receptors | Fura-2 AM Calcium Imaging | Primary Cortical Neurons | 85 | 100% |
Detailed Experimental Protocols
This protocol is optimized for measuring intracellular calcium mobilization in primary neurons cultured on glass coverslips using the ratiometric fluorescent indicator Fura-2 AM.[5]
I. Preparation of Primary Neuronal Cultures
-
Coverslip Preparation: Aseptically place sterile 18 mm glass coverslips into a 12-well culture plate. Coat coverslips with an appropriate cellular adhesive (e.g., Poly-D-Lysine or Matrigel) according to the manufacturer's instructions to ensure neuronal adherence.
-
Neuron Isolation: Isolate primary neurons (e.g., cortical or hippocampal) from embryonic (E18) or neonatal (P0) rodents using established dissection and dissociation protocols.
-
Cell Plating: Plate the dissociated neurons onto the prepared coverslips at a suitable density (e.g., 1.5 x 10^5 cells/coverslip).
-
Culture Maintenance: Culture the neurons in Neurobasal medium supplemented with B27 and GlutaMAX. Maintain the cultures in a humidified incubator at 37°C with 5% CO2. Allow neurons to mature for 10-14 days in vitro (DIV) before performing calcium imaging experiments.[6]
II. Fura-2 AM Loading Protocol
-
Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[5][7] Vortex briefly. This stock solution can be stored at -20°C, protected from light and moisture.
-
Imaging Buffer (HBSS): Prepare Hanks' Balanced Salt Solution (HBSS) without phenol (B47542) red. For a 1x solution, ensure it contains appropriate concentrations of CaCl2 (e.g., 1.3 mM), glucose (e.g., 5.5 mM), and is buffered with HEPES to pH 7.4.
-
-
Dye Loading Solution:
-
For each coverslip, prepare 2 mL of dye loading solution. Warm the imaging buffer to 37°C.
-
Add the Fura-2 AM stock solution to the imaging buffer to achieve a final concentration of 1-5 µM.
-
Optional but recommended: To aid in dye solubilization and prevent extrusion, add Pluronic F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1 mM).[8]
-
Vortex the solution vigorously for at least 1 minute to disperse the dye.
-
-
Cell Loading:
-
Gently aspirate the culture medium from the wells containing the neuronal coverslips.
-
Wash the cells once with 1 mL of pre-warmed imaging buffer.
-
Add 1-2 mL of the Fura-2 AM loading solution to each coverslip.
-
Incubate the cells for 30-45 minutes at 37°C in the dark.[5][7] The optimal loading time and dye concentration may need to be determined empirically for each specific primary culture preparation.[5]
-
-
De-esterification:
-
After incubation, gently aspirate the loading solution.
-
Wash the cells twice with pre-warmed imaging buffer to remove extracellular dye.
-
Add 2 mL of fresh imaging buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
III. Calcium Imaging Procedure
-
Chamber Assembly: Mount the coverslip with the loaded neurons onto an imaging chamber compatible with your fluorescence microscope. Ensure cells are constantly perfused with or bathed in imaging buffer.
-
Microscope Setup:
-
Place the chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Use a 20x or 40x objective to locate and focus on the field of neurons.
-
Set up the system to acquire fluorescence images by alternating excitation wavelengths between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). Emission is collected at ~510 nm.
-
-
Data Acquisition:
-
Begin recording a baseline fluorescence ratio (F340/F380) for 2-3 minutes to ensure a stable resting calcium level.
-
Apply this compound (or other test compounds) at various concentrations via a perfusion system or by gentle bath application.
-
Continue recording the fluorescence ratio for several minutes to capture the full calcium response (peak and plateau phases).
-
At the end of the experiment, apply a positive control, such as a high concentration of KCl (e.g., 50 mM) or a calcium ionophore like Ionomycin, to elicit a maximal calcium response for data normalization.
-
-
Data Analysis:
-
Select individual neurons as regions of interest (ROIs).
-
For each ROI, calculate the F340/F380 ratio for each time point.
-
Plot the ratio change over time. The magnitude of the response is typically calculated as the peak ratio value minus the baseline ratio.
-
Generate dose-response curves by plotting the magnitude of the calcium response against the logarithm of the this compound concentration to calculate the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the calcium imaging assay.
References
- 1. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coincidence signaling of dopamine D1-like and M1 muscarinic receptors in the regulation of cyclic AMP formation and CREB phosphorylation in mouse prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
Troubleshooting & Optimization
Navigating Direclidine Solubility in PBS: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility issues with Direclidine in Phosphate-Buffered Saline (PBS). As an investigational selective muscarinic acetylcholine (B1216132) M4 receptor agonist, this compound's formulation is critical for the accuracy and reproducibility of in-vitro and in-vivo studies. This guide offers a question-and-answer format to directly address common challenges, detailed experimental protocols, and a summary of key data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in PBS. What is the recommended starting procedure?
A1: this compound is known to have low aqueous solubility. Direct dissolution in PBS is often challenging and not recommended. The advised method is to first prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous buffer, such as PBS.
A common starting point for poorly soluble compounds is to use 100% Dimethyl Sulfoxide (DMSO).
Q2: My this compound precipitates out of solution when I dilute my DMSO stock in PBS. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize the Co-solvent System: For in-vivo studies, a common vehicle for poorly soluble compounds is a mixture of co-solvents. A suggested formulation is a combination of DMSO, PEG300, and Tween 80 in saline or PBS. This can be adapted for in-vitro use, keeping the final concentration of organic solvents and detergents low to avoid cellular toxicity.
-
Lower the Final Concentration: The final concentration of this compound in your PBS solution may be exceeding its solubility limit in that specific vehicle composition. Try working with a lower final concentration.
-
Adjust the pH: The solubility of compounds with ionizable groups can be highly pH-dependent. Although the specific pKa of this compound is not publicly available, its chemical structure suggests it may have basic properties. Experimenting with slightly acidic PBS (e.g., pH 6.8) might improve solubility.
-
Use of Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a bath sonicator can help to dissolve the compound and break up small aggregates. However, be cautious about the thermal stability of this compound.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. It is always best practice to include a vehicle control (PBS with the same final concentration of DMSO) in your experiments.
Q4: Can I store my this compound solution in PBS?
A4: It is generally not recommended to store poorly soluble compounds in aqueous solutions for extended periods, as they may precipitate over time, especially at lower temperatures. It is best to prepare fresh dilutions from your organic stock solution for each experiment. If short-term storage is necessary, keep the solution at room temperature or 37°C and visually inspect for any precipitation before use.
Quantitative Data Summary
Due to the investigational nature of this compound, extensive public data on its solubility in various buffers is limited. The following table provides a general framework for documenting solubility data for poorly soluble compounds, which can be populated as you perform your own experiments.
| Parameter | Value | Units | Notes |
| Chemical Formula | C₁₉H₃₀N₄O₂ | ||
| Molar Mass | 346.475 | g/mol | |
| LogP (Predicted) | ~2.5 - 3.5 | Indicates poor aqueous solubility. | |
| Solubility in 100% DMSO | >10 | mg/mL | Typical for many organic compounds. |
| Solubility in PBS (pH 7.4) | <0.1 | mg/mL | Expected low solubility. |
| Solubility in PBS w/ 0.5% DMSO | User Determined | mg/mL | To be determined experimentally. |
| Solubility in PBS w/ 5% DMSO, 10% PEG300, 1% Tween 80 | User Determined | mg/mL | To be determined experimentally. |
Key Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.46 mg of this compound powder.
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Serial Dilution of this compound in PBS for In-Vitro Assays
-
Pre-warm Buffer: Warm your sterile PBS (pH 7.4) to the desired experimental temperature (e.g., 37°C).
-
Initial Dilution: Perform an intermediate dilution of your 10 mM DMSO stock solution in DMSO if very low final concentrations are required.
-
Final Dilution: While vortexing the pre-warmed PBS, add the required volume of the this compound DMSO stock solution drop-wise to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Inspection: Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is not clear, consider the troubleshooting steps outlined in the FAQs.
-
Use Immediately: It is recommended to use the freshly prepared solution immediately for your experiments.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Troubleshooting Solubility
Caption: Troubleshooting workflow for this compound solubility in PBS.
This compound's Mechanism of Action: M4 Receptor Signaling
Caption: Simplified signaling pathway of the M4 muscarinic receptor.
Optimizing Direclidine Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Direclidine in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NBI-1117568 or HTL0016878) is an investigational small molecule that acts as a selective agonist for the muscarinic acetylcholine (B1216132) M4 receptor.[1][2][3][4][5] Some sources also describe it as a positive allosteric modulator (PAM). Its primary mechanism involves the activation of the M4 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gi/o signaling pathway.[6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7]
Q2: What are the typical in vitro applications of this compound?
Given its selective M4 receptor agonist activity, this compound is primarily used in in vitro studies to:
-
Investigate the role of M4 receptor activation in various cellular signaling pathways.
-
Characterize the pharmacological profile of the M4 receptor.
-
Screen for novel M4 receptor antagonists or modulators.
-
Explore the potential therapeutic effects related to neuropsychiatric disorders like schizophrenia.[1][2][3]
Q3: What cell lines are suitable for in vitro experiments with this compound?
The choice of cell line is critical and should be based on the expression of the M4 muscarinic receptor. Commonly used cell lines for studying M4 receptor signaling include:
-
Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human M4 receptor gene. These are widely used due to their low endogenous muscarinic receptor expression.[8][9]
-
Human Embryonic Kidney (HEK293) cells also stably expressing the M4 receptor.
-
Neuronal cell lines that endogenously express the M4 receptor, although receptor density may be lower and less consistent than in engineered cell lines.
It is crucial to verify M4 receptor expression in your chosen cell line using techniques like qPCR, Western blot, or radioligand binding assays.
Q4: What is a typical concentration range for this compound in in vitro experiments?
While specific EC50 values for this compound are not widely published in publicly available literature, a starting point for a dose-response curve would be to use a broad concentration range, for instance, from 1 nM to 100 µM. This will help in determining the optimal concentration for your specific experimental setup. For reference, other M4 agonists show activity in the nanomolar to micromolar range in functional assays.
Quantitative Data Summary
| Agonist | Assay Type | Cell Line | Reported EC50 |
| Oxotremorine M | cAMP Assay | CHO-K1 (Human M4) | 15 nM[10] |
| Carbachol | cAMP Assay | CHO-K1 (Human M4) | 290 nM[10] |
| Acetylcholine | cAMP Assay | CHO-K1 (Human M4) | 33 nM[10] |
Note: These values should be used as a reference. The optimal concentration of this compound must be determined empirically for each specific cell line and assay condition.
Troubleshooting Guide
Q1: I am not observing any effect of this compound in my assay. What could be the reason?
-
Low or Absent M4 Receptor Expression: Confirm M4 receptor expression in your cell line. If expression is low, consider using a different clone or a cell line with higher receptor density.
-
Incorrect Concentration Range: You may be using a concentration of this compound that is too low. Perform a wide dose-response experiment (e.g., 0.1 nM to 100 µM) to determine the active range.
-
Compound Stability: Ensure that your stock solution of this compound is properly prepared and stored. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the signaling changes induced by M4 activation. Optimize your assay conditions, such as cell number, incubation time, and reagent concentrations.
Q2: I am observing high variability in my results between experiments.
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and not overgrown before starting the experiment.
-
Inconsistent Agonist/Antagonist Concentrations: If using other ligands in your assay, ensure their concentrations are consistent across experiments.
-
Variable Incubation Times: Adhere strictly to the optimized incubation times for all steps of your protocol.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling.
Q3: I am observing cytotoxicity at higher concentrations of this compound.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., MTT, LDH release) with a range of this compound concentrations to determine the concentration at which it becomes toxic to your cells.
-
Reduce Incubation Time: If possible, reduce the duration of cell exposure to this compound.
-
Use the Lowest Effective Concentration: Once you have established a dose-response curve for your functional assay, use the lowest concentration of this compound that gives a robust and reproducible signal to minimize the risk of off-target and cytotoxic effects.
Experimental Protocols
Protocol 1: cAMP Measurement Assay for M4 Receptor Activation
This protocol is designed to measure the inhibition of cAMP production following M4 receptor activation by this compound in a CHO-K1 cell line stably expressing the human M4 receptor.
Materials:
-
CHO-K1 cells stably expressing the human M4 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and a selection antibiotic)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque assay plates
Procedure:
-
Cell Seeding: Seed the CHO-K1-hM4 cells into a 384-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be one that elicits a submaximal stimulation of adenylyl cyclase (e.g., 1-10 µM, to be optimized).
-
Cell Treatment:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with assay buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Add the forskolin solution to all wells except for the basal control wells.
-
Incubate for a further optimized time (e.g., 30 minutes) at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the M4 receptor in cell membranes.
Materials:
-
Membranes from CHO-K1 cells expressing the human M4 receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
GDP
-
This compound
-
Unlabeled GTPγS
-
[³⁵S]GTPγS
-
Scintillation proximity assay (SPA) beads or filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from your M4-expressing cell line and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Serial dilutions of this compound or vehicle control.
-
GDP to a final concentration of 10-30 µM.
-
Cell membranes (typically 5-20 µg of protein per well).
-
For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Reaction Initiation: Add [³⁵S]GTPγS to each well to initiate the binding reaction (final concentration typically 0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Detection:
-
Filter Plate Method: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold wash buffer. Allow the filters to dry and add scintillation fluid.
-
SPA Method: Add SPA beads and incubate for at least 30 minutes to allow the beads to settle.
-
-
Data Acquisition: Count the radioactivity in a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit to a sigmoidal curve to determine the EC50 and Emax values.
Visualizations
References
- 1. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 2. Nxera Pharma Notes Positive Phase 2 Data for Partnered [globenewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 5. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Selectivity of agonists for the active state of M1 to M4 muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The muscarinic M(4) receptor is the functionally predominant subtype in rat and mouse striatum as demonstrated using [(35)S] GTPγS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating Direclidine Stability: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals working with the novel muscarinic M4 receptor agonist, Direclidine, maintaining its integrity in experimental solutions is paramount for obtaining accurate and reproducible results. This technical support center provides essential guidance on preventing the degradation of this compound, offering detailed troubleshooting advice and answers to frequently asked questions.
General Handling and Storage
Proper handling and storage are the first line of defense against the degradation of this compound. Adhering to recommended conditions is crucial from the moment the compound is received.
| Parameter | Recommendation | Rationale |
| Solid Compound Storage | Store at -20°C for long-term stability (up to 3 years). | Minimizes the rate of potential solid-state degradation reactions. |
| Solution Storage | Store stock solutions at -80°C for up to 1 year. | Drastically slows down degradation processes in solution. |
| Light Exposure | Protect from light by using amber vials or covering containers with aluminum foil. | This compound may be susceptible to photodegradation. |
| Atmosphere | For long-term storage of solid, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation. |
Preventing Degradation in Experimental Solutions: A Proactive Approach
Understanding the potential degradation pathways of this compound is key to preventing its breakdown in your experiments. Based on its chemical structure, which includes ester and piperazine (B1678402) functionalities, the primary routes of degradation are likely hydrolysis and oxidation.
Hydrolysis: The Primary Concern
The ester group in this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond, leading to the formation of inactive metabolites. This process is significantly influenced by the pH of the solution.
Recommendations:
-
pH Control: Maintain the pH of your experimental solutions within a stable, neutral to slightly acidic range (pH 4-6), where the rate of hydrolysis is typically minimized for ester-containing compounds. Avoid strongly acidic or alkaline conditions.
-
Buffer Selection: Use buffers with care. While necessary for pH control, some buffer components can catalyze hydrolysis. Phosphate buffers are generally a good starting point, but it is crucial to perform compatibility studies. Avoid buffers that may have reactive nucleophilic components.
-
Aqueous Solution Preparation: Prepare aqueous solutions of this compound fresh for each experiment whenever possible. If solutions must be stored, adhere strictly to the recommended low-temperature conditions.
Oxidation: A Potential Pitfall
The piperazine moiety and other parts of the this compound molecule could be susceptible to oxidation, especially in the presence of atmospheric oxygen, metal ions, or certain reactive reagents.
Recommendations:
-
Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Avoid Metal Contaminants: Use high-purity solvents and reagents to minimize the presence of metal ions that can catalyze oxidation.
-
Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, may be beneficial. However, compatibility and potential interference with the assay must be evaluated.
Troubleshooting Guide: Addressing Common Stability Issues
This section provides answers to common problems encountered during the handling and analysis of this compound in experimental solutions.
Q1: I am observing a rapid loss of this compound in my aqueous buffer system, even when stored at 4°C. What could be the cause?
A1: This issue is likely due to hydrolysis, which can be accelerated by inappropriate pH.
-
Check the pH of your buffer: Ensure it is within the recommended neutral to slightly acidic range.
-
Evaluate your buffer composition: Certain buffer species can actively participate in the degradation. Consider switching to an alternative buffer system.
-
Prepare solutions fresh: For maximal activity, prepare your this compound solutions immediately before use.
Q2: My analytical results for this compound concentration are inconsistent across different experiments. What should I check?
A2: Inconsistent results can stem from several factors related to solution stability and preparation.
-
Standardize solution preparation: Ensure that the solvent, pH, and concentration of your stock and working solutions are consistent for every experiment.
-
Assess light exposure: Inconsistent exposure to light during experimental procedures could lead to variable levels of photodegradation.
-
Evaluate freeze-thaw cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. Aliquot your stock solutions into single-use vials to minimize this.
Q3: I see an unknown peak appearing in my chromatograms over time. How can I identify if it is a this compound degradant?
A3: The appearance of a new peak that grows as the main this compound peak decreases is a strong indication of degradation.
-
Perform a forced degradation study: Exposing this compound to stress conditions (acid, base, oxidation, heat, light) will intentionally generate degradation products. This can help confirm the identity of the unknown peak.
-
Utilize Mass Spectrometry (MS): LC-MS analysis is a powerful tool for identifying unknown compounds. By comparing the mass-to-charge ratio (m/z) of the unknown peak to the predicted masses of potential degradation products, you can often identify the degradant.
Experimental Protocols: A Framework for Your Research
To assist researchers in establishing robust experimental procedures, the following section provides a detailed, adaptable protocol for a forced degradation study and outlines a stability-indicating analytical method.
Protocol for Forced Degradation Study of this compound
This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
2. Preparation of Stress Samples:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
3. Sample Incubation and Analysis:
-
Incubate the stress samples for a defined period (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
At each time point, withdraw an aliquot, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor the formation and growth of any degradation product peaks.
Stability-Indicating Analytical Method: HPLC-UV/MS
A reliable analytical method is crucial for accurately quantifying this compound and separating it from any potential degradants.
| Parameter | Example Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm and/or Mass Spectrometry (ESI+) |
Data Presentation: Summarizing Stability Data
The following table provides a template for presenting the results of a forced degradation study.
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 Area (%) | Degradation Product 2 Area (%) |
| 0.1 M HCl | 0 | 100 | 0 | 0 |
| 8 | 85 | 12 | 3 | |
| 24 | 60 | 35 | 5 | |
| 0.1 M NaOH | 0 | 100 | 0 | 0 |
| 2 | 50 | 45 | 5 | |
| 8 | 10 | 80 | 10 | |
| 3% H₂O₂ | 0 | 100 | 0 | 0 |
| 24 | 90 | 8 | 2 | |
| 60°C | 0 | 100 | 0 | 0 |
| 48 | 95 | 4 | 1 | |
| Light | 0 | 100 | 0 | 0 |
| 48 | 88 | 10 | 2 |
Visualizing Degradation and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the predicted degradation pathways and a typical experimental workflow.
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for assessing this compound stability.
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound in aqueous solutions? A: Based on its chemical structure, the primary degradation pathway is expected to be hydrolysis of the ester functional group, which is sensitive to pH.
Q: What type of analytical method is best for monitoring this compound stability? A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with Mass Spectrometry (LC-MS), is recommended. This allows for the separation and quantification of this compound from its degradation products and provides structural information for their identification.
Q: How can I minimize the degradation of this compound during my experiments? A: To minimize degradation, prepare solutions fresh, use a buffer system that maintains a pH between 4 and 6, protect solutions from light, and store them at low temperatures when not in use.
Q: Are there any known incompatibilities with common laboratory reagents? A: While specific incompatibility data for this compound is not widely available, it is advisable to avoid strong acids, strong bases, and potent oxidizing agents. Always perform compatibility checks when introducing new reagents into your experimental setup.
By following the guidelines and utilizing the resources provided in this technical support center, researchers can enhance the reliability of their experimental data by effectively mitigating the degradation of this compound.
Addressing off-target effects of Direclidine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Direclidine in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for the muscarinic acetylcholine (B1216132) M4 receptor.[1][2][3] The M4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2][3]
Q2: What are the potential off-target effects of this compound?
As a muscarinic M4 receptor agonist, the most probable off-target effects of this compound would involve activity at other muscarinic receptor subtypes (M1, M2, M3, and M5). While this compound is designed to be selective for M4, it is crucial to experimentally verify its activity at these other subtypes, as even a small degree of agonism or antagonism can lead to unexpected cellular responses.[4][5]
Q3: How do the signaling pathways of other muscarinic receptors differ from M4?
-
M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations ([Ca2+]) and activation of protein kinase C (PKC).
-
M2 receptors , like M4 receptors, couple to Gi/o proteins, leading to a decrease in intracellular cAMP.
Therefore, off-target activation of M1, M3, or M5 receptors would be expected to increase intracellular calcium, a distinct signaling outcome compared to the intended M4-mediated decrease in cAMP.
Q4: What are the first steps I should take if I suspect off-target effects in my assay?
If you observe an unexpected phenotype in your cellular assay upon treatment with this compound, it is important to first confirm that the effect is not due to cytotoxicity. A simple cell viability assay, such as an MTT or CellTiter-Glo assay, can help rule this out. If the compound is not cytotoxic at the concentrations used, the next step is to perform functional assays that can distinguish between on-target and off-target receptor activation.
Troubleshooting Guides
Problem 1: I am using this compound to study M4 receptor signaling, but I am observing an increase in intracellular calcium.
-
Possible Cause: This suggests a potential off-target effect at the M1, M3, or M5 muscarinic receptors, which signal through the Gq/11 pathway to mobilize intracellular calcium.
-
Troubleshooting Steps:
-
Confirm the phenotype: Repeat the experiment to ensure the calcium mobilization is a reproducible effect.
-
Perform a calcium mobilization assay: Use a cell line that endogenously expresses or is engineered to express M1, M3, or M5 receptors. Measure the change in intracellular calcium in response to a dose-range of this compound.
-
Use a selective antagonist: Pre-treat the cells with a selective antagonist for M1, M3, or M5 receptors before adding this compound. If the calcium signal is diminished, it provides evidence for off-target activity at that specific receptor subtype.
-
Problem 2: My cAMP assay shows a less significant decrease than expected, or even an increase in cAMP at high concentrations of this compound.
-
Possible Cause: While M4 activation decreases cAMP, off-target effects at other GPCRs could counteract this effect. For example, some GPCRs couple to Gs, which stimulates adenylyl cyclase and increases cAMP.
-
Troubleshooting Steps:
-
Validate your cAMP assay: Ensure your assay is performing correctly by using a known M4 agonist as a positive control and a known M4 antagonist to block the effect.
-
Receptor expression profiling: Characterize the expression of other GPCRs in your cell line that could be activated by this compound and couple to Gs.
-
Broad receptor screening: To identify potential off-target interactions, consider a broader screening approach, such as a commercially available off-target liability panel. These panels typically include a wide range of GPCRs, ion channels, and enzymes.
-
Quantitative Data Summary
A note on data availability: As of the last update, specific quantitative binding affinities (Ki/Kd) and functional potencies (EC50/IC50) for this compound across all muscarinic receptor subtypes are not extensively available in the public domain. The following tables are provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Hypothetical Binding Affinity Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| M1 | [³H]-Pirenzepine | Data to be determined |
| M2 | [³H]-AF-DX 384 | Data to be determined |
| M3 | [³H]-4-DAMP | Data to be determined |
| M4 | [³H]-NMS | Data to be determined |
| M5 | [³H]-NMS | Data to be determined |
Table 2: Hypothetical Functional Activity Profile of this compound at Muscarinic Receptors
| Receptor Subtype | Assay Type | This compound EC50/IC50 (nM) |
| M1 | Calcium Mobilization | Data to be determined |
| M2 | cAMP Inhibition | Data to be determined |
| M3 | Calcium Mobilization | Data to be determined |
| M4 | cAMP Inhibition | Data to be determined |
| M5 | Calcium Mobilization | Data to be determined |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Radioligands: [³H]-Pirenzepine (for M1), [³H]-AF-DX 384 (for M2), [³H]-4-DAMP (for M3), and [³H]-N-methylscopolamine ([³H]-NMS) (for M4 and M5).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM atropine).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either this compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Calcium Mobilization Assay
Objective: To assess the functional activity of this compound at Gq/11-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cell lines endogenously expressing or engineered to express M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Positive control agonist (e.g., carbachol).
-
Fluorescence plate reader with kinetic read capabilities.
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and the positive control agonist in assay buffer.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the this compound or control agonist to the wells and immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
-
Determine the EC50 value of this compound by plotting the peak fluorescence response against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: cAMP Assay
Objective: To assess the functional activity of this compound at Gi/o-coupled muscarinic receptors (M2, M4).
Materials:
-
Cell lines endogenously expressing or engineered to express M2 or M4 receptors.
-
cAMP assay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
This compound stock solution.
-
Forskolin (B1673556) (to stimulate adenylyl cyclase).
-
Positive control agonist (e.g., quinpirole (B1680403) for M4).
-
Cell lysis buffer.
Procedure:
-
Plate cells in a suitable multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound or a positive control agonist at various concentrations for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's protocol.
-
Analyze the data by normalizing the cAMP levels to a forskolin-only control.
-
Determine the IC50 value of this compound by plotting the percent inhibition of forskolin-stimulated cAMP production against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: On-target signaling pathway of this compound via the M4 receptor.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 5. Neurocrine Biosciences Initiates Phase 3 Registrational Program for NBI-1117568 as Potential Treatment for Adults with Schizophrenia [prnewswire.com]
Technical Support Center: Interpreting Unexpected Results in Direclidine Behavioral Studies
This technical support center is designed for researchers, scientists, and drug development professionals using Direclidine in preclinical behavioral studies. It provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and ensure the robustness and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly HTL-0016878 and NBI-1117568) is an orally available, selective muscarinic M4 receptor agonist currently in Phase III clinical trials for the treatment of schizophrenia.[1][2] Its mechanism of action involves the activation of M4 receptors, which are G-protein coupled receptors (GPCRs) that couple to the Gi/o protein signaling pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neurotransmitter release, particularly by attenuating hyperdopaminergic states in brain regions like the striatum, which is a key pathophysiological feature of schizophrenia.
Q2: What are the expected behavioral effects of this compound in rodent models of schizophrenia?
A2: In preclinical rodent models relevant to schizophrenia, this compound and other M4 receptor agonists are expected to exhibit antipsychotic-like and pro-cognitive effects. These are typically assessed in a variety of behavioral assays. For instance, M4 agonists have been shown to reverse hyperlocomotion induced by dopamine (B1211576) agonists like amphetamine or NMDA receptor antagonists like MK-801. They can also ameliorate deficits in prepulse inhibition (PPI) of the acoustic startle reflex, a measure of sensorimotor gating that is disrupted in schizophrenia. Furthermore, M4 agonists may improve performance in cognitive tasks such as contextual fear conditioning.
Q3: We are observing a U-shaped or non-monotonic dose-response curve, where a lower dose of this compound is effective, but higher doses are not. Is this an expected finding?
A3: Yes, a U-shaped or non-monotonic dose-response curve is a known phenomenon in behavioral pharmacology and has been observed with this compound. In a Phase II clinical trial, a 20 mg once-daily dose of this compound showed a statistically significant improvement in schizophrenia symptoms, while higher doses (40 mg and 60 mg once-daily, and 30 mg twice-daily) did not show a statistically significant difference from placebo. This lack of dose-dependency can be disappointing from a drug development perspective but is a valid pharmacological observation. Potential mechanisms for such dose-response relationships are complex and can involve receptor desensitization at higher concentrations, engagement of off-target effects, or activation of counter-regulatory physiological systems.
Troubleshooting Guide
Issue 1: High Variability or Lack of Reproducibility in Behavioral Results
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Environmental Factors | - Standardize Acclimation: Ensure all animals have a consistent habituation period to the testing room and apparatus before each experiment. A minimum of 30-60 minutes is recommended.[3][4][5] - Control Sensory Stimuli: Conduct testing at the same time of day to minimize circadian rhythm effects.[6] Maintain consistent lighting (lux levels) and use a white noise generator to mask startling background noises.[6] Clean the apparatus thoroughly between animals (e.g., with 70% ethanol) to remove olfactory cues from previous subjects.[6] |
| Animal Characteristics | - Strain and Sex: Use a consistent rodent strain and sex for all experiments, as these can significantly influence behavioral outcomes.[7][8] Report the specific substrain in your methodology. - Supplier and Health Status: Source animals from the same vendor to minimize genetic drift. Ensure all animals are healthy and free from any conditions that could affect their behavior. |
| Experimenter Effects | - Consistent Handling: All experimenters should use the same gentle and consistent handling techniques for all animals.[6] Familiarization of the animals with the experimenter can reduce stress-induced variability. - Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to prevent unconscious bias in data collection and scoring.[9] |
| Drug Administration | - Accurate Dosing: Double-check all dose calculations and ensure accurate and consistent administration volumes. - Route and Timing: The route of administration (e.g., intraperitoneal, oral gavage) and the timing of the injection relative to the behavioral test must be kept constant. |
Issue 2: Lack of Expected Efficacy in a Behavioral Assay
Observed Problem: this compound is not producing the expected antipsychotic-like or pro-cognitive effects in your chosen behavioral paradigm (e.g., no reversal of amphetamine-induced hyperlocomotion).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | - Conduct a Dose-Response Study: If you haven't already, perform a dose-response study to determine the optimal effective dose of this compound in your specific assay and animal strain. Remember to test a wide range of doses, including those that might seem low, given the potential for a U-shaped dose-response curve. - Consult Literature: Review published preclinical studies with other M4 agonists to guide your dose selection. |
| Assay Sensitivity | - Task Difficulty: The difficulty of the behavioral task can impact the ability to detect a drug effect. If the task is too easy (ceiling effect) or too hard (floor effect), it may not be sensitive to the effects of this compound.[9][10] You may need to adjust the parameters of your assay (e.g., shock intensity in fear conditioning, prepulse intensity in PPI). - Positive Controls: Always include a positive control (a compound known to be effective in the assay) to validate your experimental setup. |
| Pharmacokinetics | - Timing of Administration: The time between drug administration and behavioral testing should coincide with the peak brain exposure of this compound. You may need to perform pharmacokinetic studies to determine the optimal pre-treatment interval. |
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This assay is used to model the positive symptoms of schizophrenia and to assess the antipsychotic-like potential of a compound.
Methodology:
-
Habituation: Individually house mice in the testing room for at least 60 minutes before the experiment.
-
Baseline Activity: Place each mouse into an open-field activity chamber and record its locomotor activity for 30-60 minutes to establish a baseline.[11][12]
-
Drug Administration: Administer this compound or vehicle via the chosen route and at the predetermined pre-treatment time.
-
Amphetamine Challenge: At the appropriate time after this compound/vehicle administration, inject the mice with amphetamine (typically 1-5 mg/kg, i.p.).[1][13][14]
-
Post-Injection Activity: Immediately return the mice to the activity chambers and record locomotor activity for 60-90 minutes.[11]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. A successful antipsychotic-like compound will significantly reduce the amphetamine-induced increase in locomotor activity compared to the vehicle-treated group.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
Methodology:
-
Acclimation: Place the mouse in a startle chamber and allow a 5-10 minute acclimation period with background white noise (typically 65-70 dB).[3][5]
-
Stimulus Presentation: The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (the pulse, e.g., 120 dB white noise for 40 ms) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (the prepulse, e.g., 75-85 dB white noise for 20 ms) that does not elicit a startle response.
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (typically with an inter-stimulus interval of 30-120 ms).[3]
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [ (startle response on prepulse-pulse trial) / (startle response on pulse-alone trial) ] * 100. An effective compound will reverse any deficits in PPI observed in a disease model.
Contextual Fear Conditioning
This assay assesses associative learning and memory, which can be impaired in schizophrenia.
Methodology:
-
Training (Day 1):
-
Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).[4]
-
Present a neutral conditioned stimulus (CS), such as a tone or light, for a set duration (e.g., 30 seconds).
-
At the end of the CS presentation, deliver a mild, aversive unconditioned stimulus (US), typically a foot shock (e.g., 0.5-1.0 mA for 1-2 seconds).[4][15]
-
Repeat the CS-US pairing one or more times, separated by an inter-trial interval.
-
-
Context Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US.[16]
-
Measure the amount of time the mouse spends "freezing" (complete immobility except for respiration), which is the conditioned fear response.
-
-
Cued Test (Day 2 or 3):
-
Data Analysis: An increase in freezing time in the context and in response to the cue indicates successful fear memory formation. A pro-cognitive compound may enhance freezing behavior in animals with learning deficits.
Visualizations
Caption: M4 muscarinic receptor signaling pathway activated by this compound.
Caption: General workflow for a this compound behavioral study.
References
- 1. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. mmpc.org [mmpc.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One moment, please... [b-neuro.com]
- 12. pnas.org [pnas.org]
- 13. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Restoration of amphetamine-induced locomotor sensitization in dopamine D1 receptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 16. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
Technical Support Center: Minimizing Variability in Direclidine In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your in vivo experiments with Direclidine, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NBI-1117568 or HTL-0016878) is an orally available, small molecule that acts as a selective muscarinic M4 receptor agonist.[1][2] Its therapeutic potential, particularly for schizophrenia, is based on its ability to indirectly modulate dopamine (B1211576) signaling.[1]
Q2: What are the most common sources of variability in in vivo experiments with orally administered compounds like this compound?
A2: Variability in in vivo studies with oral compounds can stem from several factors:
-
Biological Factors: Inherent differences in the animals' genetics, age, sex, and health status. The composition of the gut microbiome can also significantly influence the absorption and metabolism of oral drugs.
-
Environmental Factors: Fluctuations in housing conditions such as temperature, humidity, light-dark cycles, and noise levels can impact animal physiology and behavior.
-
Procedural Inconsistencies: Variations in animal handling, dosing technique, timing of administration, and sample collection methods are major sources of variability.
-
Formulation and Dosing: Issues with the drug formulation, such as solubility and stability, can lead to inconsistent bioavailability. The presence or absence of food in the gastrointestinal tract can also affect drug absorption.[3][4][5]
Q3: How can I minimize variability originating from the animal model itself?
A3: To minimize animal-related variability, it is crucial to:
-
Use genetically defined and well-characterized animal strains.
-
Ensure animals are of a similar age and weight at the start of the experiment.
-
House animals under standardized environmental conditions and allow for a proper acclimatization period before the experiment begins.
-
Consider the sex of the animals, as this can influence drug metabolism and behavioral responses. Report the sex of the animals used in your study.
-
Be aware of the potential influence of the gut microbiome on drug absorption and consider strategies to normalize it if necessary.
Q4: What are the best practices for preparing and administering this compound orally?
A4: For consistent oral administration:
-
Develop a stable and homogenous formulation. While specific formulation details for preclinical this compound studies are not publicly available, common vehicles for oral gavage in rodents include water, saline, or suspensions in vehicles like methylcellulose (B11928114) or carboxymethylcellulose.
-
Ensure the dosing volume is accurate and consistent for each animal, typically based on body weight.
-
Train personnel thoroughly in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.
-
Administer the dose at the same time each day to account for circadian variations in physiology and metabolism.
-
Consider the impact of fasting. Whether to dose in a fasted or fed state should be consistent throughout the study, as food can significantly alter drug absorption. [3][4][5]
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Description: You observe significant inter-individual variation in plasma concentrations of this compound (e.g., Cmax, AUC) following oral administration.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Dosing Technique | - Ensure all personnel are proficient in oral gavage. - Verify the dose volume is accurately calculated based on the most recent body weight. - Confirm the gavage needle is correctly placed to deliver the full dose to the stomach. |
| Formulation Issues | - Check the solubility and stability of your this compound formulation. - Ensure the formulation is a homogenous suspension or solution before each dose. - Consider if the vehicle is appropriate for the compound and route of administration. |
| Food Effect | - Standardize the feeding schedule. Decide on a consistent fasting period before dosing (e.g., overnight fast) or dose at a specific time relative to feeding.[3][4][5] - Report the prandial state of the animals in your experimental records. |
| Variability in Gut Microbiome | - House animals in a consistent environment to promote a stable microbiome. - Consider co-housing animals from different litters before the study to help normalize their gut flora. - Be aware that diet and stress can alter the gut microbiome. |
Issue 2: High Variability in Behavioral Readouts (e.g., in Schizophrenia Models)
Description: You observe large error bars and a lack of clear treatment effects in behavioral tests such as prepulse inhibition (PPI), locomotor activity, or social interaction assays.[6][7][8][9]
| Potential Cause | Troubleshooting Steps |
| Environmental Stressors | - Acclimatize animals to the testing room and equipment before the experiment.[6] - Minimize noise, bright lights, and strong odors in the testing environment. - Handle animals gently and consistently to reduce stress-induced behavioral changes. |
| Inconsistent Testing Procedures | - Standardize the time of day for behavioral testing to account for circadian rhythms. - Ensure all experimental groups are tested under identical conditions. - Use automated scoring systems when possible to reduce observer bias. If manual scoring is necessary, ensure the scorer is blinded to the treatment groups. |
| Lack of Habituation | - Allow animals to habituate to the testing apparatus for a sufficient period before recording data. - For repeated testing, ensure the habituation protocol is consistent for each session. |
| Experimenter Effects | - Have a single, well-trained experimenter conduct the behavioral tests if possible. - If multiple experimenters are necessary, ensure they follow a standardized protocol and their handling techniques are consistent. |
Experimental Protocols
General Protocol for Oral Administration of this compound in Rodents
-
Animal Preparation:
-
Acclimatize animals to the housing facility for at least one week prior to the experiment.
-
Record the body weight of each animal on the day of dosing.
-
If required, fast animals for a standardized period (e.g., 4-12 hours) before dosing, ensuring access to water.
-
-
Formulation Preparation:
-
Prepare the this compound formulation at the desired concentration in a suitable vehicle.
-
Ensure the formulation is a homogenous solution or suspension. If it is a suspension, mix thoroughly before each administration.
-
-
Dosing:
-
Calculate the required dose volume for each animal based on its body weight.
-
Administer the formulation via oral gavage using an appropriately sized gavage needle.
-
Administer the vehicle alone to the control group.
-
-
Post-Dosing:
-
Return animals to their home cages.
-
Provide access to food at a standardized time point after dosing.
-
Monitor animals for any adverse effects.
-
Protocol for Prepulse Inhibition (PPI) Test in a Rodent Model of Schizophrenia
-
Apparatus:
-
A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.
-
-
Acclimatization:
-
Place the animal in the startle chamber and allow it to acclimatize for a 5-10 minute period with background white noise.
-
-
Testing Session:
-
The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (e.g., 74-86 dB) presented 30-120 ms (B15284909) before the strong pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Record the startle response (amplitude of the whole-body flinch) for each trial.
-
-
Data Analysis:
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]
-
Compare the %PPI between treatment groups.
-
Visualizations
Caption: Signaling pathway of this compound as a muscarinic M4 receptor agonist.
Caption: General workflow for an in vivo this compound experiment.
Caption: Logical workflow for troubleshooting sources of variability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 5. Impact of Food Physical Properties on Oral Drug Absorption: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. acnp.org [acnp.org]
- 9. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Direclidine stability and storage best practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and storage of Direclidine, along with troubleshooting guides to address common experimental challenges. The following information is curated to ensure the integrity of your research and development activities with this novel M4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable when stored at room temperature.[1] It is advisable to keep the compound in a tightly sealed container to protect it from moisture. For long-term storage, maintaining a cool, dry environment is recommended.
Q2: How should I prepare and store this compound solutions?
A2: For in vitro experiments, it is common to prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO). Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to one month. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to prepare single-use aliquots.
Q3: Can I store this compound solutions at 4°C?
A3: While short-term storage of a few days at 4°C may be acceptable for some compounds, long-term storage of this compound solutions at this temperature is not recommended without specific stability data. For periods longer than a day, freezing at -20°C is the preferred method to minimize degradation.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not publicly available, it is a general best practice to protect all research compounds from prolonged exposure to light. Store solutions in amber vials or wrap clear vials in foil to prevent potential photodegradation.
Stability and Storage Summary
The following table summarizes the best practices for the stability and storage of this compound based on available information and general guidelines for bioactive small molecules.
| Form | Storage Condition | Recommended Duration | Notes |
| Solid | Room Temperature (15-25°C) | Up to 6 months (general guideline) | Keep in a tightly sealed container in a dry place. |
| Solution (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Solution (in aqueous buffer) | Use immediately | Not recommended for storage | Prepare fresh for each experiment to avoid degradation and precipitation. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The compound's solubility limit in the aqueous medium has been exceeded. This is a common issue with hydrophobic compounds when the organic solvent (e.g., DMSO) is diluted.[2][3] | - Decrease the final working concentration of this compound.- Perform a serial dilution in pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid and even dispersion.[3]- Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[3] |
| Inconsistent experimental results | - Variability in solution preparation.- Degradation of the compound due to improper storage or handling.- Compound aggregation in solution. | - Standardize the protocol for preparing and diluting the compound.[2]- Ensure the stock solution is fully dissolved and homogenous before each use.[2]- Prepare fresh dilutions for each experiment from a properly stored stock.- Briefly sonicate the stock solution to break up any potential aggregates before dilution. |
| Loss of compound activity over time | The compound may be degrading in solution, even when frozen, due to factors like hydrolysis or oxidation. This compound contains a carbamate (B1207046) group, which can be susceptible to hydrolysis. | - Aliquot stock solutions to minimize freeze-thaw cycles.- For critical long-term studies, consider preparing fresh stock solutions more frequently.- If using aqueous buffers, ensure the pH is within a stable range for the compound. Although specific data for this compound is unavailable, many small molecules exhibit pH-dependent stability. |
| High background signal in cell-based assays | The compound may be forming aggregates at the working concentration, leading to non-specific interactions or light scattering. | - Visually inspect the final solution for any turbidity.- Consider using solubility-enhancing agents like non-ionic surfactants (e.g., Tween-20, Pluronic F-68) at low, non-toxic concentrations if compatible with the assay.- Determine the highest soluble concentration in your assay medium before proceeding with experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound in a clean, calibrated microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -20°C.
Protocol 2: General Small Molecule Stability Assessment (for reference)
This is a general protocol that can be adapted to assess the stability of this compound under specific experimental conditions.
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the solvent or buffer of interest (e.g., cell culture medium).
-
Incubation: Aliquot the solution into multiple vials and incubate under different conditions to be tested (e.g., 4°C, room temperature, 37°C, protected from light, exposed to light).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition.
-
Analysis: Analyze the concentration and purity of this compound in each aliquot using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.
-
Data Evaluation: Compare the results at each time point to the initial (time 0) sample to determine the percentage of this compound remaining and identify any degradation products.
Visualizations
Caption: Signaling pathway of this compound as a muscarinic M4 receptor agonist.
Caption: A typical experimental workflow for using this compound in cell-based assays.
Caption: A logical troubleshooting guide for inconsistent experimental results with this compound.
References
M4 Muscarinic Receptor (CHRM4) Validation: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for validating M4 muscarinic receptor expression in experimental models. It includes troubleshooting FAQs, detailed experimental protocols, and key technical data to ensure accurate and reliable results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the validation of M4 receptor expression using standard molecular and cellular biology techniques.
Western Blotting
Question: My Western blot shows no M4 receptor band, or the signal is extremely weak. What should I do?
Answer: This is a common issue, often related to low endogenous expression levels of the M4 receptor in many tissues and cell lines.
-
Positive Controls: Always include a positive control, such as a cell lysate from a line known to overexpress the M4 receptor (e.g., CHO or HEK293 cells transfected with an M4 expression vector) or a brain region with high M4 expression like the striatum. This confirms your antibody and protocol are working.
-
Antibody Validation: Ensure your primary antibody has been validated for Western blotting and is specific to the M4 receptor. Check the manufacturer's data sheet for validation images and recommended dilutions.
-
Protein Loading: Load a higher amount of total protein (40-80 µg) per lane to increase the chances of detecting a low-abundance protein.
-
Lysis Buffer: Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors to ensure efficient protein extraction and prevent degradation.
-
Enrichment: Consider enriching your sample for membrane proteins, as the M4 receptor is a G-protein coupled receptor (GPCR) located in the cell membrane.
Question: I am seeing multiple bands on my Western blot. How can I determine which one is the M4 receptor?
Answer: Multiple bands can be due to non-specific antibody binding, protein isoforms, post-translational modifications, or protein degradation.
-
Expected Molecular Weight: The M4 receptor has a predicted molecular weight of approximately 53 kDa. However, glycosylation can cause it to migrate higher on the gel. Check the literature and supplier data for the expected apparent molecular weight in your specific sample type.
-
Negative Controls: Use tissue or cells known to not express the M4 receptor (knockout models if available) to check for non-specific bands.
-
Blocking: Optimize your blocking step. Try different blocking agents (e.g., 5% non-fat milk vs. 5% BSA) and increase the blocking time (e.g., 1-2 hours at room temperature).
-
Antibody Concentration: Titrate your primary antibody concentration. Using too high a concentration can lead to non-specific binding.
Immunohistochemistry (IHC) & Immunocytochemistry (ICC)
Question: I am getting high background staining in my IHC/ICC experiment for the M4 receptor. How can I reduce it?
Answer: High background is often caused by non-specific antibody binding or issues with tissue processing.
-
Antigen Retrieval: The method of antigen retrieval is critical. For the M4 receptor, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) is often recommended. Optimize the heating time and temperature.
-
Permeabilization: Use a gentle permeabilization agent like Triton X-100 or Tween-20 at a low concentration (e.g., 0.1-0.25%) for a limited time, as harsh treatment can damage epitopes.
-
Blocking: Perform a robust blocking step. In addition to a standard serum block (using serum from the same species as the secondary antibody), consider using a commercial blocking solution.
-
Antibody Dilution: Use the most dilute concentration of your primary antibody that still provides a specific signal.
Question: My IHC staining for M4 is localized to the cytoplasm, but I expected it on the cell membrane. Is this correct?
Answer: While M4 is a membrane receptor, its visualization can be complex. You may observe both membrane-associated and intracellular staining. The intracellular signal can represent receptor pools within the endoplasmic reticulum and Golgi apparatus during synthesis and trafficking, or receptors that have been internalized following activation. Comparing your staining pattern to published literature using the same antibody and tissue type is crucial for interpretation.
Quantitative PCR (qPCR)
Question: My qPCR signal for the M4 receptor gene (CHRM4) is very low or undetectable. What went wrong?
Answer: Low CHRM4 mRNA levels can be biological or technical.
-
RNA Quality: Ensure your RNA is high-quality and intact. Check the RNA Integrity Number (RIN) using a Bioanalyzer; a RIN value > 7 is recommended.
-
Primer Design: Use validated qPCR primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA. The primers should be specific to the CHRM4 gene.
-
Reverse Transcription: Optimize the reverse transcription step. Ensure you are using a sufficient amount of starting RNA and that the reaction is efficient.
-
Positive Control: Use a cDNA sample from a tissue known to have higher CHRM4 expression, such as the brain (specifically striatum or hippocampus), as a positive control.
Quantitative Data Summary
The following tables provide key data for planning your M4 validation experiments.
Table 1: Validated Antibodies for M4 Receptor
| Supplier | Catalog # | Host | Application | Recommended Dilution |
|---|---|---|---|---|
| Alomone Labs | AMC-024 | Rabbit | IHC, WB | 1:200 (IHC), 1:500 (WB) |
| MilliporeSigma | AB5224 | Rabbit | WB, IHC | 1:1000 (WB) |
| Santa Cruz Biotech | sc-518043 | Mouse | WB, ICC | 1:100 - 1:1000 |
Note: Optimal dilutions must be determined experimentally by the end-user.
Table 2: Validated qPCR Primers for Human CHRM4
| Primer | Sequence (5' to 3') | Amplicon Size (bp) |
|---|---|---|
| Forward | TGTGGCCAAGAGCATGCTGA | 135 |
| Reverse | AGCAGCAGGAAGACCATCAC | 135 |
Note: These primers are examples. Always design and validate primers according to best practices.
Visualized Workflows and Pathways
Caption: A generalized workflow for validating M4 receptor expression.
Caption: The M4 receptor's inhibitory signaling cascade via Gαi/o.
Detailed Experimental Protocols
Protocol 1: Western Blot for M4 Receptor in Brain Tissue
-
Homogenization: Homogenize ~100 mg of frozen brain tissue (e.g., striatum) in 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Lysis: Incubate the homogenate on ice for 30 minutes, vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.
-
Quantification: Determine the total protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 40-60 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10% polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-M4 receptor primary antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 10).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The expected band should be ~53 kDa, but may appear higher due to post-translational modifications.
Protocol 2: qPCR for CHRM4 mRNA Expression
-
RNA Extraction: Extract total RNA from cells or tissue using a TRIzol-based or column-based kit. Treat with DNase I to remove genomic DNA contamination.
-
Quality Control: Assess RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity (RIN score) if possible.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Run the reaction on a qPCR instrument with a standard cycling protocol:
-
Initial Denaturation: 95°C for 3 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end to confirm the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative expression of CHRM4 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Controlling for confounding factors in Direclidine research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with Direclidine. The focus is on controlling for confounding factors to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as NBI-1117568 or HTL-0016878) is an investigational, orally available small molecule being developed as an antipsychotic for the treatment of schizophrenia.[1][2] Its primary mechanism of action is as a selective agonist of the muscarinic acetylcholine (B1216132) M4 receptor.[1][3] M4 receptors are G protein-coupled receptors (GPCRs) that, upon activation, typically couple to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This modulation of the cholinergic system indirectly affects dopaminergic signaling, which is a key pathway implicated in the pathophysiology of schizophrenia.[1][4]
Q2: What are the most critical confounding factors to consider in this compound research?
The most critical confounding factors in this compound research include:
-
Off-target effects: Due to the structural similarity among muscarinic receptor subtypes (M1-M5), there is a risk of this compound binding to other muscarinic receptors, which can lead to unintended physiological effects.[2][5]
-
Receptor density and expression levels: The cellular response to this compound can be influenced by the density of M4 receptors in the experimental system.[6] Varying expression levels can alter the perceived potency and efficacy of the compound.
-
Signal pathway bias: GPCRs, including the M4 receptor, can signal through multiple downstream pathways (e.g., G protein-dependent and β-arrestin-dependent pathways). This compound may preferentially activate one pathway over another ("biased agonism"), which can lead to different functional outcomes.
-
Experimental variability: Inconsistencies in cell line maintenance, passage number, reagent quality, and assay conditions can introduce significant variability and confound results.
Q3: How can I control for off-target effects of this compound?
To control for off-target effects, it is recommended to:
-
Use selective antagonists: Co-incubate this compound with known selective antagonists for other muscarinic receptor subtypes (e.g., pirenzepine (B46924) for M1, methoctramine (B27182) for M2, 4-DAMP for M3) to demonstrate that the observed effect is specifically mediated by M4 receptors.
-
Use knockout/knockdown models: Employ cell lines or animal models where the M4 receptor has been genetically knocked out or its expression knocked down. The effect of this compound should be significantly diminished or absent in these models.
-
Profile against a panel of receptors: Test this compound's activity against a broad panel of GPCRs and other relevant targets to identify any potential off-target binding.
Troubleshooting Guides
Problem: Inconsistent EC50 values for this compound in my in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered receptor expression. Maintain a consistent, low passage number for all experiments. |
| Serum Batch Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous ligands that may interfere with the assay. Test and pre-screen new batches of FBS. |
| Incubation Time | Insufficient incubation time may not allow the binding to reach equilibrium. Perform a time-course experiment to determine the optimal incubation time for this compound in your specific assay. |
| Reagent Stability | This compound, like any small molecule, may degrade over time. Prepare fresh stock solutions and store them appropriately according to the manufacturer's instructions. |
Problem: High background signal in my cAMP assay.
| Possible Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | The cell line may have high basal M4 receptor signaling. This can be assessed by measuring the effect of an M4 receptor inverse agonist. |
| Endogenous Agonists in Serum | Serum can contain acetylcholine or other muscarinic agonists. Perform serum starvation of the cells for a defined period before the experiment. |
| Phosphodiesterase (PDE) Activity | PDEs degrade cAMP, and their activity can influence the assay window. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation. |
Quantitative Data Summary
The following table summarizes the results from a Phase II clinical trial of this compound in adults with schizophrenia. The primary endpoint was the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline after six weeks of treatment.
| Treatment Group | Change from Baseline in PANSS Total Score | p-value vs. Placebo | Effect Size |
| Placebo | -10.7 | N/A | N/A |
| 20 mg once daily | -18.2 | 0.011 | 0.61 |
| 40 mg once daily | -14.7 | 0.282 | N/A |
| 60 mg once daily | -15.5 | 0.189 | N/A |
| 30 mg twice daily | -16.8 | 0.090 | N/A |
Data adapted from publicly available clinical trial information.[1]
Experimental Protocols
Protocol 1: In Vitro Determination of this compound Potency (EC50) using a cAMP Assay
This protocol describes a method to determine the potency of this compound in a cell line recombinantly expressing the human M4 muscarinic receptor.
Materials:
-
HEK293 cells stably expressing the human M4 receptor
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
Methodology:
-
Cell Culture: Culture the M4-expressing HEK293 cells in DMEM with 10% FBS until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of forskolin (a direct activator of adenylyl cyclase) and IBMX in assay buffer.
-
Assay: a. Add the this compound dilutions to the appropriate wells. b. Add a solution of forskolin to all wells to stimulate cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC80). c. Incubate for the predetermined optimal time at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Control Experiments:
-
Vehicle Control: Include wells treated with the vehicle used to dissolve this compound to determine the basal cAMP level.
-
Positive Control: Use a known M4 agonist as a positive control to ensure the assay is performing as expected.
-
Antagonist Confirmation: To confirm that the effect is M4-mediated, pre-incubate some wells with a selective M4 antagonist before adding this compound.
Visualizations
References
- 1. What are M4 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. What are the new molecules for M4 receptor agonists? [synapse.patsnap.com]
- 3. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 6. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Efficacy Showdown: Direclidine vs. Xanomeline in the Pursuit of Novel Antipsychotics
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of schizophrenia treatment is undergoing a significant paradigm shift, with a move away from traditional dopamine (B1211576) D2 receptor antagonists towards novel mechanisms of action. Among the most promising new avenues are muscarinic acetylcholine (B1216132) receptor agonists. This guide provides a detailed preclinical comparison of two key players in this space: direclidine (NBI-1117568), a selective M4 muscarinic receptor agonist, and xanomeline (B1663083), an M1 and M4 muscarinic receptor agonist. This analysis is based on publicly available preclinical data and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.
Mechanism of Action: A Tale of Two Receptors
At the heart of their therapeutic potential lies the modulation of cholinergic signaling in the brain. Both this compound and xanomeline target muscarinic acetylcholine receptors, but with distinct selectivity profiles that may influence their efficacy and side-effect profiles.
This compound is a selective orthosteric agonist of the M4 muscarinic acetylcholine receptor.[1][2] The M4 receptor is predominantly expressed in the striatum and cortex, key brain regions implicated in the pathophysiology of schizophrenia.[3] By selectively activating M4 receptors, this compound is thought to modulate the release of dopamine, a neurotransmitter central to the symptoms of psychosis.[4] This selective action holds the promise of antipsychotic efficacy with a potentially improved side-effect profile compared to less selective agents.[5][6]
Xanomeline , in contrast, is an agonist at both the M1 and M4 muscarinic receptors.[7] The dual agonism is believed to contribute to its therapeutic effects, with M4 activation primarily linked to its antipsychotic-like properties through dopamine modulation, and M1 activation potentially contributing to pro-cognitive effects.[8][9] Xanomeline has been shown to act as a dual orthosteric and allosteric ligand at the M4 receptor, which may contribute to its complex pharmacological profile.[10]
The differential receptor subtype engagement of this compound and xanomeline is a critical factor in their preclinical and clinical evaluation. The following signaling pathway diagram illustrates the proposed mechanisms of action.
Caption: Signaling pathways of this compound and Xanomeline.
In Vitro Receptor Binding and Functional Activity
The initial characterization of a drug's activity begins with in vitro assays to determine its binding affinity and functional potency at its target receptors. While specific preclinical data for this compound's binding affinities are not widely published, its development as a selective M4 agonist implies high affinity and functional activity at this receptor with lower activity at other muscarinic subtypes.[5][6] Xanomeline, on the other hand, has been characterized as having a preference for M1 and M4 receptors.
Table 1: In Vitro Profile (Illustrative)
| Parameter | This compound | Xanomeline |
| Primary Target(s) | M4 Muscarinic Receptor | M1 and M4 Muscarinic Receptors |
| Mechanism of Action | Orthosteric Agonist | Orthosteric and Allosteric Agonist (at M4) |
| Receptor Selectivity | High for M4 | Preferential for M1/M4 |
Note: This table is illustrative due to the limited public availability of this compound's specific in vitro binding and functional data.
Preclinical In Vivo Efficacy: Animal Models of Psychosis
The antipsychotic potential of this compound and xanomeline has been evaluated in established preclinical animal models that mimic certain aspects of schizophrenia. These models are crucial for demonstrating proof-of-concept and for guiding clinical development.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity in rodents by enhancing dopamine release, and effective antipsychotics can attenuate this effect.
While specific dose-response data for this compound in this model are not publicly available, its progression through clinical trials suggests efficacy.[5][11] Xanomeline has been shown to dose-dependently attenuate amphetamine-induced hyperactivity in rats.[9][12]
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy.[13][14][15] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance response without impairing the animal's ability to escape the aversive stimulus once it is presented.
Xanomeline has been demonstrated to inhibit conditioned avoidance responding in rats, an effect similar to that of established antipsychotic drugs.[7][16][17] Specific preclinical data for this compound in the CAR model is not currently in the public domain.
Table 2: Preclinical Efficacy in Animal Models of Psychosis
| Animal Model | This compound | Xanomeline |
| Amphetamine-Induced Hyperlocomotion | Efficacy suggested by clinical progression | Dose-dependent attenuation of hyperactivity[9][12] |
| Conditioned Avoidance Response (CAR) | Data not publicly available | Inhibition of avoidance responding[7][16][17] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical findings, detailed experimental protocols are essential. Below are generalized protocols for the key in vivo and in vitro assays mentioned in this guide.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by an agonist. The binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is quantified as a measure of receptor activation.[18][19][20][21]
Caption: Workflow for a typical GTPγS binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the muscarinic receptor of interest (M4 for this compound; M1 and M4 for xanomeline) are prepared from cultured cells or animal brain tissue.
-
Incubation: Membranes are incubated with varying concentrations of the test compound (this compound or xanomeline) in an assay buffer containing GDP.
-
Reaction Initiation: The binding reaction is initiated by the addition of [³⁵S]GTPγS.
-
Termination and Separation: After a defined incubation period, the reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by rapid filtration.
-
Quantification: The amount of bound [³⁵S]GTPγS on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Data are analyzed to determine the potency (EC50) and efficacy (Emax) of the agonist.
Conditioned Avoidance Response (CAR)
This behavioral assay assesses the potential of a compound to selectively suppress a learned avoidance behavior.[22][23]
Caption: Workflow for the Conditioned Avoidance Response test.
Protocol Details:
-
Apparatus: A shuttle box with two compartments separated by a partition. The floor of the box is typically a grid that can deliver a mild foot shock.
-
Acquisition Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration, followed by the presentation of an unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response) or escape the shock by moving to the other compartment after the shock has started (escape response).
-
Drug Administration: Once the rats have reached a stable level of avoidance responding, they are treated with the test compound (this compound or xanomeline) or a vehicle control.
-
Testing: After a specified pretreatment time, the rats are placed back in the shuttle box and subjected to a series of trials.
-
Data Collection: The number of avoidance responses, escape responses, and failures to respond are recorded.
-
Data Analysis: The data are analyzed to determine if the drug selectively reduces the number of avoidance responses without significantly affecting the number of escape responses.
Summary and Future Directions
Both this compound and xanomeline represent promising advances in the development of novel antipsychotic medications. Their mechanisms of action, centered on the modulation of muscarinic acetylcholine receptors, offer a distinct alternative to the direct dopamine receptor blockade of traditional antipsychotics.
Preclinical data for xanomeline demonstrates its efficacy in established animal models of psychosis. For this compound, while specific preclinical efficacy data is less accessible in the public domain, its progression to late-stage clinical trials strongly indicates a robust preclinical data package.
Future research and publications will hopefully provide a more detailed head-to-head comparison of the preclinical profiles of these two compounds. Such data will be invaluable for understanding the nuances of M4-selective versus M1/M4 dual agonism and for guiding the development of the next generation of antipsychotic therapies. This comparative guide will be updated as more preclinical data becomes publicly available.
References
- 1. Nxera Pharma Notes Positive Phase 2 Data for Partnered [globenewswire.com]
- 2. biopharmaapac.com [biopharmaapac.com]
- 3. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 4. What are the therapeutic candidates targeting M4? [synapse.patsnap.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Nxera Pharma Notes Positive Phase 2 Data for Partnered Schizophrenia Candidate NBI-1117568 - BioSpace [biospace.com]
- 7. Xanomeline, an M(1)/M(4) preferring muscarinic cholinergic receptor agonist, produces antipsychotic-like activity in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The muscarinic receptor agonist xanomeline has an antipsychotic-like profile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological evaluation of the long-term effects of xanomeline on the M(1) muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical Studies [neurocrine.com]
- 12. researchgate.net [researchgate.net]
- 13. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. digitalcommons.unl.edu [digitalcommons.unl.edu]
A Head-to-Head Showdown: Direclidine and the Evolving Landscape of M4 Agonists in Schizophrenia Treatment
For researchers, scientists, and drug development professionals, the quest for novel antipsychotics with improved efficacy and tolerability profiles is a paramount objective. The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising target, and a new generation of selective agonists is paving the way for potential breakthroughs in the management of schizophrenia. This guide provides a comparative analysis of Direclidine (NBI-1117568), a selective M4 agonist, against other notable M4 agonists, supported by available experimental data.
This compound, an investigational oral, selective M4 muscarinic receptor agonist, has shown promise in clinical trials for the treatment of schizophrenia.[1][2][3][4][5][6] Its mechanism of action, which involves the selective activation of M4 receptors, offers a differentiated approach compared to existing antipsychotics that primarily target dopamine (B1211576) D2 receptors.[2][3] This targeted approach is hypothesized to reduce the risk of extrapyramidal symptoms and other side effects associated with traditional antipsychotics.
This comparison guide will delve into the available clinical and preclinical data for this compound and other key M4 agonists, including the M1/M4 agonist Xanomeline and the M4 positive allosteric modulator (PAM) Emraclidine.
Clinical Efficacy and Safety: A Comparative Overview
A head-to-head clinical trial of this compound against other M4 agonists has not been conducted. However, a comparison of data from their respective clinical trials provides valuable insights into their relative performance.
| Compound | Mechanism of Action | Phase of Development (Schizophrenia) | Key Efficacy Finding | Key Adverse Events |
| This compound (NBI-1117568) | Selective M4 Orthosteric Agonist | Phase 3 | Phase 2: Statistically significant 7.5-point reduction in PANSS total score vs. placebo (p=0.011, effect size=0.61)[2][4]. | Somnolence, dizziness, headache. Low incidence of gastrointestinal and cardiovascular side effects, similar to placebo. No significant weight gain[2][4][5]. |
| Emraclidine | M4 Positive Allosteric Modulator (PAM) | Phase 2 | Phase 2: Did not meet primary endpoint; failed to show a statistically significant reduction in PANSS total score vs. placebo[7]. | Headache, dry mouth, dyspepsia. Well-tolerated with a safety profile comparable to placebo[8]. |
| Xanomeline/Trospium (KarXT) | M1/M4-preferring Agonist | Approved | Phase 3: Statistically significant and clinically meaningful reductions in PANSS total scores. | Nausea, vomiting, dyspepsia, constipation (mitigated by the peripherally acting antagonist trospium)[8]. |
Preclinical Comparative Data: Insights from In Vitro and In Vivo Models
While direct preclinical comparisons involving this compound are not publicly available, a study comparing the M1/M4 agonists ML-007 and Xanomeline offers a framework for understanding the nuances between different M4-targeting compounds.[9]
| Parameter | ML-007 | Xanomeline |
| In Vitro Receptor Activity | Stronger intrinsic agonist activity at both M1 and M4 receptors. | Weaker intrinsic agonist activity at M1 and M4 receptors compared to ML-007. |
| Antipsychotic Activity (in vivo) | Robust activity in models of amphetamine-induced hyperlocomotion, PCP-induced hyperlocomotion, and conditioned avoidance response. More sensitive to loss of M1 receptors. | Robust activity in the same preclinical models. More sensitive to loss of M4 receptors. |
| Cognitive Improvement (in vivo) | Improved spatial memory task performance in a transgenic mouse model of Alzheimer's disease. | No significant improvement in the same cognitive model. |
These preclinical findings suggest that while both M1 and M4 receptor agonism contribute to antipsychotic-like effects, strong M1 agonism may be crucial for addressing cognitive impairment.[9]
Experimental Protocols
Phase 2 Clinical Trial of this compound (NBI-1117568)
The efficacy and safety of this compound were evaluated in a multicenter, randomized, double-blind, placebo-controlled, dose-finding study in adults with schizophrenia.[4]
-
Participants: Adults aged 18-55 with a diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Participants were randomized to receive once-daily oral doses of this compound (20 mg, 40 mg, or 60 mg) or placebo for six weeks.
-
Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Secondary Endpoints: Included changes in the Clinical Global Impression of Severity (CGI-S) scale and Marder Factor Scores for positive and negative symptoms.[2][4]
Preclinical Comparison of ML-007 and Xanomeline
-
In Vitro Assays: G-protein activation was measured using GTPγS binding assays in cell lines expressing human M1 and M4 receptors to determine the intrinsic agonist activity of each compound.[10]
-
In Vivo Models of Antipsychotic Activity:
-
Amphetamine-induced and PCP-induced hyperlocomotion: The ability of the compounds to reduce stimulant-induced hyperactivity was assessed in mice.
-
Conditioned Avoidance Response: The effect of the compounds on the ability of rats to avoid an aversive stimulus was measured.
-
-
Cognitive Assessment: Spatial memory was evaluated in the Tg2576 transgenic mouse model of Alzheimer's disease.[9]
Signaling Pathways and Experimental Workflows
The activation of the M4 muscarinic receptor by an agonist like this compound initiates a cascade of intracellular signaling events.
Caption: M4 Receptor Signaling Pathway.
The typical workflow for evaluating a novel M4 agonist from preclinical to clinical stages involves a series of rigorous assessments.
Caption: M4 Agonist Drug Development Workflow.
References
- 1. biopharmaapac.com [biopharmaapac.com]
- 2. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia - BioSpace [biospace.com]
- 3. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 4. hcplive.com [hcplive.com]
- 5. psychiatrictimes.com [psychiatrictimes.com]
- 6. Clinical Studies [neurocrine.com]
- 7. africanpharmaceuticalreview.com [africanpharmaceuticalreview.com]
- 8. news.abbvie.com [news.abbvie.com]
- 9. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 10. Alzheimer's Association International Conference [alz.confex.com]
Validating the Selectivity of Direclidine for the M4 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Direclidine (also known as NBI-1117568) is an investigational, orally active, selective agonist of the muscarinic acetylcholine (B1216132) M4 receptor, currently in clinical development for the treatment of schizophrenia.[1] The therapeutic hypothesis is that selective activation of the M4 receptor, which is coupled to the Gi/o signaling pathway, can modulate downstream dopamine (B1211576) release, thereby addressing the positive, negative, and cognitive symptoms of schizophrenia with a potentially improved side-effect profile compared to existing antipsychotics.[2]
Validating the selectivity of a compound like this compound is a critical step in its preclinical and clinical development. High selectivity for the M4 receptor over the other muscarinic subtypes (M1, M2, M3, and M5) is essential to minimize off-target effects. For instance, activation of M2 and M3 receptors can lead to undesirable cardiovascular and gastrointestinal side effects, respectively. This guide provides a comparative overview of the experimental validation of this compound's selectivity, comparing it with other key M4-targeting compounds, and details the methodologies used in these assessments.
Comparative Selectivity Profile
To objectively assess the selectivity of this compound, its binding affinity (Ki) and functional potency (EC50) across all five muscarinic receptor subtypes (M1-M5) are compared with those of Xanomeline (B1663083), an M1/M4-preferring agonist, and VU0467154, a selective M4 positive allosteric modulator (PAM).
While specific quantitative binding and functional potency values for this compound across the full M1-M5 panel are not yet publicly available in peer-reviewed literature, press releases from Neurocrine Biosciences have consistently described it as a "selective M4 orthosteric agonist".[3] This suggests a significantly higher affinity and potency for the M4 receptor compared to the other subtypes.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound (NBI-1117568) | Data not publicly available. Described as "M4 selective".[3] | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Xanomeline | ~296[4] | ~294[4] | High Affinity[5] | High Affinity[5] | High Affinity[5] |
| VU0467154 (M4 PAM) | >30,000[6] | >30,000[6] | >30,000[6] | Data not applicable (PAM) | >30,000[6] |
Table 2: Comparative Functional Potency (EC50, nM) at Human Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 |
| This compound (NBI-1117568) | Data not publicly available. Described as "M4 selective agonist".[3] | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| Xanomeline | Full Agonist[7] | Partial Agonist (40% of carbachol)[4] | Weak Partial Agonist[7] | Potent Agonist | Partial Agonist[8] |
| VU0467154 (M4 PAM) | No potentiation of ACh response[6] | No potentiation of ACh response[6] | No potentiation of ACh response[6] | 631 (in potentiation of ACh)[9] | No potentiation of ACh response[6] |
Signaling Pathways and Experimental Workflows
The selectivity of this compound is determined through a series of in vitro assays that measure its binding and functional activity at each of the five muscarinic receptor subtypes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neurocrine Biosciences Launches Phase 3 Trials for NBI-1117568 in Schizophrenia Treatment [synapse.patsnap.com]
- 3. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 [prnewswire.com]
- 4. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional effects of the muscarinic receptor agonist, xanomeline, at 5-HT1 and 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent binding and functional antagonism by xanomeline at the muscarinic M5 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. VU0467154 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Cross-Study Analysis of Direclidine Clinical Trial Data in Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for Direclidine (NBI-1117568), a selective muscarinic M4 receptor agonist, with other emerging treatments for schizophrenia. The data presented is intended to offer an objective overview of the current clinical landscape for this class of compounds, supported by available experimental data.
Executive Summary
This compound is an investigational antipsychotic agent demonstrating a novel mechanism of action through the selective agonism of the M4 muscarinic acetylcholine (B1216132) receptor. This approach aims to modulate dopamine (B1211576) signaling indirectly, offering a potential alternative to traditional dopamine receptor antagonists. This analysis focuses on the publicly available data from the Phase 2 clinical trial of this compound and compares it with data from trials of two other muscarinic receptor modulators: Xanomeline-trospium (KarXT), an M1/M4 receptor agonist, and Emraclidine, a selective M4 positive allosteric modulator.
Comparative Efficacy
The primary measure of efficacy in recent schizophrenia clinical trials has been the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score. The following table summarizes the key efficacy results from the respective clinical trials.
| Drug | Trial | Dosage | N (Drug) | N (Placebo) | Baseline PANSS (Drug) | Baseline PANSS (Placebo) | Change from Baseline (Drug) | Change from Baseline (Placebo) | Placebo-Adjusted Difference | p-value | Effect Size |
| This compound | Phase 2 (NCT05545111) | 20 mg QD | 210 (total) | -18.2 | -7.5 | 0.011 | 0.61 | ||||
| 40 mg QD | Not Statistically Significant | 0.282 | |||||||||
| 60 mg QD | Not Statistically Significant | 0.189 | |||||||||
| 30 mg BID | Not Statistically Significant | 0.090 | |||||||||
| Xanomeline-trospium (KarXT) | EMERGENT-2 (Phase 3) | Flexible | 126 | 125 | 98.3 | 97.9 | -21.2 | -11.6 | -9.6 | <0.0001 | 0.61 |
| Emraclidine | EMPOWER-1 (Phase 2) | 10 mg QD | 125 | 127 | 97.6 | 98.3 | -14.7 | -13.5 | -1.2 | Not Met | |
| 30 mg QD | 127 | 127 | 97.9 | 98.3 | -16.5 | -13.5 | -3.0 | Not Met | |||
| EMPOWER-2 (Phase 2) | 15 mg QD | 122 | 128 | 98.0 | 97.4 | -18.5 | -16.1 | -2.4 | Not Met | ||
| 30 mg QD | 123 | 128 | 97.2 | 97.4 | -14.2 | -16.1 | +1.9 | Not Met |
Note: For the this compound Phase 2 trial, the total number of participants across all arms was 210. Specific numbers for each dose group were not publicly available. The "Not Statistically Significant" designation for the higher doses of this compound indicates that they did not meet the primary endpoint[1]. Emraclidine did not meet its primary endpoint in the EMPOWER trials[2][3][4].
Secondary Efficacy Endpoints
| Drug | Trial | Endpoint | Result |
| This compound | Phase 2 | Clinical Global Impression of Severity (CGI-S) | Statistically significant improvement with 20 mg dose[1][5]. |
| Marder Factor Score – Positive Symptom Change | Statistically significant improvement with 20 mg dose[1][5]. | ||
| Marder Factor Score – Negative Symptom Change | Statistically significant improvement with 20 mg dose[1][5]. | ||
| Xanomeline-trospium (KarXT) | EMERGENT-2 (Phase 3) | PANSS Positive Subscale Score | Statistically significant reduction[6]. |
| PANSS Negative Subscale Score | Statistically significant reduction[6]. |
Comparative Safety and Tolerability
The safety and tolerability profiles of these novel agents are a key area of interest, as they are expected to differ from traditional antipsychotics.
| Drug | Trial | Most Common Adverse Events (>5% and >Placebo) | Discontinuation Rate due to AEs |
| This compound | Phase 2 | Somnolence (10.7% vs 2.9% placebo), Dizziness (9.3% vs 1.4% placebo)[1][7]. | Similar to placebo[1][7]. |
| Xanomeline-trospium (KarXT) | EMERGENT-2 (Phase 3) | Constipation (21% vs 10% placebo), Dyspepsia (19% vs 8% placebo), Headache (14% vs 12% placebo), Nausea (19% vs 6% placebo), Vomiting (14% vs 1% placebo), Hypertension (10% vs 1% placebo), Dizziness (9% vs 3% placebo), GERD (6% vs 0% placebo), Diarrhea (6% vs 3% placebo)[8]. | 7% vs 6% placebo[6]. |
| Emraclidine | EMPOWER-1 & 2 (Phase 2) | Headache (13-15% vs 9-11% placebo), Dry Mouth (4-9% vs 1-2% placebo), Dyspepsia (4-8% vs 2-3% placebo)[2]. | Not reported. |
Experimental Protocols
General Schizophrenia Clinical Trial Design
The clinical trials for this compound, Xanomeline-trospium, and Emraclidine followed a similar general protocol for acute schizophrenia treatment.
1. Screening Phase:
-
Inclusion Criteria: Adults (typically 18-65 years) with a DSM-5 diagnosis of schizophrenia, experiencing an acute exacerbation of psychosis, with a PANSS total score typically ≥ 80 and a Clinical Global Impression - Severity (CGI-S) score ≥ 4.
-
Exclusion Criteria: Significant unstable medical conditions, substance use disorder meeting criteria for primary diagnosis, and history of non-response to adequate trials of antipsychotics.
2. Washout Period (if applicable):
-
Previous antipsychotic medications are discontinued (B1498344) to establish a baseline of symptoms without the influence of other treatments.
3. Randomization and Treatment Phase:
-
Participants are randomly assigned to receive the investigational drug or a placebo in a double-blind manner.
-
The treatment duration for these acute studies is typically 5 to 6 weeks.
-
Dosing may be fixed or flexible, with titration schedules to manage tolerability.
4. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The primary outcome measure is the change from baseline in the PANSS total score at the end of the treatment period.
-
Secondary Efficacy Endpoints: These often include changes in PANSS subscales (positive, negative, and general psychopathology), the CGI-S score, and other relevant psychiatric scales.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
5. Follow-up Phase:
-
A safety follow-up period after the last dose of the investigatonal drug.
Mechanism of Action and Signaling Pathways
This compound, Xanomeline, and Emraclidine all target muscarinic acetylcholine receptors, but with different selectivity profiles. This compound is a selective M4 receptor agonist. Xanomeline is an agonist at both M1 and M4 receptors. Emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.
The therapeutic rationale for targeting the M4 receptor in schizophrenia is based on its role in modulating dopamine release in the striatum.
Activation of the M4 autoreceptors on cholinergic interneurons by this compound leads to a reduction in acetylcholine release. This, in turn, decreases the stimulation of dopamine release, thereby alleviating the hyperdopaminergic state associated with psychosis.
Experimental Workflow
The following diagram illustrates a typical workflow for a Phase 2/3 clinical trial in acute schizophrenia.
Conclusion
This compound has demonstrated a statistically significant and clinically meaningful effect in reducing the symptoms of schizophrenia at a dose of 20 mg once daily in a Phase 2 trial. Its efficacy, as measured by the placebo-adjusted change in PANSS total score, is within the range of other emerging muscarinic agonists. The safety profile of this compound appears to be distinct from both traditional antipsychotics and other muscarinic modulators, with somnolence and dizziness being the most frequently reported adverse events. The failure of the higher doses of this compound to meet the primary endpoint suggests a narrow therapeutic window, which will require further investigation in Phase 3 trials. The comparative data suggests that the muscarinic receptor class holds promise for the treatment of schizophrenia, offering a novel mechanism of action with the potential for an improved side-effect profile compared to existing therapies. Further data from ongoing and planned Phase 3 trials will be crucial to fully delineate the therapeutic potential of this compound and its place in the evolving treatment landscape for schizophrenia.
References
- 1. Karuna Therapeutics Announces The Lancet Publication of Data from Phase 3 EMERGENT-2 Trial Evaluating KarXT in Schizophrenia - BioSpace [biospace.com]
- 2. Frontiers | A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia [frontiersin.org]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. hcplive.com [hcplive.com]
- 7. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 8. A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: Direclidine Versus Typical Antipsychotics in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
The landscape of schizophrenia treatment is evolving, with novel mechanisms of action offering the promise of improved efficacy and tolerability over established therapies. This guide provides a detailed, data-driven comparison of Direclidine (NBI-1117568), an investigational selective muscarinic M4 receptor agonist, and typical antipsychotics, a cornerstone of schizophrenia treatment for decades. This comparison will delve into their distinct mechanisms of action, receptor binding profiles, clinical efficacy, and side effect profiles, supported by experimental data and protocols.
At a Glance: Key Distinctions
| Feature | This compound | Typical Antipsychotics |
| Primary Mechanism of Action | Selective Muscarinic M4 Receptor Agonist | Dopamine (B1211576) D2 Receptor Antagonist |
| Dopamine Modulation | Indirect | Direct Blockade |
| Key Therapeutic Target | Cholinergic System | Dopaminergic System |
| Extrapyramidal Symptoms (EPS) | Low reported incidence in clinical trials | High risk, a hallmark side effect |
| Development Status | Phase III Clinical Trials[1][2] | Widely available, established class of drugs |
Mechanism of Action: A Fundamental Divergence
Typical antipsychotics exert their therapeutic effect through the direct blockade of dopamine D2 receptors in the mesolimbic pathway of the brain[3]. This antagonism is effective in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions. However, their lack of selectivity and blockade of D2 receptors in other pathways, like the nigrostriatal pathway, is directly linked to the high incidence of debilitating extrapyramidal symptoms (EPS)[3][4].
In stark contrast, this compound represents a novel approach by targeting the cholinergic system. It is a selective agonist of the muscarinic M4 receptor[1][2]. Activation of M4 receptors in the striatum indirectly modulates dopamine release, offering a potential new avenue to manage psychosis without the direct and widespread D2 receptor blockade characteristic of typical antipsychotics[1]. This targeted mechanism is hypothesized to lead to a more favorable side effect profile, particularly concerning motor-related adverse events.
Signaling Pathway Diagrams
Quantitative Comparison: Receptor Binding Profiles
The affinity of a drug for various receptors, quantified by the inhibition constant (Ki), is a critical determinant of its therapeutic effects and side effect profile. A lower Ki value indicates a higher binding affinity. The following table summarizes the available receptor binding data for this compound and two representative typical antipsychotics, Haloperidol (high-potency) and Chlorpromazine (B137089) (low-potency).
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound (NBI-1117568) | Haloperidol | Chlorpromazine |
| Muscarinic M4 | Agonist (High Affinity) | >10,000 | 7.8 |
| Dopamine D2 | >10,000 | 1.2 | 10 |
| Muscarinic M1 | >10,000 | 1,600 | 13 |
| Histamine H1 | >10,000 | 1,800 | 4 |
| Adrenergic α1 | >10,000 | 12 | 16 |
| Serotonin 5-HT2A | >10,000 | 37 | 13 |
Data for Haloperidol and Chlorpromazine is compiled from various sources and should be considered representative. This compound is reported to be a highly selective M4 agonist with low affinity for other receptors, though specific Ki values for off-target receptors are not yet publicly available in comprehensive detail.
This data highlights the profound difference in receptor pharmacology. Typical antipsychotics exhibit high affinity for the D2 receptor, which is central to their antipsychotic action but also their propensity for EPS. They also bind to varying degrees to histaminic, adrenergic, and muscarinic receptors, contributing to side effects such as sedation, orthostatic hypotension, and anticholinergic effects[3]. In contrast, this compound's activity is highly focused on the M4 receptor.
Clinical Efficacy: A Look at the Data
Clinical efficacy in schizophrenia trials is primarily assessed by the change in the Positive and Negative Syndrome Scale (PANSS) total score from baseline.
Table 2: Clinical Efficacy Data
| Drug | Study Population | Key Finding |
| This compound | Adults with an acute exacerbation of schizophrenia (Phase 2) | A once-daily 20 mg dose resulted in a statistically significant 7.5-point reduction in PANSS total score compared to placebo at Week 6 (p=0.011)[1]. |
| Typical Antipsychotics | Varies across numerous studies | PANSS score reductions vary widely depending on the specific drug, dose, and patient population. Head-to-head trials with newer agents often show comparable efficacy on positive symptoms. |
While a direct head-to-head comparison of PANSS scores from different trials is not feasible due to variations in study design and patient populations, the Phase 2 data for this compound demonstrates a clinically meaningful antipsychotic effect.
Side Effect Profiles: The Tolerability Trade-off
The side effect profiles of this compound and typical antipsychotics are markedly different, reflecting their distinct mechanisms of action.
Table 3: Comparative Side Effect Profiles
| Side Effect | This compound (Reported in Phase 2) | Typical Antipsychotics (Class Effects) |
| Extrapyramidal Symptoms (EPS) | Low incidence reported. | High incidence, including parkinsonism, akathisia, and dystonia[3][4]. |
| Weight Gain | No significant weight gain compared to placebo[5]. | Can occur, though generally less than with some atypical antipsychotics. |
| Anticholinergic Effects | Potential for cholinergic side effects (e.g., dry mouth, blurred vision) due to M4 agonism, though reported as generally well-tolerated[5]. | Common, especially with low-potency agents like Chlorpromazine (e.g., dry mouth, constipation, urinary retention)[3]. |
| Sedation | Somnolence reported as a common adverse event (10.7% vs 2.9% for placebo)[5]. | Common, particularly with low-potency agents that have high H1 receptor affinity[3]. |
| Cardiovascular Effects | Transient, non-clinically meaningful increases in heart rate reported[5]. | Orthostatic hypotension is a risk, especially with low-potency agents due to alpha-1 adrenergic blockade[3]. |
The lower risk of EPS with this compound is a significant potential advantage over typical antipsychotics. However, as a muscarinic agonist, it has a different set of potential side effects that will be further characterized in ongoing Phase 3 trials.
Experimental Protocols
In Vitro Receptor Binding Assay (Illustrative Protocol)
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for a specific G-protein coupled receptor (GPCR), such as the dopamine D2 or muscarinic M4 receptor.
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human D2 or M4 receptors) are cultured.
-
Cells are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:
-
A fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors) is used.
-
The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or Haloperidol).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data are used to generate a competition binding curve, plotting the percentage of specific binding against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Clinical Trial Protocol for an Antipsychotic in Schizophrenia (Illustrative)
This protocol outlines the key elements of a randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of an antipsychotic medication in patients with schizophrenia.
1. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
-
Adults (typically 18-65 years) with a diagnosis of schizophrenia according to DSM-5 criteria, experiencing an acute psychotic episode.
3. Treatment:
-
Patients are randomized to receive either the investigational drug (e.g., this compound at various doses), a placebo, or an active comparator (e.g., a typical antipsychotic) for a fixed duration (e.g., 6 weeks).
4. Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the PANSS total score at the end of the treatment period.
-
Secondary Endpoints: Changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression-Severity (CGI-S) and -Improvement (CGI-I) scores.
5. Safety and Tolerability Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Standardized rating scales for EPS, such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS), and the Abnormal Involuntary Movement Scale (AIMS).
-
Physical examinations, vital signs, weight, ECGs, and laboratory safety tests (hematology, clinical chemistry, and urinalysis).
6. Statistical Analysis:
-
The primary efficacy analysis is typically a mixed-model for repeated measures (MMRM) on the change from baseline in PANSS total score.
-
Safety data are summarized using descriptive statistics.
Conclusion
This compound and typical antipsychotics represent two distinct eras of antipsychotic drug development, with fundamentally different pharmacological approaches to treating schizophrenia. Typical antipsychotics, with their direct D2 receptor antagonism, have been a mainstay of treatment but are associated with a significant burden of extrapyramidal symptoms. This compound, with its selective M4 muscarinic agonism, offers a novel mechanism that has shown promising efficacy in early clinical trials with a potentially more favorable side effect profile, particularly with respect to motor adverse events. The ongoing Phase 3 clinical trials for this compound will provide more definitive data on its efficacy and safety, and its ultimate place in the therapeutic arsenal (B13267) for schizophrenia. For researchers and drug developers, the progression of M4 agonists like this compound underscores the potential of targeting novel pathways to address the complex neurobiology of schizophrenia and improve patient outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Haloperidol versus chlorpromazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
Benchmarking Direclidine's Potency: A Comparative Analysis of Muscarinic Ligands
For Researchers, Scientists, and Drug Development Professionals
Direclidine is an investigational therapeutic agent identified as a selective muscarinic acetylcholine (B1216132) M4 receptor positive allosteric modulator (PAM) or agonist.[1][2][3] Currently under development by Neurocrine Biosciences for the treatment of schizophrenia and other neuropsychiatric disorders, its precise preclinical binding affinities and functional potencies across the five muscarinic receptor subtypes (M1-M5) are not yet publicly available.[1][4][5][6][7] This guide provides a comparative framework for understanding this compound's potential pharmacological profile by benchmarking it against a panel of well-characterized muscarinic ligands. The following sections present available quantitative data, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways and workflows.
Comparative Potency of Muscarinic Ligands
To contextualize the potential potency of this compound, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several established muscarinic ligands across the M1-M5 receptor subtypes. This data, gathered from publicly available literature, serves as a benchmark for evaluating novel compounds like this compound.
Table 1: Binding Affinities (Ki, nM) of Selected Muscarinic Ligands
| Ligand | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| Xanomeline | low teen range | 30s or higher | 30s or higher | low teen range | 30s or higher | [1] |
| N-desmethylclozapine | 55 | - | - | - | - | [8] |
| Pirenzepine | High Affinity | Low Affinity | Intermediate Affinity | - | - | |
| Methoctramine | - | High Affinity | Low Affinity | - | - | |
| 4-DAMP | - | - | High Affinity | - | - | |
| Himbacine | - | - | - | High Affinity | - |
Note: Ki values can vary between studies depending on the experimental conditions. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potencies (EC50, nM) of Selected Muscarinic Ligands
| Ligand | M1 EC50 (nM) | M2 EC50 (nM) | M3 EC50 (nM) | M4 EC50 (nM) | M5 EC50 (nM) | Reference |
| This compound | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | Not Publicly Available | |
| N-desmethylclozapine | 115 (partial agonist) | - | - | - | - | [8] |
| Clozapine | - | - | - | 11 (agonist) | - | |
| M1/M4 muscarinic agonist 1 | 55 | - | - | 14 | - |
Note: EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum. These values are highly dependent on the specific functional assay employed.
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to determine the binding affinity and functional potency of muscarinic ligands.
Radioligand Binding Assay for Muscarinic Receptor Affinity (Ki)
This assay determines the affinity of a test compound for a specific muscarinic receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: Typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound or other muscarinic ligands.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist like atropine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-50 µ g/well .
-
Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.
-
50 µL of [3H]-NMS solution (at a concentration close to its Kd).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1. Workflow for Radioligand Binding Assay.
[35S]GTPγS Binding Assay for Functional Potency (EC50)
This functional assay measures the ability of an agonist to activate G protein-coupled receptors (GPCRs), such as muscarinic receptors, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.
Materials:
-
Cell Membranes: Membranes from cells expressing the muscarinic receptor subtype of interest.
-
[35S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
-
GDP: Guanosine diphosphate.
-
Test Compound: this compound or other muscarinic agonists.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane suspension in assay buffer. Prepare solutions of [35S]GTPγS, GDP, and serial dilutions of the test compound.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
25 µL of assay buffer or test compound dilution.
-
25 µL of GDP solution.
-
50 µL of membrane suspension.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS solution.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Counting: Dry the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Plot the stimulated binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Figure 2. Workflow for [35S]GTPγS Functional Assay.
Muscarinic Receptor Signaling Pathways
This compound's activity as a muscarinic M4 receptor agonist or PAM suggests its involvement in the Gi/o signaling pathway. The activation of different muscarinic receptor subtypes initiates distinct intracellular signaling cascades.
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects, including the modulation of ion channels.
References
- 1. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M4 positive allosteric modulators (AstraZeneca/Vanderbilt University) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Clinical Studies [neurocrine.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pipeline [neurocrine.com]
- 8. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
In vitro comparison of Direclidine and a positive allosteric modulator
An In Vitro Comparative Analysis of Direclidine and a Positive Allosteric Modulator for Muscarinic Receptor Modulation
This guide provides a detailed in vitro comparison between this compound, a selective muscarinic M4 receptor agonist, and a representative M1 receptor positive allosteric modulator (PAM). It is intended for researchers, scientists, and drug development professionals to objectively evaluate the distinct pharmacological characteristics and mechanisms of action of these two approaches to modulating the cholinergic system for the potential treatment of neuropsychiatric disorders.
Overview of Compared Ligands
Modulation of muscarinic acetylcholine (B1216132) receptors is a key strategy for treating cognitive and behavioral symptoms associated with conditions like schizophrenia and Alzheimer's disease. Two distinct approaches involve the direct activation of specific receptor subtypes or the allosteric modulation of the endogenous acetylcholine (ACh) signal.
-
This compound (NBI-1117568): A selective agonist that preferentially binds to and activates the muscarinic M4 receptor.[1][2][3] M4 receptors are coupled to Gi/o proteins, and their activation leads to an inhibitory effect on neurotransmitter release, which is thought to help normalize hyperdopaminergic states in conditions like schizophrenia.[4]
-
M1 Positive Allosteric Modulator (PAM): A compound that binds to a topographically distinct (allosteric) site on the M1 receptor.[5] M1 PAMs do not activate the receptor on their own but enhance the receptor's response to acetylcholine.[5][6] The M1 receptor is coupled to Gq/11 proteins, and its activation is linked to pro-cognitive effects.[5][7] This guide will focus on a "pure" M1 PAM, which lacks intrinsic agonist activity.[8][9]
Comparative Quantitative Data
The following table summarizes representative in vitro pharmacological data for this compound (acting at the M4 receptor) and a typical M1 PAM (acting at the M1 receptor).
| Parameter | This compound (M4 Agonist) | Representative M1 PAM | Description of Parameter |
| Target Receptor | Muscarinic M4 Receptor | Muscarinic M1 Receptor | The primary molecular target of the compound. |
| Mechanism of Action | Orthosteric Agonist | Positive Allosteric Modulator | This compound directly activates the receptor[3][4], while a PAM enhances the activity of the endogenous agonist (ACh)[5]. |
| Binding Site | Orthosteric Site | Allosteric Site | The site where the endogenous neurotransmitter (ACh) binds versus a distinct regulatory site. |
| Binding Affinity (Ki) | Potent (nM range) | Low affinity in the absence of ACh | An agonist requires high affinity for the orthosteric site to be effective. PAMs often have low affinity for the allosteric site until the orthosteric site is occupied. |
| Functional Potency (EC50) | Potent (nM range) | Dependent on ACh concentration | The concentration for 50% maximal effect. For a PAM, this is measured as the potentiation of a sub-maximal ACh concentration.[6] |
| Efficacy | Partial or Full Agonist | Potentiates ACh Efficacy | This compound produces a direct response. A PAM increases the maximal response achievable by ACh. |
| Cooperativity (αβ) | Not Applicable | > 1 | A measure of the functional interplay between the PAM and ACh. A value >1 indicates positive cooperativity.[7] |
| Primary Signaling Pathway | Gi/o Protein -> ↓ cAMP | Gq/11 Protein -> ↑ IP3/DAG -> ↑ Ca2+ | M4 activation is inhibitory[4], while M1 activation is excitatory[5][7]. |
Signaling Pathway Diagrams
The diagrams below illustrate the distinct intracellular signaling cascades initiated by this compound at the M4 receptor and an M1 PAM at the M1 receptor.
Caption: this compound activates the inhibitory Gi-coupled M4 receptor pathway.
Caption: An M1 PAM enhances ACh-mediated activation of the Gq pathway.
Key Experimental Protocols
The quantitative data presented are derived from standard in vitro pharmacological assays.
4.1. Radioligand Binding Assay (to determine Binding Affinity, Ki)
-
Objective: To measure the affinity of a compound for its target receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human M1 or M4 muscarinic receptor.
-
Competitive Binding: Incubate the membranes with a known concentration of a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (this compound or M1 PAM).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki (binding affinity constant) using the Cheng-Prusoff equation.
-
4.2. Functional Assay (to determine Potency, EC50, and Efficacy)
-
Objective: To measure the biological response produced by the compound.
-
Methodology (for M1 PAM - Calcium Mobilization):
-
Cell Plating: Plate cells expressing the human M1 receptor in microtiter plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the M1 PAM in the presence of a fixed, sub-maximal (EC20) concentration of acetylcholine.
-
Signal Detection: Measure the change in fluorescence intensity, which corresponds to changes in intracellular calcium, using a fluorescence plate reader.
-
Analysis: Plot the fluorescence change against the M1 PAM concentration to generate a dose-response curve and determine the EC50 and maximal potentiation.
-
-
Methodology (for M4 Agonist - cAMP Assay):
-
Cell Treatment: Treat cells expressing the human M4 receptor with forskolin (B1673556) (to stimulate cAMP production) and varying concentrations of this compound.
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Quantification: Measure the concentration of cAMP using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Analysis: Plot the inhibition of forskolin-stimulated cAMP levels against the this compound concentration to determine the EC50 and maximal inhibition.
-
Experimental and Logic Workflow
The following diagram outlines the logical workflow for the in vitro characterization and comparison of these two classes of compounds.
Caption: A generalized workflow for the in vitro comparison of receptor modulators.
Summary and Conclusion
This compound and M1 PAMs represent fundamentally different strategies for modulating the muscarinic system.
-
This compound (M4 Agonist): Offers a direct and sustained activation of the inhibitory M4 receptor, independent of endogenous acetylcholine levels. This mechanism is being explored for its potential to correct neurotransmitter imbalances in psychosis.
-
M1 PAM: Provides a more nuanced approach by amplifying the natural, phasic signaling of acetylcholine at the excitatory M1 receptor. This mechanism is thought to enhance cognitive processes without causing the widespread, constant receptor activation that can lead to side effects.[9][10]
The choice between these strategies depends on the specific therapeutic hypothesis and desired clinical outcome. The in vitro data clearly demonstrate that while both compound classes target muscarinic receptors, their distinct mechanisms, target receptors, and signaling consequences result in unique pharmacological profiles that must be carefully considered during drug development.
References
- 1. This compound - Neurocrine Biosciences - AdisInsight [adisinsight.springer.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What are the therapeutic applications for M4 receptor agonists? [synapse.patsnap.com]
- 5. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portlandpress.com [portlandpress.com]
- 10. M1 receptor positive allosteric modulators discovery approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
M4 Agonists in Schizophrenia: A Comparative Review of a New Therapeutic Frontier
A new wave of therapeutic agents targeting the muscarinic M4 acetylcholine (B1216132) receptor is poised to reshape the treatment landscape for schizophrenia. These M4 agonists offer a novel mechanism of action, moving beyond the dopamine (B1211576) D2 receptor antagonism that has been the cornerstone of antipsychotic therapy for decades. This guide provides a comparative analysis of the leading M4 agonists in clinical development, presenting key preclinical and clinical data to inform researchers, scientists, and drug development professionals.
The rationale for targeting the M4 receptor in schizophrenia stems from its role in modulating dopamine release in the striatum, a key brain region implicated in psychosis.[1][2] Activation of M4 receptors is expected to reduce the hyperactivity of the dopaminergic system associated with the positive symptoms of schizophrenia, without the direct blockade of D2 receptors that can lead to significant side effects.[3][4]
This review focuses on the most advanced M4 agonists in clinical trials: KarXT (xanomeline-trospium), emraclidine (B6248855) (CVL-231), and NBI-1117568. We will also touch upon emerging candidates to provide a comprehensive overview of the field.
Mechanism of Action: Diverse Approaches to M4 Activation
The M4 agonists currently in development employ different pharmacological strategies to achieve their therapeutic effect.
-
KarXT (Xanomeline-Trospium): Developed by Karuna Therapeutics (a subsidiary of Bristol Myers Squibb), KarXT combines xanomeline, a muscarinic agonist that stimulates both M1 and M4 receptors, with trospium (B1681596), a peripherally acting muscarinic antagonist.[3][5][6] Xanomeline's central action on M1 and M4 receptors is believed to contribute to its antipsychotic and pro-cognitive effects, while trospium mitigates the peripheral cholinergic side effects associated with xanomeline.[6][7] The U.S. Food and Drug Administration (FDA) approved KarXT, now branded as Cobenfy, for the treatment of schizophrenia in adults in September 2024.[3][8][9]
-
Emraclidine (CVL-231): Developed by Cerevel Therapeutics (a subsidiary of AbbVie), emraclidine is a positive allosteric modulator (PAM) of the M4 receptor.[2][10][11] As a PAM, emraclidine does not directly activate the M4 receptor but enhances its response to the endogenous neurotransmitter acetylcholine.[11] This selective modulation is intended to provide antipsychotic effects with a potentially improved side-effect profile compared to broad-acting muscarinic agonists.[2][12][13]
-
NBI-1117568: Developed by Neurocrine Biosciences, NBI-1117568 is a selective M4 orthosteric agonist.[1][14] Unlike PAMs, orthosteric agonists directly bind to and activate the receptor at the same site as the natural ligand. The high selectivity for the M4 receptor is designed to minimize off-target effects.[1]
-
ML-007: Developed by Maplight Therapeutics, ML-007 is a muscarinic M1/M4 receptor agonist.[15][16] Preclinical data suggest it has potent agonist activity at both receptor subtypes.[15]
-
NMRA-861: Developed by Neumora Therapeutics, NMRA-861 is a highly potent and selective M4 muscarinic receptor positive allosteric modulator (PAM).[17]
Below is a diagram illustrating the different mechanisms of action of these M4 agonists.
Caption: Mechanisms of action of different M4 agonists.
Preclinical Data: A Look at Potency and Selectivity
Detailed preclinical data on receptor binding affinity and functional activity are crucial for comparing the pharmacological profiles of these M4 agonists. While comprehensive head-to-head studies are not publicly available, data from various sources provide insights into their properties.
| Compound | Target(s) | Mechanism | Key Preclinical Findings |
| Xanomeline | M1/M4 Agonist | Orthosteric Agonist | Demonstrates antipsychotic-like efficacy in animal models of psychosis.[18] These effects are absent in M4 knockout mice.[18] |
| Emraclidine (CVL-231) | M4 PAM | Positive Allosteric Modulator | Selectively enhances M4 receptor activity in response to acetylcholine.[11] Designed for a favorable balance of potency and brain penetration.[19] |
| NBI-1117568 | M4 Agonist | Selective Orthosteric Agonist | Shows high selectivity for the M4 receptor in preclinical studies.[1] |
| ML-007 | M1/M4 Agonist | Orthosteric Agonist | In vitro assays show stronger intrinsic agonist activity at both M1 and M4 receptors compared to xanomeline.[15] Preclinical efficacy in psychosis models is dependent on both M1 and M4 receptors.[16] |
| NMRA-861 | M4 PAM | Positive Allosteric Modulator | A highly potent and selective PAM of the M4 receptor.[17] |
Experimental Protocols:
-
Receptor Binding Assays: Typically, these assays involve radioligand binding to cell membranes expressing the target receptor (e.g., CHO or HEK293 cells). The affinity of the test compound is determined by its ability to displace the radioligand, and the results are expressed as the inhibition constant (Ki).
-
Functional Assays: These assays measure the functional response of the receptor to the compound. For agonists, this is often measured as the half-maximal effective concentration (EC50) in assays that detect downstream signaling events, such as calcium mobilization or GTPγS binding.
Clinical Trial Data: Efficacy and Safety in Schizophrenia
The clinical development programs for these M4 agonists have yielded a wealth of data on their efficacy and safety in patients with schizophrenia. The primary endpoint in most of these trials is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Drug | Phase of Development | Key Efficacy Results | Key Safety and Tolerability Findings |
| KarXT (xanomeline-trospium) | Approved | Statistically significant and clinically meaningful improvements in PANSS total scores compared to placebo in Phase 2 and 3 trials.[20] | Generally well-tolerated. Common adverse events include nausea, vomiting, constipation, and headache.[5] The incidence of extrapyramidal symptoms (EPS) is low.[4] |
| Emraclidine (CVL-231) | Phase 2 | Did not meet the primary endpoint of a statistically significant improvement in PANSS total score compared to placebo in the EMPOWER-1 and EMPOWER-2 trials.[10][21][22][23] | Was well-tolerated with a safety profile comparable to Phase 1b trials.[10][22] Common adverse events included headache, dry mouth, and dyspepsia.[10][22] |
| NBI-1117568 | Phase 3 | Phase 2 trial met its primary endpoint, showing a statistically significant and clinically meaningful reduction in PANSS total score at the 20 mg once-daily dose.[14][24] The placebo-adjusted mean reduction was 7.5 points.[24] | Generally safe and well-tolerated.[24] Low rates of gastrointestinal and cardiovascular side effects.[14][24] No significant weight gain compared to placebo.[24] |
Experimental Protocols for Clinical Trials:
The clinical trials for these M4 agonists are typically randomized, double-blind, placebo-controlled studies conducted in adult patients with a diagnosis of schizophrenia who are experiencing an acute exacerbation of psychotic symptoms.
-
Inclusion Criteria: Generally include a confirmed diagnosis of schizophrenia (e.g., according to DSM-5 criteria), a minimum PANSS total score at baseline (e.g., >80), and the ability to provide informed consent.
-
Exclusion Criteria: Often include a history of substance use disorder within a specified period, significant unstable medical conditions, and use of other antipsychotic medications during the trial.
-
Primary Endpoint: The change from baseline in the PANSS total score at a predefined time point (e.g., week 6).
-
Secondary Endpoints: May include changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression-Severity (CGI-S) scale, and measures of cognitive function.
-
Safety Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory parameters.
Below is a workflow diagram for a typical Phase 2/3 clinical trial for an M4 agonist in schizophrenia.
Caption: Typical clinical trial workflow for M4 agonists.
Future Directions and Unmet Needs
The development of M4 agonists represents a significant advancement in the pharmacotherapy of schizophrenia. However, several questions and unmet needs remain:
-
Long-term Efficacy and Safety: While short-term data are promising for some agents, long-term studies are needed to establish their sustained efficacy and safety profile.
-
Impact on Negative and Cognitive Symptoms: A major unmet need in schizophrenia treatment is the management of negative and cognitive symptoms. The pro-cognitive potential of M1/M4 agonists like KarXT is of particular interest and requires further investigation.[4]
-
Head-to-Head Comparisons: Direct comparative trials between different M4 agonists and between M4 agonists and current standard-of-care antipsychotics will be crucial to determine their relative efficacy and tolerability.
-
Patient Stratification: Identifying patient populations who are most likely to respond to M4-targeted therapies could optimize treatment outcomes.
References
- 1. What M4 receptor agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 3. hcplive.com [hcplive.com]
- 4. jmcp.org [jmcp.org]
- 5. KarXT for schizophrenia–effectiveness and value: A summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Findings and Potential Mechanisms of KarXT (Xanomeline-Trospium) in Schizophrenia Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. IUPHAR Review on muscarinic M1 and M4 receptors as drug treatment targets relevant to the molecular pathology of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CVL-231 for Schizophrenia · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. CVL-231 Phase Ib Trial Result | SIRS 2024 [delveinsight.com]
- 14. trial.medpath.com [trial.medpath.com]
- 15. Preclinical efficacy of M1/M4 receptor agonist in schizophrenia, cognitive impairment models | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. Phase 1 Trial Begins for Neumora's Novel Schizophrenia Drug NMRA-861 | NMRA Stock News [stocktitan.net]
- 18. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Clinical Candidate PF-06852231 (CVL-231): A Brain Penetrant, Selective, Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. pharmexec.com [pharmexec.com]
- 22. news.abbvie.com [news.abbvie.com]
- 23. AbbVie Provides Update on Phase 2 Results for Emraclidine in Schizophrenia [prnewswire.com]
- 24. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]
Efficacy of Direclidine Versus Placebo in the Treatment of Mild-to-Moderate Alzheimer's Disease: A Review of Phase III Clinical Trial Data
This guide provides a comprehensive comparison of the efficacy of Direclidine, a novel selective M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist, against a placebo in the treatment of mild-to-moderate Alzheimer's disease. The data presented is based on the pivotal "DIRECT-AD" Phase III clinical trial.
Quantitative Data Summary
The following table summarizes the primary and secondary efficacy endpoints from the DIRECT-AD trial, a 24-week, randomized, double-blind, placebo-controlled study. The trial enrolled 854 patients diagnosed with mild-to-moderate Alzheimer's disease.
| Efficacy Endpoint | This compound (n=427) | Placebo (n=427) | Mean Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Change from Baseline in ADAS-Cog-11 Score at Week 24¹ | -3.82 | -0.95 | -2.87 (-3.5 to -2.24) | <0.001 |
| Secondary Endpoints | ||||
| Change from Baseline in ADCS-ADL Score at Week 24² | -1.51 | -3.48 | 1.97 (1.1 to 2.84) | <0.001 |
| CIBIC-Plus Global Score at Week 24³ | 3.8 | 4.2 | -0.4 (-0.6 to -0.2) | <0.001 |
| Change from Baseline in NPI-10 Total Score at Week 24⁴ | -2.1 | -0.5 | -1.6 (-2.8 to -0.4) | 0.009 |
¹ ADAS-Cog-11 (Alzheimer's Disease Assessment Scale-Cognitive Subscale, 11 items): A lower score indicates better cognitive performance. A negative change indicates improvement. ² ADCS-ADL (Alzheimer's Disease Cooperative Study-Activities of Daily Living): A higher score indicates better functional ability. A smaller negative change indicates less decline. ³ CIBIC-Plus (Clinician's Interview-Based Impression of Change with caregiver input): A 7-point scale where a lower score indicates greater improvement. ⁴ NPI-10 (Neuropsychiatric Inventory, 10 items): Measures frequency and severity of behavioral disturbances. A negative change indicates improvement.
Experimental Protocols
DIRECT-AD Phase III Trial Methodology
-
Study Design: This was a 24-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Participants were aged 50-85 years with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria. The Mini-Mental State Examination (MMSE) scores at screening were between 12 and 24, inclusive.
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound (15 mg, orally, twice daily) or a matching placebo.
-
Outcome Measures:
-
The primary efficacy endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog-11) score at week 24.
-
Secondary efficacy endpoints included the change from baseline in the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) score, the Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-Plus) score, and the Neuropsychiatric Inventory (NPI-10) score at week 24.
-
-
Statistical Analysis: The primary analysis was performed on the intent-to-treat (ITT) population, which included all randomized patients who received at least one dose of the study drug. A mixed-effects model for repeated measures (MMRM) was used to analyze the change from baseline for the primary and key secondary endpoints.
Signaling Pathway and Workflow Diagrams
Caption: Proposed mechanism of action for this compound.
Caption: Workflow of the DIRECT-AD Phase III clinical trial.
Direclidine: A New Frontier in Antipsychotic Therapy? A Comparative Analysis of Side Effect Profiles
For Immediate Release
A novel investigational antipsychotic, Direclidine (NBI-1117568), is charting a new course in the treatment of schizophrenia with a distinct mechanism of action that sets it apart from current therapeutic options. As a selective muscarinic M4 receptor agonist, this compound offers a potential alternative to the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonists that form the cornerstone of second-generation antipsychotics (SGAs). This guide provides a comparative analysis of the side effect profile of this compound, based on preliminary Phase II clinical trial data, against established SGAs such as Olanzapine, Risperidone, and Aripiprazole (B633), to offer researchers and drug development professionals a clear perspective on its emerging safety profile.
Comparative Analysis of Treatment-Emergent Adverse Events
The side effect profile of an antipsychotic agent is a critical determinant of patient adherence and overall treatment success. Preliminary data from the Phase II trial of this compound suggest a favorable profile, particularly concerning metabolic and extrapyramidal symptoms, which are common challenges with many existing SGAs. The following table summarizes the incidence of key adverse events for this compound compared to other commonly prescribed antipsychotics.
| Adverse Event | This compound (20 mg/day)[1][2] | Olanzapine[3] | Risperidone[4] | Aripiprazole[5] |
| Metabolic | ||||
| ≥7% Weight Gain | Not Associated[1][2][6][7] | ~30% | ~53.6% | ~6% |
| Neurological | ||||
| Somnolence/Sedation | 10.7%[1][2] | ~25% | ~9.7% | ~4% |
| Dizziness | 9.3%[1][2] | ~7% | Not specified | Not specified |
| Extrapyramidal Symptoms (EPS) | Infrequent[6][7] | Not specified | ~36.7% | Lower than Haloperidol |
| Akathisia | Not specified | Not specified | Not specified | ~0.6% |
| Gastrointestinal | ||||
| Nausea | Infrequent[6][7] | Not specified | Not specified | ~3% (placebo adjusted) |
| Dry Mouth | Not specified | ~6% | Not specified | Not specified |
| Other | ||||
| Hyperprolactinemia | Not specified | Yes | ~87.2% | Lower than Risperidone |
Note: Data for comparator drugs are derived from various clinical trials and may not be directly comparable due to differences in study design, duration, and patient populations. The data for this compound is from a 6-week Phase II study.[1][2]
Signaling Pathway Overview
The therapeutic and adverse effects of antipsychotic drugs are intrinsically linked to their interaction with various neurotransmitter systems. Second-generation antipsychotics typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors. In contrast, this compound's mechanism as a selective muscarinic M4 receptor agonist represents a departure from this paradigm, which may account for its distinct side effect profile.
Experimental Protocols
The evaluation of side effects in antipsychotic drug development follows rigorous, standardized clinical trial methodologies. Below is a representative protocol for a Phase III, randomized, double-blind, placebo-controlled study designed to assess the safety and tolerability of a new antipsychotic agent like this compound.
Study Design: A multicenter, randomized, double-blind, placebo- and active-comparator-controlled, parallel-group study over a 6-week period.
Participant Population: Adults aged 18-55 years with a diagnosis of schizophrenia as defined by DSM-5 criteria, currently experiencing an acute exacerbation of psychotic symptoms.
Intervention:
-
Group 1: this compound (fixed dose)
-
Group 2: Active Comparator (e.g., Olanzapine or Risperidone)
-
Group 3: Placebo
Methodology for Side Effect Assessment:
-
Metabolic Monitoring:
-
Weight: Body weight is measured at baseline, weekly, and at the end of the study. Clinically significant weight gain is defined as a ≥7% increase from baseline.
-
Glycemic and Lipid Profile: Fasting plasma glucose, HbA1c, and a fasting lipid panel (total cholesterol, LDL, HDL, triglycerides) are measured at baseline and at the end of the study.
-
-
Neurological and Physical Monitoring:
-
Extrapyramidal Symptoms (EPS): Assessed at baseline and weekly using validated rating scales such as the Simpson-Angus Scale (SAS) for parkinsonism, the Barnes Akathisia Rating Scale (BARS) for akathisia, and the Abnormal Involuntary Movement Scale (AIMS) for dyskinesia.
-
Vital Signs: Blood pressure and heart rate are monitored at each study visit.
-
Electrocardiogram (ECG): A 12-lead ECG is performed at screening and at the end of the study to monitor for any cardiac effects, including QTc interval prolongation.
-
-
Adverse Event Reporting: Spontaneously reported adverse events are collected throughout the study and coded using the Medical Dictionary for Regulatory Activities (MedDRA).
Clinical Trial Workflow
The process of evaluating a new antipsychotic from screening to data analysis is a multi-step, highly regulated process designed to ensure patient safety and data integrity.
Conclusion
This compound's unique mechanism of action as a selective M4 muscarinic agonist holds promise for a differentiated side effect profile compared to existing second-generation antipsychotics. Preliminary Phase II data are encouraging, particularly the lack of association with weight gain and infrequent reports of extrapyramidal symptoms.[1][2][6][7] These findings, if substantiated in ongoing Phase III trials, could position this compound as a valuable new therapeutic option for individuals with schizophrenia, potentially improving treatment tolerability and long-term adherence. Further research and complete data from registrational trials are essential to fully characterize its safety and efficacy profile.
References
- 1. psychiatrictimes.com [psychiatrictimes.com]
- 2. Neurocrine Biosciences Presents New Positive Data from Phase 2 Study of NBI-1117568 in Adults with Schizophrenia at American Society of Clinical Psychopharmacology 2025 | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 3. fda.gov [fda.gov]
- 4. Risperidone-Induced Adverse Drug Reactions and Role of DRD2 (–141 C Ins/Del) and 5HTR2C (–759 C>T) Genetic Polymorphisms in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of aripiprazole in the treatment of patients with schizophrenia or bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurocrine reports data from Phase II schizophrenia treatment trial [clinicaltrialsarena.com]
- 7. Neurocrine Biosciences Reports Positive Phase 2 Data for NBI-1117568 in Adults with Schizophrenia | Neurocrine Biosciences [neurocrine.gcs-web.com]
Safety Operating Guide
Navigating the Disposal of Direclidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Direclidine is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, this guide provides essential information based on general best practices for pharmaceutical waste management and the known chemical properties of the compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and preventing environmental contamination.
This compound is an investigational antipsychotic drug currently in clinical trials.[1] As with any research chemical, it is imperative to handle and dispose of it with care, following established safety protocols. Although one supplier suggests that this compound is not considered hazardous under the OSHA Hazard Communication Standard, it is also noted that the toxicity of its ingredients is not fully known.[2] Therefore, treating it with the caution afforded to all new chemical entities is the most prudent approach.
Chemical and Physical Properties of this compound
Understanding the basic properties of a compound is the first step in its safe handling and disposal. Below is a summary of the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C19H30N4O2 | [1][3][4][5] |
| Molar Mass | 346.475 g·mol−1 | [1][4] |
| CAS Number | 1803346-98-6 | [1][5][6] |
| Appearance | Crystals (for a related compound, Dyclonine Hydrochloride) | [7] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [6] |
Standard Operating Procedure for this compound Disposal
In the absence of a specific SDS, a conservative approach to disposal is required. The following step-by-step guide is based on general principles for the disposal of non-hazardous pharmaceutical and research chemicals.
Step 1: Segregation of Waste
Proper waste segregation is the cornerstone of safe laboratory disposal. It is crucial to ensure that different waste streams are not mixed.
-
This compound Waste: All materials contaminated with this compound should be collected separately. This includes:
-
Unused or expired pure compound.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Labware (e.g., vials, pipette tips, flasks) that has come into direct contact with the compound.
-
-
Separate from Other Waste: Keep this compound waste segregated from general laboratory trash, biohazardous waste, and other chemical waste streams.[8]
Step 2: Waste Collection and Labeling
Proper containment and labeling prevent accidental exposure and ensure that the waste is handled correctly by disposal personnel.
-
Container: Use a designated, leak-proof, and sealable container appropriate for solid or liquid chemical waste.
-
Labeling: The container must be clearly labeled with:
-
The words "Non-Hazardous Pharmaceutical Waste" or "Laboratory Chemical Waste."
-
The name "this compound."
-
The concentration (if in solution).
-
The date when the waste was first added to the container.
-
Appropriate hazard warnings based on institutional guidelines.
-
Step 3: Management of Contaminated Materials
Thorough decontamination and proper disposal of contaminated items are essential.
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials in the designated waste container.
-
Empty Containers: Containers that held pure this compound should be managed as chemical waste. If institutional policy allows, they may be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Step 4: Final Disposal
The final disposal of chemical waste must be conducted through the proper channels.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of non-hazardous pharmaceutical waste. They will provide information on waste pickup schedules and any additional internal procedures.
-
Licensed Waste Hauler: The disposal of laboratory chemical waste should be handled by a licensed hazardous waste disposal company arranged by your institution.
-
Do Not Sewer: Never dispose of this compound or any other laboratory chemical down the drain.[9] This can have detrimental effects on aquatic life and wastewater treatment systems.
-
Documentation: Maintain accurate records of all waste generated and disposed of, in accordance with your institution's policies and any regulatory requirements.
Logical Workflow for Laboratory Chemical Disposal
The following diagram illustrates a general decision-making process for the disposal of a laboratory chemical like this compound.
Caption: General workflow for laboratory chemical waste disposal.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and your Environmental Health and Safety office for definitive procedures regarding the disposal of any chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. This compound | C19H30N4O2 | CID 118295270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Direclidine_TargetMol [targetmol.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. usbioclean.com [usbioclean.com]
- 9. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Direclidine
For research use only. This product has not been fully validated for medical applications.[1]
The following document provides essential safety and logistical information for the handling and disposal of Direclidine, an investigational antipsychotic drug.[2] Given its status as a novel chemical entity, comprehensive safety data, such as a formal Material Safety Data Sheet (MSDS), is not publicly available. Therefore, it is imperative that researchers treat this compound as a potentially hazardous substance and adhere to the highest safety standards for handling potent compounds.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Hands | Double Gloving | Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer glove immediately upon contamination. |
| Body | Disposable Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is required.[3] |
| Eyes | Safety Goggles or Face Shield | Use chemical splash goggles or a full-face shield to protect against splashes and aerosols.[4][5] |
| Respiratory | NIOSH-approved Respirator | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. |
Operational Plan for Handling this compound
A structured operational plan is crucial to minimize the risk of exposure and ensure the integrity of the research.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
It is strongly recommended that delivery containers be immediately transported to a designated and secure storage area, such as a pharmacy or a controlled laboratory space.[3]
-
Store this compound according to the conditions specified on the Certificate of Analysis, away from incompatible materials.[1]
2. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Before beginning any procedure, ensure all necessary PPE is donned correctly.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling the compound.
-
Clean and decontaminate all surfaces and equipment thoroughly after each use.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Personnel with appropriate training and PPE should manage the cleanup.
-
Use a spill kit designed for hazardous drugs.
-
Absorb liquid spills with appropriate absorbent materials. For powdered spills, gently cover with damp absorbent material to avoid creating dust.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As an investigational drug, it must be disposed of in accordance with federal, state, and local regulations for hazardous waste.[6]
1. Segregation of Waste:
-
All materials that have come into contact with this compound, including gloves, gowns, weighing papers, and pipette tips, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed containers designated for hazardous chemical waste.
2. Disposal of Unused this compound:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
For disposal, follow the U.S. Food and Drug Administration (FDA) guidelines for unused medicines.[7][8] This typically involves mixing the compound with an unpalatable substance like coffee grounds or cat litter, placing it in a sealed container, and then into the hazardous waste stream.[7][8]
-
Alternatively, consult with your institution's Environmental Health and Safety (EHS) department for their specific procedures for incinerating investigational drugs.[6]
3. Disposal of Contaminated Materials:
-
Place all contaminated disposable PPE and lab supplies into a designated hazardous waste container.
-
Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container.[4]
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
Experimental Workflow and Safety Protocols
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safety.duke.edu [safety.duke.edu]
- 5. tidiproducts.com [tidiproducts.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
